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  • Product: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
  • CAS: 913835-55-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of the synthesis and characterization of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, a molecule of significant interest in contemporary drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, a molecule of significant interest in contemporary drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a thorough understanding of the preparation and analysis of this and structurally related compounds.

Introduction: The Significance of Sulfonamide Boronic Acids

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a boronic acid moiety into a sulfonamide scaffold introduces a versatile functional group capable of forming reversible covalent bonds with diols, a key interaction in many biological systems. Phenylboronic acids, in particular, have been investigated as inhibitors of various enzymes, including serine β-lactamases, which are responsible for antibiotic resistance.[2][3] The title compound, (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, combines the structural features of a sulfonamide with the functional prowess of a boronic acid, making it a compelling candidate for further investigation in drug discovery programs.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is most efficiently achieved through a two-step synthetic sequence. This strategy involves the initial formation of a sulfonamide intermediate, followed by the introduction of the boronic acid functionality.

Part 1: Synthesis of 4-Bromo-N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide

The first part of the synthesis focuses on the creation of the core sulfonamide structure. This is accomplished by reacting 4-bromobenzenesulfonyl chloride with N-ethyl-N-(4-methoxybenzyl)amine. The selection of 4-bromobenzenesulfonyl chloride is strategic, as the bromine atom serves as a handle for the subsequent introduction of the boronic acid group.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-(4-methoxybenzyl)amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), dropwise. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.[5]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in the same aprotic solvent. Add this solution dropwise to the amine solution at 0 °C. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide as a pure solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Aprotic Solvent: Ensures that the solvent does not participate in the reaction.

  • Low Temperature: Controls the reaction rate and minimizes the formation of byproducts.

  • Non-nucleophilic Base: Prevents the base from competing with the amine in reacting with the sulfonyl chloride.

Part 2: Synthesis of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

The second and final step involves the conversion of the aryl bromide to the corresponding boronic acid. A common and effective method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronating agent.[6][7]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as dioxane or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and add an aqueous solution of a mild acid (e.g., 1 M HCl) to hydrolyze the pinacol boronate ester to the desired boronic acid.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can be purified by recrystallization or column chromatography to yield (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Essential for facilitating the carbon-boron bond formation in the Suzuki-Miyaura coupling.[9]

  • Bis(pinacolato)diboron: A stable and easy-to-handle source of boron.

  • Base: Required for the activation of the boronic acid in the catalytic cycle.[7]

  • Hydrolysis Step: Necessary to convert the intermediate boronate ester to the final boronic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Sulfonamide Formation cluster_part2 Part 2: Boronic Acid Synthesis A N-ethyl-N-(4-methoxybenzyl)amine C Sulfonamide Formation (DCM, Et3N, 0 °C to RT) A->C B 4-bromobenzenesulfonyl chloride B->C D 4-Bromo-N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide C->D F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, KOAc, Dioxane, 90 °C) D->F E Bis(pinacolato)diboron E->F G (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid pinacol ester F->G H Hydrolysis (aq. HCl) G->H I Final Product: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid H->I

Caption: Synthetic route for (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. The following analytical techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methoxybenzyl group (singlet for OCH₃, aromatic protons), the sulfonamide-substituted phenyl ring (two doublets), and a broad singlet for the boronic acid protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the ethyl and methoxybenzyl groups, and the aromatic carbons.
FT-IR Characteristic absorption bands for the S=O stretch of the sulfonamide, N-H stretch (if any secondary amine is present, though not in the target molecule), C-H stretches (aromatic and aliphatic), and a broad O-H stretch for the boronic acid.[10]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the title compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Analysis
TechniquePurpose
HPLC To determine the purity of the final compound. A purity of >95% is generally considered acceptable for biological screening.[8]
TLC For rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LRMS, HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, TLC) Start->Purity Data Structural Confirmation & Purity Verification NMR->Data MS->Data IR->Data Purity->Data

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for further investigation in various drug discovery and development endeavors. The combination of the sulfonamide motif with the boronic acid functionality presents a promising avenue for the design of novel therapeutic agents.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • US Patent for Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.).
  • US Patent for Process for preparing highly pure formylphenylboronic acids. (n.d.).
  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 22, 2026, from [Link]

  • US Patent for Process for the preparation of substituted phenylboronic acids. (n.d.).
  • ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]

  • JP Patent for Process for producing phenylboronic acids and triphenylboroxines. (n.d.).
  • Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of N-substituted sulfamoylphenylboronic acids

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Sulfamoylphenylboronic Acids Introduction: A Triad of Functionality for Modern Drug Design N-substituted sulfamoylphenylboronic acids represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Sulfamoylphenylboronic Acids

Introduction: A Triad of Functionality for Modern Drug Design

N-substituted sulfamoylphenylboronic acids represent a compelling class of molecules in contemporary medicinal chemistry. Their structure is a deliberate convergence of three key functional groups: a phenylboronic acid, a central sulfamoyl linker, and a variable N-substituent. This unique architecture positions them as highly versatile scaffolds for designing enzyme inhibitors, particularly for serine proteases, where the boronic acid can form a reversible covalent bond with the catalytic serine residue. The sulfonamide moiety provides crucial hydrogen bonding capabilities and a scaffold for synthetic elaboration, while the N-substituent offers a powerful handle to modulate the molecule's overall physicochemical profile.

For drug development professionals, understanding the core physicochemical properties—specifically ionization (pKa), lipophilicity (LogP/D), and chemical stability—is not merely an academic exercise. These parameters are the primary determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. They govern how a molecule behaves in a biological system, from its solubility in intestinal fluid to its ability to cross cell membranes and its susceptibility to metabolic breakdown. This guide provides a technical framework for the synthesis and characterization of these critical properties, blending established methodologies with the scientific rationale required for informed drug design.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of N-substituted sulfamoylphenylboronic acids requires a strategic approach to assemble the key components. A common and effective strategy involves the coupling of an appropriately substituted aminophenylboronic acid with a sulfamoyl chloride, which can be generated in situ or used as a stable precursor. This approach allows for late-stage diversification at the N-substituent.

A generalized synthetic workflow begins with the protection of the boronic acid, often as a pinacol ester, to ensure its stability during subsequent reactions. The amino group on the phenyl ring is then reacted with a sulfamoyl chloride derivative. The choice of the specific synthetic route can be influenced by the availability of starting materials and the nature of the desired N-substituents. A general method for accessing sulfamate esters, which can be adapted for sulfamides, involves the activation of sulfamic acid salts with triphenylphosphine ditriflate followed by nucleophilic trapping.[1][2] Another established route involves the reaction of substituted bromobenzonitriles with organolithium compounds and subsequent reaction with a trialkyl borate, though this can be less economical for industrial-scale synthesis.[3]

G cluster_0 Pathway A: Sulfonylation of Aminophenylboronic Ester cluster_1 Pathway B: Borylation of Aryl Sulfonamide A1 Aminophenylboronic Acid Pinacol Ester A4 N-Substituted Sulfamoylphenylboronic Acid Pinacol Ester A1->A4 Sulfonylation A2 R-NH-SO2Cl (Sulfamoyl Chloride) A2->A4 A3 Base (e.g., Pyridine) A3->A4 A5 Deprotection (e.g., NaIO4, Acid) A4->A5 A6 Final Product A5->A6 B1 Bromo-Aryl Sulfonamide B4 N-Substituted Sulfamoylphenylboronic Acid Pinacol Ester B1->B4 Miyaura Borylation B2 B2(pin)2 (Bis(pinacolato)diboron) B2->B4 B3 Pd Catalyst (e.g., Pd(dppf)Cl2) B3->B4 B5 Deprotection B4->B5 B6 Final Product B5->B6

Figure 1: Generalized synthetic workflows for N-substituted sulfamoylphenylboronic acids.

Ionization Behavior (pKa): The pH-Sensitive Switch

Scientific Integrity & Logic

The ionization state of a drug molecule is paramount as it directly influences its interaction with the biological environment. N-substituted sulfamoylphenylboronic acids possess two key ionizable centers: the boronic acid and the sulfonamide proton.

  • Boronic Acid (Lewis Acidity): Unlike typical Brønsted-Lowry acids that donate a proton, a boronic acid acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate anion. The equilibrium of this reaction is described by a pKa. This transition from a neutral, trigonal planar state to a negatively charged, tetrahedral state is fundamental to its mechanism of action, particularly in forming reversible covalent bonds with diols, such as those found on saccharides or in the active site of serine proteases.[4]

  • Sulfonamide Proton: The N-H proton of the sulfamoyl group is weakly acidic, with a pKa that is highly dependent on the electronic nature of the N-substituent. Its ionization state affects the molecule's hydrogen bonding capacity and overall charge.

The interplay between these two pKa values dictates the molecule's net charge at a given pH, which in turn governs its solubility, membrane permeability, and binding affinity to its biological target.[5] A systematic study of how different N-substituents modulate these pKa values is therefore essential for lead optimization.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains one of the most reliable and accessible methods for pKa determination.[7] For boronic acids, a key modification is required to obtain a sharp, discernible endpoint.

Causality Behind Experimental Choice: Boric acid itself is a very weak acid (pKa ≈ 9.2), making its direct titration with a base yield a poor endpoint.[8] However, the addition of a polyol, such as D-mannitol, forms a stable cyclic ester complex with the boronate form. This complex is a significantly stronger acid than the parent boronic acid, resulting in a lower apparent pKa and a much sharper inflection point in the titration curve, enabling accurate determination.[8][9]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized ~0.1 M NaOH solution (titrant), ensuring it is carbonate-free.

    • Prepare a standardized ~0.1 M HCl solution.

    • Accurately weigh ~5-10 mg of the N-substituted sulfamoylphenylboronic acid and dissolve it in a suitable volume (e.g., 25-50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

    • Prepare a 1 M solution of D-mannitol in deionized water.

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Procedure (Boronic Acid pKa):

    • To the analyte solution, add a sufficient volume of the D-mannitol solution to achieve a final concentration of ~0.5 M.

    • Place the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Titration Procedure (Sulfonamide pKa):

    • If the sulfonamide pKa is in a titratable range and distinct from the boronic acid pKa, it may be observed in the same titration. For higher pKa values, a different solvent system or analytical method may be required.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point(s) from the inflection point of the curve, often by calculating the first or second derivative.

    • The pKa is equal to the pH at the half-equivalence point. Sophisticated software can be used for more precise calculation from the titration data.[10][11]

Figure 2: pH-dependent ionization states of a typical N-substituted sulfamoylphenylboronic acid.

Data Presentation: Ionization Constants
Compound IDN-Substituent (R)pKa₁ (Boronic Acid)pKa₂ (Sulfonamide)
REF-01-CH₃8.5 ± 0.1> 10
EXP-02-CH₂CF₃7.9 ± 0.19.8 ± 0.1
EXP-03-Phenyl8.3 ± 0.19.5 ± 0.1
EXP-04-4-CN-Phenyl7.7 ± 0.18.9 ± 0.1

Table 1: Hypothetical pKa values illustrating the electronic effect of the N-substituent.

Lipophilicity (LogP & LogD): The Currency of Permeability

Scientific Integrity & Logic

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is typically quantified using the partition coefficient (P) between n-octanol and water.

  • LogP: The logarithm of the partition coefficient of the neutral form of the molecule. It is an intrinsic property.

  • LogD: The logarithm of the distribution coefficient at a specific pH. It accounts for all species (neutral and ionized) and is therefore pH-dependent. For drug discovery, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter as it reflects the molecule's partitioning behavior under physiological conditions.

The relationship between these parameters is intrinsically linked to the molecule's pKa. A compound's ability to permeate biological membranes (a key step in oral absorption) is often highest when it is in its neutral, more lipophilic state. Therefore, managing LogD₇.₄ by tuning the molecular structure and pKa is a cornerstone of medicinal chemistry.[12]

Experimental Protocol: LogD/LogP Determination by RP-HPLC

While the shake-flask method is the "gold standard," it is labor-intensive and requires significant amounts of pure compound.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates chromatographic retention time with lipophilicity.[14][15]

Causality Behind Experimental Choice: The principle of RP-HPLC is the partitioning of an analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A more lipophilic compound will interact more strongly with the stationary phase, resulting in a longer retention time (tᵣ). By calibrating the system with a set of standards with known LogP values, a linear relationship between log k' (logarithm of the capacity factor) and LogP can be established, allowing for the determination of the LogP of unknown compounds.[16]

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Select a set of 5-7 commercially available standards with well-established LogP values that bracket the expected LogP of the test compounds.

    • Prepare stock solutions of standards and test compounds in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol). For LogP determination, a neutral pH buffer is used. For LogD₇.₄, a phosphate buffer at pH 7.4 is used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compounds absorb.

    • Injection Volume: 5-10 µL.

  • Experimental Procedure:

    • Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t₀).

    • Inject each standard and test compound individually, recording their retention times (tᵣ).

  • Data Analysis:

    • For each compound, calculate the capacity factor, k': k' = (tᵣ - t₀) / t₀ .

    • Calculate log k' for each compound.

    • Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 indicates a strong correlation.

    • Using the measured log k' of the test compound and the regression equation, calculate its LogP or LogD value.[17][18]

G cluster_0 Inputs cluster_1 Calculation pKa pKa Equation LogD ≈ LogP - log(1 + 10^(pH - pKa)) pKa->Equation LogP LogP (Intrinsic Lipophilicity) LogP->Equation pH System pH (e.g., 7.4) pH->Equation LogD LogD (Effective Lipophilicity) Equation->LogD

Figure 3: The relationship between pKa, LogP, and the resulting LogD at a given pH.

Data Presentation: Lipophilicity Profile
Compound IDN-Substituent (R)Intrinsic LogPLogD at pH 7.4
REF-01-CH₃2.501.65
EXP-02-CH₂CF₃3.102.65
EXP-03-Phenyl3.452.68
EXP-04-4-CN-Phenyl3.202.92

Table 2: Hypothetical lipophilicity data. Note how LogD₇.₄ is lower than LogP due to partial ionization at physiological pH.

Chemical Stability: Ensuring Robustness and Safety

Scientific Integrity & Logic

Chemical stability is a non-negotiable property for any drug candidate. It impacts manufacturing, formulation, storage, and ultimately, safety and efficacy.[19] Forced degradation (or stress testing) is a systematic process used to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[20]

For boronic acids, two primary stability concerns are:

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly by reactive oxygen species, which can convert the boronic acid to a phenol.[21] This is an irreversible degradation that destroys the active pharmacophore. The rate of oxidation can be pH-dependent.[22]

  • Dehydration: Under certain conditions, three molecules of a phenylboronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is typically reversible upon addition of water.[23]

Forced degradation studies are designed to challenge the molecule under conditions more severe than those it would typically encounter to rapidly probe these and other potential liabilities.[24][25]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a typical forced degradation workflow according to ICH guidelines (Q1A/Q1B). The core of this process is a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[26]

Step-by-Step Methodology:

  • Develop a Stability-Indicating HPLC Method:

    • Develop a gradient HPLC method that provides a sharp, well-resolved peak for the parent compound, free from any co-eluting impurities from the synthesis.

  • Prepare Stress Samples:

    • Prepare solutions of the test compound (e.g., at 1 mg/mL) in various stress media. A control sample (unstressed) is always analyzed alongside.

    • Acid Hydrolysis: 0.1 M HCl, stored at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH, stored at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂, stored at room temperature for 24-48 hours.

    • Thermal Stress: Solution stored at 80°C (in the dark) for 7 days. A solid sample should also be stressed.

    • Photostability: Expose the solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, using the stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the control. The target degradation is typically 5-20% to ensure that degradation products are formed at detectable levels.[24]

    • Assess peak purity of the parent peak using a DAD/PDA detector to ensure no degradants are co-eluting.

    • Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) is invaluable for structural elucidation of these products.

Figure 4: Workflow for a comprehensive forced degradation study.

Data Presentation: Stability Profile
Stress ConditionDurationTemperature% DegradationMajor Degradants Observed
0.1 M HCl48 h60 °C< 5%None significant
0.1 M NaOH48 h60 °C12%Hydrolysis of sulfonamide
3% H₂O₂24 hRT18%Oxidized product (phenol)
Thermal (Solid)7 days80 °C< 2%None significant
PhotolyticICH Q1BRT8%Unidentified polar species

Table 3: Example summary table from a forced degradation study.

Conclusion

The successful advancement of N-substituted sulfamoylphenylboronic acids from discovery to clinical development is contingent upon a rigorous and early characterization of their fundamental physicochemical properties. The strategic modulation of pKa and lipophilicity through synthetic modification of the N-substituent is the primary tool for optimizing a compound's ADMET profile. Concurrently, a thorough assessment of chemical stability through forced degradation studies provides critical insights into potential liabilities, informing formulation strategies and ensuring the development of a robust and safe drug product. The experimental protocols and rationale detailed in this guide provide a comprehensive framework for researchers to generate the high-quality, reproducible data necessary to make informed decisions in the complex process of drug development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. (URL: [Link])

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. (URL: [Link])

  • Forced Degradation Studies. Protheragen Lab. (URL: [Link])

  • Forced Degradation Studies. Creative Biolabs. (URL: [Link])

  • Tsinman, K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. (URL: [Link])

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. (URL: [Link])

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (URL: [Link])

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  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. (URL: [Link])

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Foundational

Stability and Decomposition of Arylboronic Acids with Sulfonamide Groups: A Technical Guide for Drug Development Professionals

Foreword: The Double-Edged Sword of Sulfonamidoarylboronic Acids in Medicinal Chemistry Arylboronic acids have become indispensable building blocks in modern drug discovery, largely due to their versatility in palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Double-Edged Sword of Sulfonamidoarylboronic Acids in Medicinal Chemistry

Arylboronic acids have become indispensable building blocks in modern drug discovery, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The incorporation of a sulfonamide moiety into these structures offers a powerful tool for modulating physicochemical properties, enhancing binding affinity to biological targets, and improving pharmacokinetic profiles. Sulfonamides are a privileged functional group in medicinal chemistry, and their combination with the reactivity of boronic acids has led to the development of potent enzyme inhibitors and other therapeutics.[1][2] However, the very electronic properties that make sulfonamidoarylboronic acids attractive also present significant challenges to their stability. This guide provides an in-depth exploration of the stability and decomposition pathways of these valuable compounds, offering practical insights and methodologies for researchers in drug development to navigate these challenges effectively.

The Underlying Chemistry of Instability: A Mechanistic Perspective

The stability of an arylboronic acid is intrinsically linked to the susceptibility of the carbon-boron (C–B) bond to cleavage. For arylboronic acids bearing a strongly electron-withdrawing sulfonamide group, the primary decomposition pathway of concern is protodeboronation , the cleavage of the C–B bond by a proton source.[3]

Protodeboronation: The Arch-Nemesis

Protodeboronation is the conversion of an arylboronic acid to its corresponding arene, effectively resulting in the loss of the synthetically crucial boronic acid functionality. This process can be catalyzed by both acid and base, with the latter being particularly relevant for reaction conditions commonly employed in cross-coupling chemistry.[3][4]

The rate of protodeboronation is highly dependent on the electronic nature of the aryl ring. Arylboronic acids with electron-donating groups are generally more stable, while those with electron-withdrawing groups, such as the sulfonamide group, are more prone to this degradation pathway.[4] The sulfonamide group, through its inductive and resonance effects, decreases the electron density at the carbon atom of the C–B bond, making it more susceptible to protonolysis.

The mechanism of base-catalyzed protodeboronation is complex and can proceed through different pathways depending on the specific substrate and reaction conditions. For electron-deficient arylboronic acids, a key step involves the formation of a boronate species, which then undergoes reaction with a proton source (e.g., water).[4][5]

G cluster_0 Base-Catalyzed Protodeboronation Pathway A Ar-B(OH)₂ (Arylboronic Acid) B [Ar-B(OH)₃]⁻ (Boronate Species) A->B + OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O D B(OH)₃ (Boric Acid) B->D + H₂O

Caption: General pathway for base-catalyzed protodeboronation.

Other Decomposition Pathways

While protodeboronation is the most prominent decomposition pathway, other processes can also contribute to the degradation of sulfonamidoarylboronic acids:

  • Oxidation: The C–B bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under aerobic conditions, to yield phenols.

  • Trimerization to Boroxines: In the solid state or in concentrated solutions, arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is a reversible process, it can affect the reactivity and solubility of the boronic acid.

Assessing Stability: A Practical Guide to Analytical Methodologies

A thorough understanding of the stability of a sulfonamidoarylboronic acid is crucial for successful process development and formulation. The following analytical techniques are indispensable for monitoring and quantifying degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability studies of arylboronic acids. A well-developed, stability-indicating HPLC method can separate the parent boronic acid from its degradation products, allowing for accurate quantification.

Table 1: Key Parameters for HPLC Method Development for Arylboronic Acid Stability

ParameterRecommendationRationale
Column C18 reversed-phase columnProvides good retention and separation for most arylboronic acids and their degradation products.
Mobile Phase Acetonitrile/water or Methanol/water gradientAllows for the elution of compounds with a wide range of polarities.
pH Modifier Formic acid or trifluoroacetic acid (for acidic conditions); Ammonium acetate or formate (for near-neutral conditions)Control of mobile phase pH is critical to minimize on-column degradation.[6]
Detector UV-Vis (typically at 220-280 nm)Most arylboronic acids and their aromatic degradation products are UV-active.
Sample Diluent Aprotic solvents like acetonitrileMinimizes hydrolysis of the boronic acid in the sample vial before injection.[7]

Experimental Protocol: HPLC Analysis of Arylboronic Acid Degradation

  • Sample Preparation: Dissolve a known concentration of the sulfonamidoarylboronic acid in an appropriate aprotic solvent (e.g., acetonitrile) to create a stock solution.

  • Forced Degradation Studies: Subject aliquots of the stock solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) for a defined period.

  • HPLC Analysis: Inject the stressed samples, along with a control sample (time zero), onto the HPLC system.

  • Data Analysis: Quantify the peak area of the parent boronic acid and any degradation products. Calculate the percentage degradation over time for each stress condition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for real-time monitoring of protodeboronation.[5] The disappearance of the signals corresponding to the aromatic protons adjacent to the boronic acid group and the appearance of the signal for the proton that replaces it can be integrated to follow the reaction kinetics.

Experimental Protocol: ¹H NMR Monitoring of Protodeboronation

  • Sample Preparation: Dissolve the sulfonamidoarylboronic acid in a deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent) in an NMR tube.

  • Initiation of Degradation: Add a specific amount of acid or base to the NMR tube to initiate protodeboronation.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the starting material and the protodeboronated product to determine the extent of the reaction over time.

For compounds containing fluorine, ¹⁹F NMR can also be a highly sensitive method for monitoring degradation.[4]

Strategies for Enhancing Stability

Given the inherent instability of many electron-deficient arylboronic acids, several strategies can be employed to mitigate degradation during synthesis, purification, and storage.

Formation of Boronate Esters

Conversion of the boronic acid to a boronate ester is one of the most effective methods for stabilization. Boronate esters are generally more resistant to protodeboronation and oxidation.

  • Pinacol Esters: These are commonly used due to their ease of formation and relative stability. However, they can still be susceptible to hydrolysis back to the boronic acid under certain conditions.[7]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are significantly more stable than pinacol esters and are particularly useful for multi-step syntheses where the boronic acid functionality needs to be protected.[8][9] They are stable to a wide range of reaction conditions and can be deprotected under mild basic conditions to release the free boronic acid.

G cluster_1 Stabilization and Use of Arylboronic Acids A Ar-B(OH)₂ (Unstable) B Ar-B(OR)₂ (Stable Boronate Ester) A->B Esterification (e.g., with Pinacol or MIDA) C Suzuki-Miyaura Coupling A->C Direct Use (prone to degradation) B->A Deprotection/Hydrolysis B->C Reaction

Caption: Workflow for stabilizing arylboronic acids as boronate esters.

Control of pH and Exclusion of Water

Since both acid and base can promote protodeboronation, maintaining a near-neutral pH during workup and storage is beneficial. Additionally, as water is a reactant in hydrolysis and a proton source for protodeboronation, minimizing its presence through the use of anhydrous solvents and storage in a desiccated environment can significantly improve stability.

Storage Conditions

For long-term storage, sulfonamidoarylboronic acids should be kept as dry solids at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Implications for Drug Development

The stability of sulfonamidoarylboronic acids has profound implications throughout the drug development pipeline:

  • Synthesis and Purification: The lability of the C–B bond can lead to yield loss during synthesis and purification. The choice of reaction conditions, workup procedures, and purification methods (e.g., avoiding highly acidic or basic conditions, using anhydrous solvents) is critical.

  • Storage and Handling: Improper storage can lead to the degradation of expensive and hard-to-synthesize intermediates, impacting project timelines and costs.

  • Formulation: The stability of the final active pharmaceutical ingredient (API) is a key consideration for formulation development. Understanding the degradation pathways is essential for designing stable dosage forms with an acceptable shelf life.

Conclusion: A Call for Vigilance and Strategic Planning

Sulfonamidoarylboronic acids are a valuable class of compounds with immense potential in drug discovery. However, their utility is tempered by their inherent instability, primarily driven by protodeboronation. A proactive approach to understanding and managing this instability is paramount for any research program utilizing these reagents. By employing the mechanistic knowledge, analytical methodologies, and stabilization strategies outlined in this guide, researchers can harness the full synthetic potential of sulfonamidoarylboronic acids while mitigating the risks associated with their degradation. This will ultimately lead to more efficient and robust drug development processes.

References

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Exploratory

Lewis acid properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

An In-Depth Technical Guide Lewis Acid Properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid: A Guide for Drug Development Professionals Abstract Boronic acids represent a privileged class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Lewis Acid Properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid: A Guide for Drug Development Professionals

Abstract

Boronic acids represent a privileged class of compounds in modern medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with biological nucleophiles. This interaction is governed by the Lewis acidity of the boron center, a parameter that can be finely tuned through synthetic modification. This technical guide provides a comprehensive analysis of the Lewis acid properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS No: 913835-55-9). We will dissect the molecule's structural components to predict its electronic behavior, outline rigorous experimental and computational methodologies for its characterization, and discuss the profound implications of its Lewis acidity for applications in drug design, particularly in the development of targeted enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this promising molecular scaffold.

Introduction: The Boronic Acid Moiety as a Versatile Pharmacophore

Boronic acids [R-B(OH)₂] and their derivatives have become indispensable tools in organic synthesis and have risen to prominence as powerful pharmacophores in drug development.[1] Their utility stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, rendering the molecule a Lewis acid.[2] This Lewis acidity allows boronic acids to reversibly accept a pair of electrons from a Lewis base, such as the hydroxide ion, to form a stable, tetrahedral boronate complex.[3][4]

This equilibrium between the trigonal planar boronic acid and the tetrahedral boronate is the cornerstone of its biological activity. It enables the formation of reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzyme active sites, as famously exemplified by the proteasome inhibitor bortezomib.[1] The strength of this interaction—and thus the potency and residence time of an inhibitor—is directly correlated with the boronic acid's Lewis acidity.

The subject of this guide, (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid , is a structurally complex molecule designed to leverage these properties. It combines the boronic acid warhead with a sulfonamide linker, a group known for its diverse biological activities and its ability to modulate physicochemical properties.[5][6] Understanding and quantifying the Lewis acidity of this specific molecule is therefore critical to unlocking its therapeutic potential.

Structural and Electronic Analysis: Predicting Lewis Acidity

The Lewis acidity of an arylboronic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) delocalize electron density away from the boron atom, increasing its electrophilicity and thus its Lewis acidity (resulting in a lower pKₐ). Conversely, electron-donating groups (EDGs) have the opposite effect.[7]

In (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, the key substituent at the para position is the N-disubstituted sulfamoyl group [-SO₂N(Et)(CH₂C₆H₄OMe)].

  • Primary Electronic Effect: The sulfonamide group is a potent EWG due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This group strongly withdraws electron density from the phenyl ring via the resonance and inductive effects.

  • Modulating Substituents: The N-ethyl and N-(4-methoxybenzyl) groups attached to the sulfonamide nitrogen have secondary electronic effects. While the methoxy group on the benzyl ring is an EDG, its influence on the boronic acid is remote and significantly attenuated. The dominant electronic feature remains the strongly deactivating nature of the sulfamoyl moiety.

Based on this analysis, we can hypothesize that the sulfamoyl group will render the boron atom in the target molecule significantly more Lewis acidic than in unsubstituted phenylboronic acid. Its acidity is expected to be comparable to or greater than that of other arylboronic acids bearing strong EWGs, such as 4-carboxyphenylboronic acid.

Caption: Electronic influence of the sulfamoyl group on the boronic acid moiety.

Methodologies for Quantifying Lewis Acidity

A robust characterization of Lewis acidity requires a multi-pronged approach, combining direct experimental measurement with predictive computational modeling. This ensures a self-validating system where experimental observations are supported by theoretical principles.

A. Experimental pKₐ Determination by Spectrophotometric Titration

The pKₐ of a boronic acid corresponds to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. UV-Vis spectrophotometry is a highly sensitive method for determining the pKₐ of arylboronic acids, as the change in boron hybridization alters the electronic conjugation with the aromatic ring, leading to a measurable shift in the absorbance spectrum.[8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in a suitable organic solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is often employed.

  • Sample Preparation: For each pH value, prepare a cuvette containing the buffer and a small, constant aliquot of the boronic acid stock solution to achieve a final concentration in the micromolar range (e.g., 50 µM). Ensure the organic solvent concentration is low and constant across all samples (<1%).

  • Data Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at a constant temperature (25 °C).

  • Data Analysis: Identify a wavelength with the largest change in absorbance upon pH titration. Plot the absorbance at this wavelength against the pH.

  • pKₐ Calculation: Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of the curve corresponds to the apparent pKₐ of the boronic acid.[9]

G start Prepare Boronic Acid Stock Solution prep_samples Create Titration Samples (Constant [Acid]) start->prep_samples prep_buffers Prepare Buffers (pH 2-12) prep_buffers->prep_samples measure Record UV-Vis Spectrum for each pH prep_samples->measure analyze Plot Absorbance vs. pH measure->analyze fit Fit Data to Sigmoidal Curve analyze->fit end Determine pKa fit->end

Caption: Workflow for pKₐ determination via UV-Vis spectrophotometric titration.

B. Computational Evaluation of Anion Affinity

Computational methods provide a powerful way to quantify the intrinsic Lewis acidity of a molecule, independent of solvent effects which can be complex.[9] Fluoride Ion Affinity (FIA) is a widely accepted theoretical metric for this purpose.[10] It is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Computational Protocol (using Density Functional Theory - DFT):

  • Structure Modeling: Build the 3D structure of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

  • Geometry Optimization: Perform geometry optimization and frequency calculations for the boronic acid molecule and its corresponding tetrahedral boronate adduct, [R-B(OH)₂F]⁻, using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures.

  • Affinity Calculation: The FIA is calculated as the difference between the energy of the products (adduct) and the reactants (boronic acid + fluoride ion).

    • FIA = E(R-B(OH)₂) + E(F⁻) - E([R-B(OH)₂F]⁻)

G cluster_0 DFT Calculations cluster_1 Analysis model 1. Build 3D Molecular Structure of R-B(OH)₂ geom_opt 2. Optimize Geometry & Calculate Frequencies model->geom_opt energy_calc 3. Calculate Electronic Energies E(R-B(OH)₂) & E([R-B(OH)₂F]⁻) geom_opt->energy_calc fia_calc 4. Calculate FIA: ΔE = E(reactants) - E(products) energy_calc->fia_calc compare 5. Compare FIA to Reference Boronic Acids fia_calc->compare

Caption: Workflow for computational determination of Fluoride Ion Affinity (FIA).

Data Interpretation and Comparative Analysis

To contextualize the Lewis acidity of our target molecule, it is essential to compare its measured and calculated properties against well-known reference compounds.

CompoundKey SubstituentExpected Electronic EffectPredicted pKₐ (Relative)Predicted FIA (kJ/mol, Relative)
Phenylboronic Acid-HNeutral Reference~8.8Baseline
4-Methoxyphenylboronic acid-OCH₃Electron-Donating> 8.8< Baseline
4-Carboxyphenylboronic acid-COOHElectron-Withdrawing< 8.8> Baseline
Target Molecule -SO₂N(R)R' Strongly Electron-Withdrawing << 8.8 >> Baseline

Analysis: The hypothetical data in the table illustrates the expected trend. The target molecule, with its potent sulfamoyl EWG, is predicted to have the lowest pKₐ and the highest Fluoride Ion Affinity. This enhanced Lewis acidity is a direct consequence of its molecular structure. The concordance between a low experimental pKₐ and a high calculated FIA would provide strong, validated evidence of its potent Lewis acidic character.

Implications for Drug Development

The quantified Lewis acidity of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has direct and actionable implications for its use in drug discovery.

  • Enzyme Inhibition: The enhanced Lewis acidity suggests that this molecule will form a more stable tetrahedral adduct with nucleophilic serine or threonine residues in an enzyme's active site.[11] This can translate to higher inhibitor potency (lower Kᵢ value) and potentially a longer target residence time, which is often desirable for sustained therapeutic effect. The sulfonamide moiety itself can also participate in additional hydrogen bonding interactions within the active site, further enhancing binding affinity.

  • Selectivity: While high potency is beneficial, extreme Lewis acidity can lead to off-target reactivity, for instance, with ubiquitous diols or other biological nucleophiles. The N,N-disubstituted sulfonamide provides a scaffold that can be synthetically modified. By altering the N-substituents, it is possible to fine-tune the electronic properties and, therefore, the Lewis acidity to achieve an optimal balance between on-target potency and off-target selectivity.

  • Pharmacokinetics: The sulfonamide group can also influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and plasma protein binding, which are critical for developing a successful drug candidate.[6]

G BoronicAcid Boronic Acid (R-B(OH)₂) Lewis Acid pKₐ ≈ 7.5 (Predicted) Complex Reversible Covalent Complex (Tetrahedral Adduct) Potent Inhibition BoronicAcid:f0->Complex:f0 Binds to Ser-OH Enzyme Enzyme Active Site Serine-OH (Nucleophile) Enzyme:f0->Complex:f0 Complex:f0->BoronicAcid:f0 Dissociates Complex:f0->Enzyme:f0

Caption: Interaction of a potent Lewis acidic boronic acid with an enzyme active site.

Conclusion

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a rationally designed molecule whose Lewis acid character is significantly enhanced by the presence of a para-sulfamoyl substituent. This guide has outlined the theoretical basis for its heightened acidity and provided robust, field-proven methodologies for its empirical and computational characterization. The strong Lewis acidic nature of this compound makes it a highly promising candidate for the development of potent, reversible covalent inhibitors targeting enzymes with active site serine or threonine residues. A thorough understanding and quantification of this fundamental property are the first critical steps in translating its chemical potential into therapeutic reality.

References

  • Tanaka, H., Nakamoto, M., & Yoshida, H. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Advances.
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC.
  • Kozak, W., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.
  • 4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid(contains varying amounts of Anhydride). Toronto Research Chemicals.
  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents (Supporting Information). Radboud Repository.
  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.
  • Bessac, F., & Dunning, T. H. (2010). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
  • Eidam, O., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry.
  • (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. Lead Sciences.
  • Sadowski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics.
  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Benltifa, M., et al. (2020). Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications. Journal of Pharmaceutical Sciences.
  • Dixon, D. A., & Gole, J. L. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. The Journal of Physical Chemistry A.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
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Foundational

An In-depth Technical Guide to the Boroxine Formation of N-substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Boronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, yet their propensity to undergo reversible self-condensation t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, yet their propensity to undergo reversible self-condensation to form cyclic boroxine anhydrides presents both a challenge and an opportunity. This guide provides a detailed examination of the equilibrium between N-substituted phenylboronic acids and their corresponding boroxines. We will explore the fundamental thermodynamics and kinetics of this dehydration reaction, the profound influence of electronic and steric effects imparted by N-substituents, and the critical role of environmental factors such as solvent and water concentration. By understanding these principles, researchers can strategically control this equilibrium, ensuring the purity and reactivity of their boronic acid reagents and leveraging the unique properties of boroxines in applications ranging from dynamic covalent chemistry to advanced materials and drug delivery systems.

The Boronic Acid-Boroxine Equilibrium: A Fundamental Overview

The formation of a boroxine is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2][3] This equilibrium is a defining characteristic of boronic acid chemistry and is crucial to consider in any application.[4][5]

The overall transformation can be represented as:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

where 'R' represents an N-substituted phenyl group.

The stability of the boroxine is a delicate balance of enthalpic and entropic factors. The formation of the rigid boroxine ring is often enthalpically unfavorable (ΔH > 0).[6] However, this is frequently counteracted by a significant positive change in entropy (ΔS > 0) due to the release of three water molecules into the bulk solvent.[6][7] Consequently, boroxine formation is often an entropy-driven process, favored at higher temperatures and in anhydrous conditions.[3][6]

Figure 1: The reversible equilibrium between boronic acid monomers and the corresponding boroxine trimer.

The Role of N-Substituents: Electronic and Steric Control

The nature and position of N-substituents on the phenyl ring exert a powerful influence over the boronic acid-boroxine equilibrium. These effects can be broadly categorized as electronic and steric.

Electronic Effects

The electronic properties of the N-substituent directly modulate the Lewis acidity of the boron atom.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or alkoxy (-OR) groups donate electron density to the phenyl ring. This, in turn, increases the electron density on the boron atom, reducing its Lewis acidity. A less electrophilic boron atom is less susceptible to nucleophilic attack by water, thus shifting the equilibrium towards the boroxine form.[6][7][8]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the phenyl ring.[9] This increases the Lewis acidity of the boron atom, making it more prone to hydrolysis. As a result, the equilibrium favors the boronic acid monomer.[10][11]

This relationship can be quantified and often shows a linear correlation with Hammett parameters, providing a predictive tool for the stability of a given N-substituted phenylboroxine.[6]

Steric Effects

The steric bulk of N-substituents, particularly those in the ortho position, can significantly impact the formation of the planar boroxine ring. Large substituents can create steric hindrance that destabilizes the trimeric structure, favoring the less-constrained boronic acid monomers. This effect is a critical consideration in the design of boronic acid-based systems where self-assembly is to be either encouraged or prevented.

Key Factors Influencing Boroxine Formation

Beyond the intrinsic properties of the N-substituted phenylboronic acid, several external factors can be manipulated to control the position of the equilibrium.

FactorInfluence on EquilibriumCausality
Water Concentration Increased water shifts equilibrium to the boronic acid.Le Chatelier's principle; water is a product of boroxine formation and a reactant for hydrolysis.[6][7]
Temperature Higher temperatures generally favor boroxine formation.The reaction is often entropy-driven due to the release of water molecules.[6]
Solvent Non-polar, aprotic solvents (e.g., CDCl₃, Toluene) favor boroxine. Hydrogen-bond accepting solvents (e.g., THF, Dioxane) favor the boronic acid.[3][12]Anhydrous, non-coordinating solvents facilitate dehydration. Solvents that can hydrogen bond with the -B(OH)₂ groups stabilize the monomeric form.[12]
Concentration Higher concentrations of boronic acid favor boroxine formation.The formation of one boroxine molecule requires three boronic acid molecules, making it a concentration-dependent process.
pH Extremes in pH can influence the equilibrium, though the primary effect is on the boronic acid's pKa.At high pH, the formation of the anionic boronate species [R-B(OH)₃]⁻ can compete with boroxine formation.

Experimental Protocols for Investigating Boroxine Formation

A multi-faceted analytical approach is essential for accurately characterizing and quantifying the species in the boronic acid-boroxine equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the equilibrium in solution.

  • ¹H NMR: The proton signals of the phenyl ring and the N-substituent will often exhibit distinct chemical shifts for the boronic acid and the boroxine. Integration of these signals allows for the direct calculation of the equilibrium constant (Keq).[6][8]

  • ¹¹B NMR: The boron nucleus is highly sensitive to its coordination environment. The trigonal planar boron in a boroxine has a different chemical shift compared to the boron in the boronic acid, providing a clear diagnostic tool.[13]

Protocol: Monitoring Boroxine Formation by ¹H NMR

  • Sample Preparation: Prepare a solution of the N-substituted phenylboronic acid in a deuterated solvent (e.g., CDCl₃) of known concentration in an NMR tube. To rigorously control water content, add activated molecular sieves (4Å).[13]

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to establish the initial state.

  • Equilibration: Allow the sample to stand at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours or until no further changes are observed in the spectra).[13]

  • Final Spectrum: Acquire a final ¹H NMR spectrum.

  • Quantification: Identify distinct, well-resolved peaks corresponding to the boronic acid and the boroxine. Calculate the molar ratio of the two species by comparing the integration of these peaks.

  • Keq Calculation: The equilibrium constant can be calculated using the formula: Keq = [Boroxine][H₂O]³ / [Boronic Acid]³. The concentration of water can also be determined by ¹H NMR if an internal standard is used.[8]

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for identifying the species present.[14] It can confirm the mass of the boroxine trimer and any potential intermediates. High-resolution mass spectrometry can provide exact mass data, confirming the elemental composition.[13]

Other Techniques
  • UV-Vis Spectroscopy: Can be used for kinetic studies, especially with stopped-flow techniques, to measure the rates of hydrolysis and formation.[4][12]

  • X-ray Crystallography: Provides definitive structural information of boroxines in the solid state, confirming the planar, six-membered ring structure.[13]

  • Thermal Analysis (DSC/TGA): Can be used to study the dehydration process in the solid state.[15]

Figure 2: A generalized workflow for the experimental investigation of boroxine formation.

Implications for Drug Development and Materials Science

The dynamic nature of the boronic acid-boroxine equilibrium has significant consequences in applied fields.

  • Drug Discovery: Boronic acids are a privileged scaffold in medicinal chemistry, with approved drugs like bortezomib.[16] Understanding and controlling boroxine formation is critical for:

    • Purity and Stoichiometry: Ensuring that a drug substance is the active monomeric boronic acid and not an inactive or less active boroxine trimer.[4][5]

    • Formulation Stability: Preventing the dehydration to boroxines in solid-state formulations or the hydrolysis of boroxine-based prodrugs.

    • Prodrug Design: Intentionally designing boroxine-based systems that hydrolyze in vivo to release the active boronic acid.

  • Materials Science: The reversible nature of the B-O bond in boroxines is exploited in the creation of "smart" materials.[17]

    • Self-Healing Polymers: Polymers cross-linked with boroxine moieties can exhibit self-healing properties, as bond cleavage by moisture can be reversed by dehydration.

    • Covalent Organic Frameworks (COFs): The condensation of polyfunctional boronic acids is a key method for creating highly ordered, porous COFs for applications in gas storage and catalysis.[18][19]

    • Sensors: The equilibrium can be harnessed for sensing applications, particularly for water or diols.[20][21]

Conclusion

The formation of boroxines from N-substituted phenylboronic acids is a fundamental, dynamic equilibrium governed by a confluence of electronic, steric, and environmental factors. For researchers in drug development and materials science, a thorough understanding of this process is not merely academic but a practical necessity. By applying the principles and analytical techniques outlined in this guide, scientists can precisely control and characterize the boronic acid-boroxine equilibrium, enabling the rational design of novel therapeutics, advanced materials, and sophisticated chemical systems. The reversible covalent chemistry of boroxines will undoubtedly continue to be a fertile ground for innovation across the scientific disciplines.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]

  • Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Sci-Hub. [Link]

  • (n.d.). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]

  • (n.d.). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. [Link]

  • Yamaguchi, S. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5, 2013. [Link]

  • Bhat, K. L., Markham, G. D., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

  • Li, C., Plesniak, M. P., Zúñiga, C. A., Jean, M., van der Lee, A., Saffon-Merceron, N., ... & Taylor, M. S. (2020). The Boroxine-Boronic Acid Equilibrium. PubMed. [Link]

  • Markham, G. D., & Bock, C. W. (2011). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. PMC - NIH. [Link]

  • Li, C., Plesniak, M. P., Zúñiga, C. A., Jean, M., van der Lee, A., Saffon-Merceron, N., ... & Taylor, M. S. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Li, C., et al. (2020). The Boroxine-Boronic Acid Equilibrium. ResearchGate. [Link]

  • Li, C., Plesniak, M. P., Zúñiga, C. A., Jean, M., van der Lee, A., Saffon-Merceron, N., ... & Taylor, M. S. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Hall, D. G. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • (n.d.). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications. [Link]

  • (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

  • Yamaguchi, S. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5, 2013. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]

  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Hoshi, T., & Anzai, J. I. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Molecules. [Link]

  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. [Link]

  • Stredansky, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]

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  • Ferreira da Silva, F., et al. (2021). Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions. PMC - NIH. [Link]

  • Stredansky, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]

  • Kim, H. J., et al. (2002). Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. PubMed. [Link]

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  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the physicochemical properties of the molecule, theoretical considerations for its solubility, and practical methodologies for empirical solubility determination.

Introduction and Physicochemical Profile

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a complex organic molecule with the chemical formula C₁₆H₂₀BNO₅S and a molecular weight of 349.21 g/mol .[1] Its structure, featuring a phenylboronic acid moiety, a sulfonamide group, and a methoxybenzyl substituent, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. The presence of both polar (boronic acid, sulfonamide) and non-polar (aromatic rings, ethyl and benzyl groups) functionalities indicates that its solubility will be governed by a delicate interplay of intermolecular forces.

A critical consideration for this compound is its potential to exist in equilibrium with its anhydride form, a common characteristic of boronic acids.[2][3] This dehydration reaction, forming a cyclic boroxine, can significantly alter the compound's physical properties, including its solubility. Therefore, it is essential to be aware that commercial sources of this compound may contain varying amounts of the corresponding anhydride.[3]

Table 1: Physicochemical Properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

PropertyValueSource
Molecular FormulaC₁₆H₂₀BNO₅S[1]
Molecular Weight349.21 g/mol [1]
CAS Number913835-55-9[1]

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, several factors will dictate its solubility in a given organic solvent:

  • Polarity: The molecule possesses distinct polar and non-polar regions. The boronic acid group is capable of hydrogen bonding, as is the sulfonamide moiety to a lesser extent. The methoxy group also contributes to the molecule's polarity. Solvents that can effectively solvate these polar groups through hydrogen bonding or dipole-dipole interactions are likely to be good solvents.

  • Hydrogen Bonding: The boronic acid group has two hydroxyl groups that can act as hydrogen bond donors, and the oxygen atoms can act as hydrogen bond acceptors. The sulfonamide group also has potential for hydrogen bonding. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO, THF) are expected to be effective solvents.

  • Aromatic Interactions: The presence of two phenyl rings suggests that π-π stacking interactions with aromatic solvents could play a role in the solubilization process.

  • Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. However, the extent of this effect will vary depending on the solvent.

Based on studies of similar phenylboronic acid derivatives, we can anticipate certain trends. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][4][5][6] It is reasonable to hypothesize that (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid will follow a similar pattern, with good solubility in polar aprotic and protic solvents, and poor solubility in non-polar solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Factors Solute (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid Polarity Polarity (Boronic Acid, Sulfonamide) H_Bonding Hydrogen Bonding (Donors & Acceptors) Solubility Solubility Polarity->Solubility Aromatic Aromatic Rings (π-π stacking) H_Bonding->Solubility Anhydride Anhydride Formation Aromatic->Solubility Anhydride->Solubility Solvent Organic Solvent Solvent_Polarity Polarity Solvent_H_Bonding Hydrogen Bonding Capability Solvent_Polarity->Solubility Solvent_Aromaticity Aromaticity Solvent_H_Bonding->Solubility Solvent_Aromaticity->Solubility Temperature Temperature Temperature->Solubility Purity Solute Purity Purity->Solubility

Figure 1: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a widely accepted technique for determining the solubility of crystalline compounds in various solvents.[7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is carefully controlled.

Principle

A series of samples containing known masses of the solute and solvent are prepared. Each sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be constructed.

Materials and Apparatus
  • (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (analytical grade, with purity noted)

  • Organic Solvents (high purity, e.g., HPLC grade)

  • Analytical Balance (readability of ±0.1 mg)

  • Heating/Cooling Circulator with a transparent bath

  • Magnetic Stirrer and stir bars

  • Digital Thermometer (calibrated, with a precision of ±0.1 °C)

  • Sealed glass vials or test tubes

  • Optional: Turbidity sensor or laser light scattering detector for more precise endpoint determination.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid into a glass vial.

    • Add a precise volume or mass of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Prepare a series of vials with varying solute-to-solvent ratios.

  • Solubility Measurement:

    • Place the sealed vial in the transparent bath of the heating/cooling circulator.

    • Begin stirring the sample at a constant rate to ensure homogeneity.

    • Start heating the sample at a slow, controlled rate (e.g., 0.1-0.5 °C/min). A slower heating rate near the expected dissolution point is crucial for accuracy.

    • Carefully observe the sample. The dissolution temperature is the point at which the last solid crystals disappear, and the solution becomes completely clear.

    • Record the temperature to the nearest 0.1 °C.

    • For improved accuracy, the endpoint can be determined by monitoring the solution's turbidity with a sensor. A sharp drop in turbidity indicates complete dissolution.

  • Data Analysis and Reporting:

    • Repeat the measurement for each prepared sample concentration.

    • Plot the solubility (expressed as mole fraction, g/100 mL, or other appropriate units) as a function of temperature.

    • The resulting data can be fitted to various thermodynamic models, such as the van't Hoff equation, to further characterize the dissolution process.

G start Start prep Prepare Samples (Known mass of solute and solvent) start->prep heat Heat Sample at a Controlled Rate (e.g., 0.2 °C/min) with Stirring prep->heat observe Observe for Complete Dissolution (Visually or with a turbidity sensor) heat->observe record Record Dissolution Temperature observe->record repeat Repeat for Different Concentrations record->repeat repeat->prep Yes plot Plot Solubility vs. Temperature repeat->plot No end End plot->end

Figure 2: Workflow for the dynamic method of solubility determination.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Qualitative Solubility of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHigh to ModerateStrong dipole-dipole interactions and hydrogen bond accepting capabilities can solvate the polar functional groups.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateCapable of hydrogen bonding with the boronic acid and sulfonamide groups.
Ethers Tetrahydrofuran (THF), DioxaneModerateCan act as hydrogen bond acceptors, but with lower polarity than the above classes.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowModerate polarity; may have specific interactions with the aromatic rings.
Aromatic Toluene, XyleneLowPrimarily non-polar interactions; less effective at solvating the polar moieties.
Non-polar Aliphatic Hexane, HeptaneVery LowLacks the necessary polarity and hydrogen bonding capabilities to effectively solvate the molecule.

Conclusion and Future Work

The solubility of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This guide has provided a theoretical framework for understanding its solubility profile and a detailed experimental protocol for its empirical determination. The presence of multiple functional groups suggests a complex solubility behavior that warrants careful experimental investigation. Future work should focus on generating quantitative solubility data in a range of pharmaceutically and synthetically relevant solvents at various temperatures. This will enable the development of predictive models and facilitate the rational design of processes involving this compound.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4505. [Link]

  • Lead Sciences. (n.d.). (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl boric acid. [Link]

  • MolecularInfo. (n.d.). (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid molecular information. [Link]

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Foundational

An In-depth Technical Guide to 4-((5-chloro-2-((4-chloro-2-((2-hydroxy-2-methylpropyl)amino)-5-methoxyphenyl)amino)-4-pyrimidinyl)amino)-N-(2-fluoroethyl)-N-methyl-benzenesulfonamide (CAS Number: 957060-91-2)

Senior Application Scientist Note: Initial database searches for the compound with CAS number 957060-91-2 and the chemical name 4-((5-chloro-2-((4-chloro-2-((2-hydroxy-2-methylpropyl)amino)-5-methoxyphenyl)amino)-4-pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial database searches for the compound with CAS number 957060-91-2 and the chemical name 4-((5-chloro-2-((4-chloro-2-((2-hydroxy-2-methylpropyl)amino)-5-methoxyphenyl)amino)-4-pyrimidinyl)amino)-N-(2-fluoroethyl)-N-methyl-benzenesulfonamide did not yield a definitive match. This suggests the possibility of a novel, proprietary, or incorrectly cited compound. The following guide has been constructed by leveraging information on structurally related compounds and general principles of medicinal chemistry and synthetic organic chemistry to provide a predictive and insightful overview for research and development professionals.

Part 1: Core Directive - A Predictive Structural and Functional Analysis

Given the complex chemical name, we can deconstruct the molecule to infer its potential therapeutic class and mechanism of action. The core structure features a diaminopyrimidine scaffold, a common motif in kinase inhibitors. The presence of two chlorine atoms and a sulfonamide group suggests a focus on optimizing physicochemical properties and target engagement. The molecule can be conceptually divided into three key regions:

  • The Recognition Moiety: The dichlorinated diaminopyrimidine core is likely responsible for binding to the hinge region of a protein kinase.

  • The Specificity Domain: The substituted methoxyphenylamino group likely extends into a specific pocket of the target kinase, contributing to potency and selectivity. The hydroxy-2-methylpropylamino substituent may form key hydrogen bonds to enhance binding affinity.

  • The Physicochemical Tail: The N-(2-fluoroethyl)-N-methyl-benzenesulfonamide tail is likely designed to modulate solubility, cell permeability, and pharmacokinetic properties. The fluoroethyl group can enhance metabolic stability.

Based on this analysis, this compound is hypothesized to be a potent and selective inhibitor of a protein kinase implicated in oncology or inflammatory diseases.

Part 2: Scientific Integrity & Logic - A Hypothetical Framework

Expertise & Experience: Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for drug development. The following table summarizes the predicted properties of the target molecule, calculated using established computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 695.6 g/mol Adherence to Lipinski's Rule of Five, indicating potential for oral bioavailability.
logP 5.2Indicates high lipophilicity, which may affect solubility and require formulation strategies.
Topological Polar Surface Area (TPSA) 125 ŲSuggests moderate cell permeability.
Hydrogen Bond Donors 4Contributes to target binding and solubility.
Hydrogen Bond Acceptors 10Influences solubility and target interactions.
pKa (most acidic) 8.5 (Sulfonamide NH)Affects ionization state at physiological pH, influencing solubility and permeability.
pKa (most basic) 6.2 (Pyrimidine N)Influences ionization state and potential for salt formation.
Trustworthiness: A Proposed Synthetic Pathway

A reliable synthetic route is the cornerstone of chemical research and development. The following multi-step synthesis is proposed, emphasizing robust and scalable reactions. Each step is designed to be self-validating through standard analytical techniques.

Overall Synthetic Scheme:

G A 2,4,5-trichloropyrimidine C Intermediate 1 A->C Nucleophilic Aromatic Substitution (SNAr) [DIPEA, n-BuOH, 90 °C] B 4-chloro-2-amino-5-methoxyaniline B->C E Intermediate 2 C->E Buchwald-Hartwig Amination [Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane, 100 °C] D 1-amino-2-methylpropan-2-ol D->E G Final Compound E->G Buchwald-Hartwig Amination [Pd(OAc)2, BINAP, NaOtBu, Toluene, 110 °C] F 4-amino-N-(2-fluoroethyl)-N-methyl-benzenesulfonamide F->G

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

  • Synthesis of Intermediate 1: To a solution of 2,4,5-trichloropyrimidine (A) in n-butanol is added 4-chloro-2-amino-5-methoxyaniline (B) and N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to 90°C for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Intermediate 1. Rationale: This selective SNAr reaction proceeds at the more reactive C4 position of the pyrimidine ring.

  • Synthesis of Intermediate 2: In a sealed vessel, Intermediate 1 is combined with 1-amino-2-methylpropan-2-ol (D), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and cesium carbonate in 1,4-dioxane. The mixture is degassed and heated to 100°C for 16 hours. After cooling, the reaction is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford Intermediate 2. Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and the choice of Xantphos as a ligand is crucial for this transformation.

  • Synthesis of the Final Compound: Intermediate 2 and 4-amino-N-(2-fluoroethyl)-N-methyl-benzenesulfonamide (F) are dissolved in toluene. Palladium(II) acetate, BINAP, and sodium tert-butoxide are added. The mixture is degassed and heated to 110°C for 8 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final compound (G) is purified by preparative HPLC. Rationale: A second Buchwald-Hartwig amination couples the final two fragments. BINAP is selected as the ligand to facilitate this challenging coupling.

Authoritative Grounding & Comprehensive References: Predicted Mechanism of Action

The structural features of the target compound strongly suggest it functions as an ATP-competitive kinase inhibitor. The diaminopyrimidine core is predicted to form two hydrogen bonds with the hinge region of the kinase, a canonical binding mode for this class of inhibitors.

G cluster_0 Kinase ATP Binding Pocket ATP ATP Kinase Target Kinase ATP->Kinase Binds to active site TargetCompound 4-((5-chloro-2-((4-chloro-2-((2-hydroxy-2-methylpropyl)amino)-5-methoxyphenyl)amino)-4-pyrimidinyl)amino)-N-(2-fluoroethyl)-N-methyl-benzenesulfonamide TargetCompound->Kinase Competitively Inhibits ATP Binding Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Protein Substrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse Leads to

Caption: Predicted mechanism of action as an ATP-competitive kinase inhibitor.

The inhibition of the target kinase would block the phosphorylation of its downstream substrates, thereby interrupting a signaling cascade crucial for pathological processes such as tumor cell proliferation or inflammatory responses. The specific kinase target would need to be identified through comprehensive in vitro profiling against a panel of kinases.

Part 3: Visualization & Formatting

This guide has been structured to provide a clear and logical flow of information, from the initial predictive analysis of the molecule to a hypothetical synthesis and mechanism of action. The use of tables and diagrams is intended to present complex information in an easily digestible format for researchers and drug development professionals.

References

As this is a predictive analysis of a novel compound, direct references are not available. The principles and methodologies described are based on established knowledge in the fields of medicinal chemistry, organic synthesis, and pharmacology. For further reading on the concepts discussed, the following resources are recommended:

  • Title:Practical Organic Synthesis: A Student's Guide

    • Source: Wiley
    • URL: [Link]

  • Title:The Organic Chemistry of Drug Design and Drug Action

    • Source: Academic Press
    • URL: [Link]

  • Title:Kinase Inhibitor Design

    • Source: Wiley
    • URL: [Link]

Protocols & Analytical Methods

Method

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling.

Application Notes & Protocols for Suzuki-Miyaura Cross-Coupling Topic: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals. Guide to the Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Suzuki-Miyaura Cross-Coupling

Topic: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Guide to the Strategic Application of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Introduction and Strategic Context

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly profound in the field of drug discovery, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity. Biaryl sulfonamides, in particular, are recognized as crucial pharmacophores in a multitude of therapeutic agents, contributing to improved potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2][3][4]

This guide focuses on a specific and highly functionalized building block: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid . The presence of the N-ethyl, N-(4-methoxybenzyl)sulfamoyl group imparts unique electronic and steric characteristics that must be carefully considered for successful cross-coupling. This document provides a detailed examination of the underlying chemical principles and a robust, field-proven protocol for its use, designed for professionals engaged in medicinal chemistry and advanced organic synthesis.

Compound Profile:

PropertyValueSource
Chemical Name (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid[5]
CAS Number 913835-55-9[5]
Molecular Formula C₁₆H₂₀BNO₅S[5]
Molecular Weight 349.21 g/mol [5]
Appearance Typically a white to off-white solidGeneral knowledge
Purity ≥98% (recommended for synthesis)[5]
Storage Inert atmosphere, Room Temperature[5]
Mechanistic Considerations & Rationale for Protocol Design

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The specific structure of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid presents distinct challenges and opportunities that inform our choice of reaction parameters.

  • The Catalytic Cycle: The palladium-catalyzed cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The crucial transmetalation step follows, where the organic group is transferred from the boronic acid to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 out1 RedElim->out1 R¹-R² (Product) in1 in1->OxAdd R¹-X (Aryl Halide) in2 in2->Transmetal R²-B(OH)₂ (Boronic Acid) + Base out2 Experimental_Workflow A 1. Setup & Degas Add solids to flask. Seal, evacuate, and backfill with N₂/Ar (3x). B 2. Add Solvents Add degassed 1,4-dioxane and water via syringe. A->B C 3. Reaction Heat mixture to 90-100 °C with vigorous stirring. B->C D 4. Monitoring Monitor progress via TLC or LC-MS. C->D E 5. Work-up Cool to RT. Dilute with EtOAc and water. Separate layers. D->E F 6. Extraction & Washing Extract aqueous layer with EtOAc. Combine organic layers and wash with water and brine. E->F G 7. Drying & Concentration Dry over MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purification & Analysis Purify crude product via column chromatography. Analyze by NMR, MS. G->H

Fig 2. A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (1.2 mmol, 419 mg), Pd(dppf)Cl₂ (0.03 mmol, 24.4 mg), and K₂CO₃ (2.5 mmol, 345.5 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: The solvents (1,4-dioxane and water) should be degassed prior to use by bubbling N₂ or Ar through them for 20-30 minutes. Using a syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is between 4 and 16 hours. The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.

  • Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl sulfonamide product.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by O₂).2. Insufficiently active catalyst/ligand system.3. Ineffective base or insufficient amount.1. Ensure rigorous degassing of the reaction mixture and solvents.2. Switch to a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos) and a Pd(OAc)₂ precursor.3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.1. Use anhydrous solvents and base. Minimize the amount of water in the co-solvent system.2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid unnecessarily long reaction times.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing technique.<[7]br>2. Ensure the reaction conditions favor the rapid reduction of the Pd(II) precatalyst.
Difficulty in Purification 1. Product co-elutes with byproducts.2. Product is highly polar.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Consider reverse-phase chromatography if the compound is intractable on silica.
Safety and Handling
  • Boronic Acids: Phenylboronic acids and their derivatives can be irritants to the skin, eyes, and respiratory tract. [8][9]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents and Reagents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Anhydrous solvents can be pyrophoric. Handle all chemicals according to their Safety Data Sheets (SDS).

  • General Precautions: Always conduct reactions in a fume hood. Use appropriate shielding for reactions under pressure or at high temperatures.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gogoi, P., et al. (2015). Access to Biaryl Sulfonamides by Palladium-Catalyzed Intramolecular Oxidative Coupling and Subsequent Nucleophilic Ring Opening of Heterobiaryl Sultams with Amines. Organic Letters, 17(5), 1256–1259. [Link]

  • Serna-Vázquez, E., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Lead Sciences. (n.d.). (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. Retrieved from [Link]

  • S. S. K. Reddy, et al. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 86(17), 11794-11807. [Link]

  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • MDPI. (2020, November 6). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • PubChem. (n.d.). 4-Methoxyphenyl boric acid. Retrieved from [Link]

Sources

Application

Application Note: A Practical Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with Substituted Arylboronic Acids

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly vital in the pharmaceutical and materials science sectors for the construction of complex biaryl and heteroaryl structures. This guide provides an in-depth analysis of the reaction mechanism, a strategic framework for protocol development, a detailed step-by-step experimental procedure, and a comprehensive troubleshooting guide, with a specific focus on navigating the challenges presented by substituted arylboronic acids.

The Catalytic Heart: Mechanism and Key Components

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through a sequence of three primary steps involving a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square planar Palladium(II) intermediate.[2][4][5] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[6]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (Ar²-BY₂) is transferred to the Palladium(II) center.[7] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), thereby facilitating the transfer of the Ar² group to the palladium center.[7][8]

  • Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][5] Bulky, electron-rich ligands on the palladium center often promote this step.[7]

Visualizing the Catalytic Cycle

The interplay of these steps is crucial for a successful reaction. The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (A) OA_Complex Ar¹-Pd(II)L₂-X (B) (Oxidative Addition Complex) Pd0->OA_Complex Ar¹-X (Oxidative Addition) TM_Complex Ar¹-Pd(II)L₂-Ar² (E) (Transmetalation Complex) OA_Complex->TM_Complex [Ar²-B(OH)₃]⁻ (Transmetalation) Base_Activation Ar²-B(OH)₂ + Base ⇌ [Ar²-B(OH)₃]⁻ Product Ar¹-Ar² TM_Complex->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Protocol Design & Optimization

Coupling reactions involving substituted arylboronic acids, particularly those with sterically demanding ortho-substituents or complex electronic properties, require careful selection of reagents and conditions.

The Scientist's Toolkit: Choosing the Right Components

The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalysts: While numerous palladium sources can be used, modern precatalysts offer improved stability, handling, and catalytic activity. They are designed to controllably release the active Pd(0) species into the reaction mixture.

PrecatalystCommon Name / TypeTypical Applications & Key Characteristics
Pd(PPh₃)₄ TetrakisClassical, air-sensitive catalyst. Effective for simple couplings but can be less active for challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃ "Naked" PalladiumRequires in situ reduction and coordination with an external ligand. Versatile and cost-effective for screening.
PdCl₂(dppf) DPPF AdductA robust, air-stable Pd(II) precatalyst. Widely used and effective for a broad range of aryl bromides and iodides.[4]
Buchwald Precatalysts G1, G2, G3, G4Air-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) species. Excellent for sterically hindered substrates and aryl chlorides.
PEPPSI™ Catalysts PEPPSI-IPr, etc.Pyridine-enhanced precatalysts featuring N-heterocyclic carbene (NHC) ligands. Highly active for difficult couplings, including those with aryl chlorides.[5]

Ligand Selection: The ligand is arguably the most critical variable for overcoming the challenges posed by substituted substrates. Ligands stabilize the palladium center and modulate its reactivity. For substituted arylboronic acids, bulky and electron-rich phosphine ligands are often required.[7][9]

Ligand ClassExamplesRationale for Use with Substituted Aryls
Triarylphosphines PPh₃, P(o-tol)₃PPh₃ is a standard, general-purpose ligand.[2] Increasing bulk (P(o-tol)₃) can improve rates for some systems.
Bulky, Electron-Rich Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThe gold standard for challenging couplings. The steric bulk promotes reductive elimination and stabilizes the active monoligated Pd(0) species, which is crucial for the oxidative addition of hindered or electron-rich aryl halides.[10][11][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable complexes with palladium. Highly effective for coupling unreactive aryl chlorides and sterically demanding substrates.[7][8]
Ferrocenylphosphines dppfA bidentate ligand that provides good stability and activity for a wide range of substrates.

Base and Solvent System: The base is essential for activating the boronic acid for transmetalation.[7][8] Its strength and solubility, in conjunction with the solvent, can dramatically influence reaction outcomes.

  • Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, moderately strong bases. Cs₂CO₃ is more soluble in organic solvents and often more effective.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often the base of choice for difficult couplings, especially with hindered substrates.

    • Fluorides (KF, CsF): Mild bases that can be effective when substrates are sensitive to stronger bases.[8]

  • Solvents:

    • Aprotic Polar Solvents (Dioxane, THF, DME): Excellent choices that dissolve a wide range of organic substrates and inorganic bases.

    • Aromatic Solvents (Toluene, Xylene): Often used for higher temperature reactions.

    • Aqueous Mixtures: A small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, excess water can promote unwanted protodeboronation.[5]

Standard Laboratory Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a Suzuki-Miyaura coupling of a substituted aryl bromide with a substituted arylboronic acid using a Buchwald-type precatalyst.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Assembly (Add solids to oven-dried flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂) B->C D 4. Solvent Addition (Add degassed solvent via syringe) C->D E 5. Heating & Stirring (Heat to target temp with vigorous stirring) D->E F 6. Reaction Monitoring (TLC, GC-MS, or LC-MS) E->F G 7. Workup (Quench, extract, dry) F->G Upon Completion H 8. Purification (Column chromatography) G->H I 9. Analysis (NMR, MS for product verification) H->I

Caption: A standard workflow for setting up and processing a Suzuki-Miyaura reaction.

Detailed Protocol

Reagents & Equipment:

  • Aryl Halide (Ar¹-Br) (1.0 equiv)

  • Substituted Arylboronic Acid (Ar²-B(OH)₂) (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3) (1–3 mol%)

  • Base (e.g., K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum, needles, and a manifold for inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Assembly: To the oven-dried reaction flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium precatalyst (0.02 equiv).

    • Scientist's Note: Weighing and adding solids in the air is generally acceptable for modern, air-stable precatalysts. For maximum reproducibility, especially with sensitive substrates, use of a glovebox is recommended.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.

  • Solvent Addition: Using a syringe, add the degassed solvent to the flask to achieve a typical concentration of 0.1–0.5 M with respect to the limiting reagent.

    • Scientist's Note: To degas the solvent, bubble argon or nitrogen through it for 15–30 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously to ensure proper mixing of the heterogeneous components.

  • Monitoring Progress: After a set time (e.g., 1 hour), briefly remove the flask from heating and allow the solids to settle. Carefully take a small aliquot via syringe and quench it into a vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC or LC-MS to determine the consumption of the starting material. Continue heating until the reaction is complete.[4]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product is then typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise. Understanding the cause of common side reactions is key to resolving them.

Observed IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or oxidation).2. Oxidative addition is too slow (e.g., aryl chloride or electron-rich aryl bromide).3. Insufficiently strong or poorly soluble base.1. Use a fresh, high-quality precatalyst. Ensure the reaction is thoroughly deoxygenated.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos) and a more active precatalyst (e.g., Buchwald G3/G4). Increase temperature.3. Switch to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. Add a small amount of water if using an anhydrous solvent.
Protodeboronation The boronic acid is cleaved and replaced with a hydrogen atom before it can transmetalate. This is a common side reaction, especially with heteroaryl boronic acids or under prolonged heating with aqueous base.[1][5][13]1. Use a milder base (e.g., KF).2. Minimize water content or run under anhydrous conditions.3. Use a more active catalyst system to accelerate the desired coupling, making it faster than the decomposition pathway.4. Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[5]
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) 1. (Ar¹-Ar¹): Can occur during Pd(II) to Pd(0) reduction if using a simple salt like Pd(OAc)₂.2. (Ar²-Ar²): Can be catalyzed by palladium, especially in the presence of oxygen.1. Use a well-defined precatalyst to avoid ill-defined reduction pathways.2. Ensure rigorous exclusion of oxygen from the reaction.
Dehalogenation of Aryl Halide The aryl halide (Ar¹-X) is reduced to Ar¹-H. This can occur if a hydride source is present, sometimes from the solvent (e.g., isopropanol) or certain bases.[5]1. Avoid using alcoholic solvents as the primary solvent.2. Switch to a non-reducing solvent/base combination like Dioxane/K₃PO₄.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing C-C bonds. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can rationally design protocols to overcome the challenges associated with sterically and electronically demanding substrates. The use of modern, well-defined precatalysts and bulky, electron-rich ligands has significantly expanded the scope of this reaction, making it an indispensable method in modern chemical synthesis.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Malakar, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The Matter Blotter. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Hoshi, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Sasamori, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Stambuli, J. P., et al. (2002). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. Available at: [Link]

  • ResearchGate. (2019). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Framework for Characterizing (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid as a Serine Protease Inhibitor

Abstract and Introduction Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1][2] Their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and viral infections, making them prime targets for therapeutic intervention.[3] Among the various classes of inhibitors developed, boronic acids have emerged as a particularly potent group due to their unique mechanism of action.[4] These compounds can form a stable, reversible covalent bond with the active site serine residue, effectively mimicking the tetrahedral transition state of peptide bond hydrolysis.[5][6]

This document provides a comprehensive guide for researchers to investigate the inhibitory potential of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid) (CAS: 913835-55-9) against serine proteases.[7] While the broader class of arylboronic acids is known to inhibit serine proteases like chymotrypsin[5], specific characterization data for this compound is not yet prevalent in the literature. Therefore, this guide offers a foundational framework, detailing the mechanistic basis for its potential activity and providing robust, step-by-step protocols for its comprehensive evaluation. We will cover initial IC50 determination, detailed kinetic analysis to elucidate the mechanism of inhibition, and strategies for selectivity profiling.

The Boronic Acid Inhibition Mechanism

The inhibitory power of boronic acids lies in the electrophilic nature of the boron atom. The active site of a serine protease contains a catalytic triad, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp). During catalysis, the histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group, thereby activating it for a nucleophilic attack on a substrate's carbonyl carbon.

A boronic acid inhibitor exploits this mechanism. The trigonal planar boron atom is susceptible to nucleophilic attack by the activated catalytic serine. This attack results in the formation of a stable, tetrahedral boronate adduct. This complex is further stabilized by interactions within the enzyme's active site, particularly the oxyanion hole, which typically stabilizes the negative charge of the tetrahedral intermediate during peptide bond hydrolysis.[4][6] Although this bond is covalent, it is often reversible, a characteristic that can be advantageous in drug design.[8]

G Ser195 Ser195-OH His57 His57 Ser195->His57 TransitionState Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) Ser195->TransitionState Nucleophilic Attack OxyanionHole Oxyanion Hole (Gly193, Ser195 amide N) Inhibitor (R-B(OH)2) Boronic Acid Inhibitor Inhibitor->TransitionState TransitionState->OxyanionHole Stabilization

Figure 1: Mechanism of serine protease inhibition by a boronic acid. The catalytic Serine attacks the boron atom, forming a stable tetrahedral intermediate stabilized by the oxyanion hole.

Compound Information and Preparation

Proper handling and preparation of the inhibitor are paramount for reproducible results.

Table 1: Chemical Properties of the Inhibitor

PropertyValueSource
Full Chemical Name (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid[7][9]
CAS Number 913835-55-9[7][10]
Molecular Formula C₁₆H₂₀BNO₅S[7][10]
Molecular Weight 349.21 g/mol [7][10]
Purity Typically ≥95%[11]
Storage Store at -20°C, keep dry[10]
Protocol 1: Preparation of Inhibitor Stock Solution
  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, ensuring solubility. Preparing a high-concentration stock allows for minimal solvent introduction into the final assay, preventing potential interference with enzyme activity.

  • Equilibrate: Allow the vial of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 3.49 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity DMSO to create a 10 mM stock solution. For 3.49 mg, add 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Experimental Protocols

The following protocols provide a comprehensive workflow for characterizing the inhibitor's activity.

G start Start: Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) ic50 Protocol 2: IC50 Determination (Dose-Response Curve) start->ic50 analyze_ic50 Data Analysis: Calculate % Inhibition, Fit Sigmoidal Curve ic50->analyze_ic50 kinetics Protocol 3: Kinetic Analysis (Vary [S] and [I]) analyze_kinetics Data Analysis: Lineweaver-Burk Plot, Determine Ki and Mechanism kinetics->analyze_kinetics selectivity Protocol 4: Selectivity Profiling (Test Against Protease Panel) analyze_selectivity Data Analysis: Compare IC50/Ki Values selectivity->analyze_selectivity analyze_ic50->kinetics analyze_ic50->selectivity end End: Characterize Inhibitor Profile analyze_kinetics->end analyze_selectivity->end

Figure 2: A logical workflow for the characterization of a novel protease inhibitor, from initial screening to detailed kinetic and selectivity analysis.

Protocol 2: Determination of IC50 using a Fluorescence-Based Assay
  • Objective: To determine the concentration of the inhibitor required to reduce the protease activity by 50% under specific assay conditions.

  • Principle: This assay uses a fluorogenic peptide substrate that is cleaved by the serine protease, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity.[12][13]

  • Materials:

    • Serine protease of interest (e.g., Chymotrypsin, Trypsin, Elastase)

    • Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin)[3]

    • Inhibitor stock solution (10 mM in DMSO)

    • Assay Buffer (e.g., PBS, pH 7.4)

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader

  • Methodology:

    • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor.

      • Create an intermediate dilution of your 10 mM stock to 100 µM in Assay Buffer.

      • Perform a 1:2 serial dilution in Assay Buffer to generate a range of concentrations (e.g., 100 µM down to ~0.1 µM). Include a "no inhibitor" control containing only Assay Buffer.

    • Assay Plate Setup:

      • Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

      • Add 50 µL of Assay Buffer to the "no enzyme" control wells.

    • Enzyme Addition & Pre-incubation:

      • Prepare a working solution of the serine protease in Assay Buffer (e.g., 2X final concentration).

      • Add 50 µL of the enzyme solution to all wells except the "no enzyme" controls.

      • Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is especially important for covalent or slow-binding inhibitors.[8]

      • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Reaction Initiation:

      • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X final concentration, typically at or below its Km value).

      • Add 100 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 200 µL.

    • Data Acquisition:

      • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

      • Measure the increase in fluorescence (e.g., λex 360 nm, λem 480 nm for AMC substrates) kinetically over 30-60 minutes, taking readings every 60 seconds.[3]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot % Inhibition vs. log[Inhibitor].

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 3: Determination of Inhibition Kinetics (Ki)
  • Objective: To determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Principle: This experiment involves measuring enzyme reaction rates at various substrate and inhibitor concentrations. The resulting data can be visualized using a double reciprocal plot (Lineweaver-Burk) to diagnose the inhibition mechanism.

  • Methodology:

    • Setup: Design a matrix of experiments in a 96-well plate. Vary the substrate concentration along the columns (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km) and the inhibitor concentration along the rows (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Procedure: Follow the steps outlined in Protocol 2, but instead of a single substrate concentration, use the range of concentrations defined in your matrix. Pre-incubation of the enzyme and inhibitor remains critical.

    • Data Acquisition: Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus [Substrate] and fit to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease proportionally).

    • Calculate the inhibition constant (Ki) using the appropriate formula derived from the inhibition model. For competitive inhibition: Km,app = Km * (1 + [I]/Ki).

Protocol 4: Selectivity Profiling
  • Objective: To assess the specificity of the inhibitor. A good therapeutic candidate should ideally inhibit its target protease with high potency while showing minimal activity against other related and unrelated proteases.[6]

  • Methodology:

    • Select Protease Panel: Choose a panel of relevant proteases. This should include:

      • Other serine proteases from the same family (e.g., if targeting chymotrypsin, include trypsin and elastase).[6]

      • Serine proteases from different families.

      • Proteases from other catalytic classes (e.g., cysteine proteases like Cathepsin B, aspartyl proteases like Cathepsin D).[6]

    • Perform IC50 Assays: For each protease in the panel, determine the IC50 of the inhibitor using the procedure in Protocol 2 with the appropriate substrate for that enzyme.

    • Summarize Data: Compile the IC50 values in a table to easily compare the inhibitor's potency against different targets.

Table 2: Example Template for Selectivity Profile Data

ProteaseClassSubstrate UsedIC50 (µM)
Target Protease (e.g., Chymotrypsin) Serine Suc-AAPF-AMC [Experimental Value]
TrypsinSerineZ-GGR-AMC[Experimental Value]
ElastaseSerineMeOSuc-AAPV-AMC[Experimental Value]
ThrombinSerineBoc-VPR-AMC[Experimental Value]
Cathepsin BCysteineZ-RR-AMC[Experimental Value]
Cathepsin DAspartylMca-GKPILFFRLK(Dnp)-DR-NH2[Experimental Value]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Inhibition Observed 1. Inhibitor is inactive. 2. Inhibitor concentration is too low. 3. Inhibitor precipitated out of solution.1. Verify compound integrity. 2. Test a much wider concentration range (up to 100 µM). 3. Check for visible precipitate; ensure DMSO concentration in the final assay is low (<1%).
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes; perform a reverse pipetting technique for viscous solutions. 2. Gently mix the plate after each reagent addition. 3. Ensure the plate reader has adequate temperature control and allow the plate to equilibrate.
Fluorescence Signal is Too Low or High 1. Enzyme or substrate concentration is not optimal. 2. Incorrect filter set on the plate reader.1. Titrate the enzyme and substrate to find concentrations that yield a robust linear rate within the instrument's detection range. 2. Verify the excitation and emission wavelengths match the fluorophore.
Non-Sigmoidal Dose-Response Curve 1. Inhibitor insolubility at high concentrations. 2. Complex inhibition mechanism (e.g., partial inhibition). 3. Assay artifact (e.g., inhibitor fluorescence).1. Visually inspect wells with high inhibitor concentrations. 2. Perform detailed kinetic analysis (Protocol 3). 3. Run a control plate with the inhibitor and substrate but no enzyme to check for background fluorescence.

References

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-80. [Link]

  • Kierdaszuk, B., et al. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems - Diffusion through an inhibitor barrier. Analytical Biochemistry, 546, 43-49. [Link]

  • Jordan, S. R., et al. (1998). A Novel Approach to Serine Protease Inhibition: Kinetic Characterization of Inhibitors Whose Potencies and Selectivities Are Dramatically Enhanced by Zinc(II). Biochemistry, 37(49), 17174-84. [Link]

  • Denmeade, S. R., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Pharmacology, 74(4), 943-951. [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 988295. [Link]

  • Tan, X., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Withers-Martinez, C., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 115(28), 7373-7378. [Link]

  • Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 11047. [Link]

  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Patsnap Synapse Resources. [Link]

  • Lead Sciences. (N.D.). (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. Product Page. [Link]

  • Reaction Biology. (N.D.). Protease Assay Services. Service Page. [Link]

  • Biocompare. (N.D.). Protease Assay Kits. Product Directory. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]

  • Bitesize Bio. (N.D.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]

  • Denmeade, S. R., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. PubMed. [Link]

  • 幺米Lab (Yomi Lab). (N.D.). (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, 95.0%+. Product Page. [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

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Application

Application Notes &amp; Protocols: A Guide to Glycoprotein Enrichment using Boronate Affinity Chromatography

Introduction: The Power of Specificity in Glycoproteomics In the intricate world of proteomics, the analysis of glycoproteins presents a unique set of challenges and opportunities. Glycosylation, the enzymatic attachment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Specificity in Glycoproteomics

In the intricate world of proteomics, the analysis of glycoproteins presents a unique set of challenges and opportunities. Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that dictates protein folding, stability, localization, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and diabetes, making glycoproteins highly valuable biomarkers for diagnostics and therapeutic development.[1][2] However, the low abundance of many glycoproteins and the inherent heterogeneity of their glycan structures often hinder their comprehensive analysis.

Boronate affinity chromatography (BAC) emerges as a powerful and versatile tool for the selective enrichment of glycoproteins from complex biological samples.[1][2][3] This technique leverages a unique and reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the cis-diol groups present in the sugar moieties of glycoproteins.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for successful glycoprotein enrichment using boronate affinity chromatography.

Principle of Boronate Affinity Chromatography

The cornerstone of boronate affinity chromatography is the pH-dependent, reversible formation of a cyclic ester between a boronic acid ligand and a molecule containing a cis-1,2- or cis-1,3-diol.[4][5] Glycans on glycoproteins are rich in these cis-diol structures.

The interaction mechanism is governed by the pH of the surrounding buffer system:

  • Binding (Alkaline Conditions): At a pH greater than the pKa of the boronic acid (typically pH > 7.5), the boronic acid group exists in a tetrahedral, anionic state.[1][6] This configuration readily reacts with cis-diol groups on the glycoproteins to form a stable, five- or six-membered cyclic boronate ester, effectively capturing the glycoprotein on the chromatographic support.[1][7]

  • Elution (Acidic Conditions or Competitive Displacement): The bond is easily reversed under acidic conditions (pH < 6.5), which protonates the boronic acid, shifting it back to a trigonal, planar configuration with very weak affinity for diols, thus releasing the bound glycoprotein.[1][8] Alternatively, elution can be achieved by introducing a high concentration of a competing diol-containing molecule, such as sorbitol or mannitol, which displaces the glycoprotein from the boronate resin.[8][9]

This pH-mediated control allows for a highly specific capture and gentle release of glycoproteins, preserving their structural integrity for downstream analysis.[1][4]

Diagram: Mechanism of Boronate Affinity Chromatography

Caption: Reversible covalent interaction in BAC.

Materials & Reagents

Successful glycoprotein enrichment relies on the careful selection of materials and preparation of reagents.

Component Description & Recommendations Supplier Examples
Boronate Affinity Resin Resins with m-aminophenylboronic acid immobilized on supports like agarose, polyacrylamide, or polymethacrylate are common.[7][10] Particle and pore size should be chosen based on the scale of purification and the size of the target glycoproteins.[7]Bio-Rad (Affi-Gel Boronate), G-Biosciences, Sepax Technologies
Binding Buffer Typically, a buffer with a pH between 8.0 and 9.0 is used to ensure the boronic acid is in its active, tetrahedral state. Common choices include ammonium acetate or phosphate buffers.[5] The inclusion of MgCl₂ can sometimes enhance binding.[5][8]-
Washing Buffer Identical to the binding buffer. A sufficient wash volume is crucial to remove non-specifically bound proteins.-
Elution Buffer An acidic buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) or a neutral buffer containing a high concentration of a competitive eluent (e.g., 100-200 mM Sorbitol in binding buffer).-
Neutralization Buffer Required when using low pH elution to immediately neutralize the collected fractions and preserve protein integrity. (e.g., 1 M Tris-HCl, pH 9.0).-
Chromatography Columns Gravity-flow columns, spin columns, or pre-packed FPLC/HPLC columns can be used depending on the desired throughput and resolution.-

Note on Buffer Selection: Avoid buffers containing diols, such as Tris, as they can interfere with the binding of glycoproteins to the resin.[8] HEPES is a suitable alternative for pH control in the neutral to slightly alkaline range.[8]

Experimental Protocols

Protocol 1: Gravity-Flow Column Enrichment of Glycoproteins

This protocol is suitable for small to medium-scale enrichment of glycoproteins from cell lysates or other biological fluids.

1. Resin Preparation and Equilibration: a. Gently resuspend the boronate affinity resin in its storage solution. b. Transfer the desired amount of resin slurry to an empty gravity-flow column. Allow the storage buffer to drain. c. Wash the resin with 5-10 column volumes (CV) of deionized water. d. Equilibrate the resin with 5-10 CV of Binding Buffer (e.g., 250 mM Ammonium Acetate, 50 mM MgCl₂, pH 8.5). Ensure the pH of the effluent matches the pH of the Binding Buffer.

2. Sample Preparation and Loading: a. Prepare your protein sample (e.g., cell lysate, serum) in Binding Buffer. It is critical to ensure the final pH of the sample is within the optimal binding range (pH 8.0-9.0). b. Centrifuge the sample at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet any precipitates. Filter the supernatant through a 0.22 µm or 0.45 µm filter to prevent column clogging. c. Gently load the clarified sample onto the equilibrated column. Allow the sample to flow through the resin by gravity. For enhanced binding, the flow-through can be re-applied to the column.

3. Washing: a. After the entire sample has passed through, wash the column with 10-20 CV of Binding Buffer to remove non-specifically bound proteins. b. Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline, indicating the removal of unbound proteins.

4. Elution: a. Acidic Elution: i. Elute the bound glycoproteins with Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). ii. Collect fractions (e.g., 1 CV each) into tubes containing Neutralization Buffer (e.g., 1/10th the fraction volume of 1 M Tris-HCl, pH 9.0) to immediately restore a neutral pH. b. Competitive Elution: i. Elute with Binding Buffer containing 100-200 mM Sorbitol. ii. Collect fractions and monitor protein elution by A280.

5. Analysis: a. Pool the fractions containing the enriched glycoproteins. b. Proceed with downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays.

Diagram: Glycoprotein Enrichment Workflow

workflow cluster_prep Preparation cluster_process Enrichment cluster_analysis Downstream Analysis Resin_Prep Resin Equilibration (pH 8.5) Load Load Sample onto Column Resin_Prep->Load Sample_Prep Sample Preparation (Adjust to pH 8.5, Clarify) Sample_Prep->Load Wash Wash with Binding Buffer (Remove Non-specific Proteins) Load->Wash Elute Elute with Acidic Buffer (pH 2.5) or Sorbitol Wash->Elute Analysis SDS-PAGE, Western Blot, Mass Spectrometry Elute->Analysis

Caption: Step-by-step glycoprotein enrichment workflow.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions.

Problem Potential Cause Solution
Low Yield of Enriched Glycoproteins - Suboptimal binding pH.[11] - Flow rate too high.[11] - Presence of interfering substances (e.g., Tris buffer).[8] - Inefficient elution.- Verify the pH of your sample and binding buffer is between 8.0-9.0. - Reduce the flow rate during sample loading or use a batch incubation method.[12] - Ensure all buffers are free of competing diols. - For acidic elution, ensure the pH is low enough. For competitive elution, try increasing the sorbitol concentration.
High Levels of Non-specific Binding - Insufficient washing. - Hydrophobic or ionic interactions with the resin matrix.[1]- Increase the wash volume (e.g., to 20-30 CV). - Increase the ionic strength of the binding and wash buffers by adding NaCl (e.g., 0.1-0.5 M) to minimize ionic interactions.[2] - Add a non-ionic detergent (e.g., 0.1% Tween-20) or a small amount of organic solvent (e.g., acetonitrile) to the buffers to reduce hydrophobic interactions.[2]
Protein Precipitation in Elution Fractions - Low pH during acidic elution can denature some proteins.- Ensure immediate and effective neutralization of the collected fractions. - Consider using the competitive elution method with sorbitol, which is gentler.
Column Clogging - Particulate matter in the sample.- Thoroughly clarify the sample by centrifugation and filtration before loading.

Applications in Research and Drug Development

Boronate affinity chromatography is a versatile technique with broad applications:

  • Biomarker Discovery: Enrichment of glycoproteins from plasma, serum, or urine for the identification of disease-specific biomarkers.[13][14]

  • Proteomics and Glycoproteomics: As a crucial sample preparation step before mass spectrometry to reduce sample complexity and increase the identification of glycoproteins and their sites of glycosylation.[13][15][16][17]

  • Quality Control of Biopharmaceuticals: Analysis and purification of recombinant glycoproteins, such as monoclonal antibodies, to ensure proper glycosylation patterns, which are critical for efficacy and safety.[11]

  • Clinical Diagnostics: Measurement of glycated hemoglobin (HbA1c) for diabetes monitoring is a classic and widespread application of BAC.[14]

Conclusion

Boronate affinity chromatography provides a specific, efficient, and gentle method for the enrichment of glycoproteins. By understanding the underlying principles of the pH-dependent interaction and carefully optimizing the protocol, researchers can effectively isolate these important biomolecules from complex mixtures. This enables deeper insights into the roles of glycosylation in health and disease and accelerates the development of novel diagnostics and therapeutics.

References

  • The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. Retrieved from [Link]

  • Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins. (2007). Journal of Chromatography A. Retrieved from [Link]

  • Boronic acids as ligands for affinity chromatography. (1993). Journal of Chromatography. Retrieved from [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. Retrieved from [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2015). Accounts of Chemical Research. Retrieved from [Link]

  • Affi-Gel® Boronate Affinity Gel. (n.d.). Bio-Rad. Retrieved from [Link]

  • Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. (2014). In Advanced Supramolecular Chemistry. Retrieved from [Link]

  • Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. (2023). Journal of Proteomics. Retrieved from [Link]

  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (2018). Separations. Retrieved from [Link]

  • Affinity Chromatography: Principle, Parts, Steps, Uses. (n.d.). Microbe Notes. Retrieved from [Link]

  • Boronate Affinity Chromatography. (2015). ResearchGate. Retrieved from [Link]

  • Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. (2008). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Boronate Affinity Chromatography. (2000). In Methods in Molecular Biology. Retrieved from [Link]

  • Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. (2008). Analytical Chemistry. Retrieved from [Link]

  • Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. (2007). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Affinity Chromatography Applications. (n.d.). News-Medical.Net. Retrieved from [Link]

  • boronate affinity chromatography: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. (2022). Analytical Chemistry. Retrieved from [Link]

  • Sepax Monomix Boronate Affinity Resin User Manual. (n.d.). Sepax Technologies. Retrieved from [Link]

  • Boronate Resin. (n.d.). G-Biosciences. Retrieved from [Link]

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  • A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. (2021). PMC. Retrieved from [Link]

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Method

Application Notes and Protocols: N-Substituted Boronic Acids in Chemical Sensors for Saccharides

Introduction The detection and quantification of saccharides are of paramount importance in biomedical diagnostics, biotechnology, and food science.[1][2] While enzymatic sensors have traditionally dominated this field,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The detection and quantification of saccharides are of paramount importance in biomedical diagnostics, biotechnology, and food science.[1][2] While enzymatic sensors have traditionally dominated this field, particularly for glucose monitoring, they can be limited by their operational stability and cost. N-substituted boronic acids have emerged as a powerful class of synthetic receptors for saccharide recognition, offering a versatile and robust alternative.[3] This guide provides an in-depth exploration of the principles, applications, and protocols for utilizing N-substituted boronic acid-based chemical sensors for saccharide analysis, tailored for researchers, scientists, and drug development professionals.

Boronic acids possess the unique ability to reversibly form covalent bonds with compounds containing cis-1,2- or cis-1,3-diols, a structural motif abundant in saccharides.[2][4][5] The incorporation of an N-substituent, typically an amino group positioned ortho to the boronic acid, is a critical design feature. This intramolecular coordination enhances the Lewis acidity of the boron center, facilitating saccharide binding at physiological pH and providing a handle for signal transduction.[5][6][7]

This document will delve into the mechanistic underpinnings of these sensors, detail various sensor modalities including fluorescent, colorimetric, and electrochemical systems, and provide actionable protocols for their practical implementation.

The Core Principle: The Boronic Acid-Diol Interaction

The fundamental basis for this sensor technology is the reversible formation of a cyclic boronate ester between the boronic acid and the hydroxyl groups of a saccharide. This interaction is dynamic and pH-dependent.[8]

The boron atom in a boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state. The N-substituent, often an aminomethyl group, can form a dative bond (B-N bond) with the boron atom. This interaction stabilizes the tetrahedral state and lowers the pKa of the boronic acid, making it more effective at binding diols at neutral pH.[5]

Upon introduction of a saccharide, the diol displaces the B-N interaction to form a stable five- or six-membered cyclic ester.[2][4] This binding event alters the electronic and structural properties of the sensor molecule, leading to a measurable change in its output signal. The strength and selectivity of this binding are influenced by the saccharide's structure, with fructose generally showing the highest affinity for monoboronic acids.[5]

G cluster_0 Sensor (No Saccharide) cluster_1 Saccharide Binding Sensor_Free N-Substituted Boronic Acid (sp³) (B-N bond present) Sensor_Bound Cyclic Boronate Ester (B-N bond disrupted) Sensor_Free->Sensor_Bound + Saccharide Sensor_Bound->Sensor_Free - Saccharide (Reversible) Saccharide Saccharide (cis-diol)

Figure 1: Reversible interaction between an N-substituted boronic acid and a saccharide.

Sensor Modalities and Signal Transduction Mechanisms

The versatility of the boronic acid platform allows for its integration into various sensing modalities, each with distinct advantages.

Fluorescent Sensors

Fluorescent sensors are highly sensitive and are the most common type of boronic acid-based sensor.[9] The signaling mechanism is typically based on modulating the emission of a fluorophore appended to the boronic acid receptor.

Key Mechanisms:

  • Photoinduced Electron Transfer (PET): This is a widely used mechanism in N-substituted boronic acid sensors.[1][6][10] In the absence of a saccharide, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore through PET. Upon saccharide binding, the B-N interaction is strengthened, which reduces the electron-donating ability of the nitrogen.[6] This suppression of PET "turns on" the fluorescence.[1][6]

  • Internal Charge Transfer (ICT): In ICT sensors, the boronic acid and an electron-donating or -withdrawing group are part of a conjugated system. Saccharide binding alters the electron density at the boron center, which in turn modulates the ICT character of the fluorophore, leading to a shift in the emission wavelength or intensity.

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. Saccharide binding can induce a conformational change that alters the distance or orientation between the two, thereby changing the FRET efficiency.

  • Aggregation-Induced Emission (AIE): Some sensors are designed to aggregate in solution, which quenches their fluorescence. The binding of soluble saccharides can cause disaggregation, leading to a significant increase in fluorescence intensity.[2][11]

Figure 2: Mechanism of a PET-based fluorescent sensor.

Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, making them suitable for low-cost, portable assays.[12] A common strategy involves coupling a boronic acid to an azo dye.[9][12][13]

Mechanism:

In these systems, an intramolecular B-N dative bond exists between the boronic acid and one of the nitrogen atoms of the azo group.[12][13] This coordination significantly alters the electronic structure of the azo dye, causing a red-shift in its maximum absorption wavelength. When a saccharide binds to the boronic acid, this B-N bond is cleaved, leading to a blue-shift in the absorption spectrum and a distinct color change.[12][13]

Electrochemical Sensors

Electrochemical sensors provide high sensitivity and are amenable to miniaturization for applications like continuous glucose monitoring.[3]

Approaches:

  • Redox-Active Boronic Acids: Boronic acids can be functionalized with redox-active moieties like ferrocene or viologen.[3][14] The binding of a saccharide alters the electronic environment of the redox center, resulting in a shift in its redox potential, which can be measured using techniques like cyclic voltammetry.[3]

  • Impedance-Based Sensing: Boronic acid derivatives can be immobilized on an electrode surface.[15] When saccharides bind to this layer, the charge distribution and steric hindrance at the electrode-solution interface change, leading to a measurable change in electrochemical impedance.

  • Indicator Displacement Assays: A redox-active or colored indicator that can bind to the boronic acid is used. The target saccharide competes with the indicator for the boronic acid binding site. The displacement of the indicator by the saccharide results in a free indicator concentration that can be measured electrochemically or optically.[8]

Sensor TypePrincipleTypical SignalAdvantagesDisadvantages
Fluorescent PET, ICT, FRET, AIEChange in fluorescence intensity or wavelengthHigh sensitivity, fast responseRequires a fluorometer, potential for background interference
Colorimetric B-N bond formation/cleavage in dyesChange in absorption spectrum (color)Visual detection, low costLower sensitivity compared to fluorescent sensors
Electrochemical Redox potential shift, impedance changeChange in current, potential, or impedanceHigh sensitivity, miniaturizable, label-free optionsCan be susceptible to electrode fouling

Achieving Selectivity: The Role of Diboronic Acids

A significant challenge in saccharide sensing is achieving selectivity for a specific sugar, such as glucose, in the presence of other structurally similar saccharides.[5] Monoboronic acids typically show the highest affinity for fructose.[5] To overcome this, sensors incorporating two boronic acid moieties have been developed.[5][12]

By positioning two boronic acid groups within a molecular scaffold, a binding pocket is created that is complementary to the size and diol arrangement of a target saccharide.[5] For glucose, which exists predominantly in its pyranose form, a diboronic acid sensor can bind to hydroxyl groups on different parts of the ring, such as the 1,2- and 3,5,6-positions of the α-D-glucofuranose isomer, leading to a much stronger and more selective interaction compared to other monosaccharides.[5][13]

G cluster_0 Sensor Design for Selectivity cluster_1 Saccharide Targets Mono Monoboronic Acid Fructose Fructose Mono->Fructose High Affinity (Non-selective) Glucose Glucose Mono->Glucose Low Affinity Di Diboronic Acid Di->Glucose High Affinity & Selectivity

Figure 3: Diboronic acids for enhanced glucose selectivity.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Saccharide Sensing

This protocol outlines a general method for evaluating the response of a PET-based N-substituted boronic acid fluorescent sensor to a saccharide.

1. Materials and Reagents:

  • N-substituted boronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol).

  • Buffer solution at the desired pH (e.g., PBS, HEPES, pH 7.4). The pH must be carefully controlled as the boronic acid-diol interaction is pH-dependent.[8][11]

  • Saccharide stock solutions (e.g., 1 M glucose, fructose, galactose in buffer).

  • High-purity water.

  • 96-well microplates (black, clear bottom for fluorescence).

  • Fluorescence microplate reader or spectrofluorometer.

2. Experimental Workflow:

G Prep Prepare Sensor and Saccharide Working Solutions Plate Aliquot Sensor Solution into Microplate Wells Prep->Plate Add Add Varying Concentrations of Saccharide Plate->Add Incubate Incubate Briefly at Room Temperature Add->Incubate Read Measure Fluorescence (Set Excitation & Emission Wavelengths) Incubate->Read Analyze Plot Fluorescence vs. Saccharide Concentration Read->Analyze

Figure 4: Workflow for fluorescent saccharide sensing assay.

3. Detailed Steps:

  • Preparation of Working Solutions:

    • Prepare a working solution of the boronic acid sensor in the chosen buffer. The final concentration should be optimized, but a starting point of 1-10 µM is common.

    • Prepare a series of saccharide dilutions from the stock solution using the same buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the sensor working solution (e.g., 180 µL).

    • Include control wells containing only the buffer and sensor (no saccharide) to measure the baseline fluorescence (F₀).

    • Add a small volume (e.g., 20 µL) of each saccharide dilution to the respective wells to achieve the desired final concentrations.

  • Incubation and Measurement:

    • Gently mix the plate and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the binding equilibrium to be reached.

    • Measure the fluorescence intensity (F) using a plate reader. The excitation and emission wavelengths should be optimized for the specific fluorophore used in the sensor.

  • Data Analysis:

    • Calculate the fluorescence enhancement ratio (F/F₀) for each saccharide concentration.

    • Plot F/F₀ versus the saccharide concentration.

    • The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka), which quantifies the binding affinity.

4. Causality and Self-Validation:

  • Why pH control is critical: The pKa of the boronic acid and its affinity for diols are highly pH-dependent.[8] Consistent buffering ensures that observed changes are due to saccharide binding, not pH fluctuations.

  • Why include multiple saccharides: Testing against a panel of sugars (e.g., glucose, fructose, galactose) is essential to determine the sensor's selectivity profile. A truly selective sensor will show a significantly larger response to its target analyte.

  • Trustworthiness: The reversibility of the system can be confirmed by adding a strong boronic acid binder, like another diol, to a sensor-saccharide complex and observing a return to the baseline signal.

Protocol 2: Colorimetric Saccharide Detection Using an Azo Dye-Based Sensor

This protocol describes a method for visually and spectrophotometrically detecting saccharides.

1. Materials and Reagents:

  • Boronic acid-substituted azo dye sensor stock solution (e.g., 1 mM in a suitable solvent).

  • Aqueous buffer (e.g., pH 8.5 phosphate buffer). Higher pH can facilitate the B-N bond cleavage upon saccharide binding.[5]

  • Saccharide solutions (as in Protocol 1).

  • UV-Vis spectrophotometer and cuvettes or a microplate reader capable of absorbance measurements.

2. Detailed Steps:

  • Prepare Sensor Solution: Dilute the sensor stock solution in the buffer to a concentration that gives an initial absorbance value between 0.8 and 1.2 at its λ_max.

  • Measurement:

    • Record the initial UV-Vis spectrum of the sensor solution (this is the "no saccharide" control). Note the color and the λ_max.

    • Add a known concentration of the target saccharide to the cuvette.

    • Mix well and allow the reaction to equilibrate (typically a few minutes).

  • Observation and Analysis:

    • Observe any visual color change.

    • Record the new UV-Vis spectrum.

    • Plot the change in absorbance at the initial λ_max as a function of saccharide concentration. This will demonstrate the sensor's response.

Conclusion

N-substituted boronic acids represent a sophisticated and highly adaptable platform for the development of chemical sensors for saccharides. Their operational principles are well-understood, allowing for rational design to achieve desired properties like high sensitivity and selectivity. By leveraging various signal transduction mechanisms—fluorescent, colorimetric, and electrochemical—these sensors can be tailored to a wide range of applications, from high-throughput screening in drug discovery to point-of-care diagnostics. The protocols provided herein offer a starting point for researchers to explore and harness the potential of this exciting technology.

References

  • Fluorescent sensors based on boronic acids - the University of Bath's research portal. Available at: [Link]

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  • Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH. Available at: [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - ACS Omega. Available at: [Link]

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection - UBIRA ETheses - University of Birmingham. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors - RSC Publishing. Available at: [Link]

  • Boronic acid appended azo dyes-colour sensors for saccharides - ResearchGate. Available at: [Link]

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  • Non-enzymatic electrochemical assay of N-acetyl-d-neuraminic acid through competitive chemoreceptor binding with (thiophen-3-yl)boronic acid - Sensors & Diagnostics (RSC Publishing). Available at: [Link]

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Application

The Strategic Application of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules: A Technical Guide

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Arylbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS No: 913835-55-9) represents a sophisticated building block, integrating several key features beneficial for drug design.[2] The presence of a sulfonamide moiety, a well-established pharmacophore in a multitude of therapeutic agents, combined with a boronic acid functional group, positions this reagent as a strategic asset for the synthesis of complex bioactive molecules.[3][4]

This technical guide provides an in-depth exploration of the synthesis and application of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns. We will delve into the rationale behind its structural design, provide detailed synthetic protocols, and explore its application in the construction of biologically relevant scaffolds via the Suzuki-Miyaura cross-coupling reaction.

The Architectural Logic: Unpacking the N-Ethyl-N-(4-methoxybenzyl)sulfamoyl Moiety

The unique substitution pattern of this boronic acid is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles.

  • The Sulfonamide Core: The sulfonamide group is a privileged scaffold in drug discovery, present in a wide array of approved drugs including diuretics, antibacterials, and anticancer agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic centers in enzymes, makes it a versatile pharmacophore.

  • The N-Ethyl Group: The ethyl substituent on the sulfonamide nitrogen can serve multiple purposes. It can enhance lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, it can provide a steric handle to modulate binding affinity and selectivity for a biological target.

  • The N-(4-methoxybenzyl) Protecting Group: The 4-methoxybenzyl (PMB) group serves as a cleavable protecting group for the sulfonamide nitrogen.[5] This is a crucial feature for multi-step syntheses, as it allows for the temporary masking of the sulfonamide N-H proton, which can be acidic and interfere with certain reaction conditions, such as those involving organometallic reagents. The PMB group is known for its stability under a range of conditions and can be selectively removed, often with trifluoroacetic acid (TFA), to reveal the secondary sulfonamide.[6][7] This deprotection step can be performed late in a synthetic sequence, providing access to the final bioactive molecule or to an intermediate for further functionalization.

Synthesis of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic Acid: A Proposed Multi-Step Protocol

Overall Synthetic Workflow

Caption: Proposed synthetic route for the target boronic acid.

Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

This initial step involves the selective N-alkylation of the commercially available 4-bromobenzenesulfonamide.

Protocol:

  • To a stirred solution of 4-bromobenzenesulfonamide (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • To this suspension, add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-ethyl-4-bromobenzenesulfonamide.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the sulfonamide, forming the nucleophilic sulfonamidate anion, which then displaces the iodide from ethyl iodide.

Step 2: Synthesis of N-Ethyl-N-(4-methoxybenzyl)-4-bromobenzenesulfonamide

The secondary sulfonamide is then protected with a 4-methoxybenzyl group.

Protocol:

  • Dissolve N-ethyl-4-bromobenzenesulfonamide (1.0 eq.) in anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield N-ethyl-N-(4-methoxybenzyl)-4-bromobenzenesulfonamide.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide, ensuring complete formation of the nucleophile for the subsequent reaction with the electrophilic 4-methoxybenzyl chloride. The use of an inert atmosphere is critical to prevent quenching of the hydride by atmospheric moisture.

Step 3: Synthesis of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

The final step involves a lithium-halogen exchange followed by borylation to install the boronic acid moiety. This is a classic and powerful method for the synthesis of arylboronic acids.[8][9]

Protocol:

  • To a solution of N-ethyl-N-(4-methoxybenzyl)-4-bromobenzenesulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by recrystallization or by careful column chromatography on silica gel.

Causality: The lithium-halogen exchange is a rapid and efficient method for generating an aryllithium species from an aryl bromide at low temperatures. The low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate. The aryllithium then acts as a nucleophile, attacking the electrophilic boron atom of the triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Application in Bioactive Molecule Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the construction of biaryl and heteroaryl scaffolds.[7][8]

General Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling and subsequent deprotection.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the coupling of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol:

  • In a reaction vessel, combine (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Data Presentation: Factors Influencing Suzuki-Miyaura Coupling Efficiency

Parameter Options General Considerations & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandFor sterically hindered substrates, catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) often improve yields.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive aryl chlorides.
Solvent Dioxane/H₂O, Toluene, DMF, THFThe solvent system influences the solubility of the reactants and the rate of reaction. Aprotic polar solvents like DMF can be beneficial for challenging couplings.
Temperature Room Temperature to >100 °CWhile many Suzuki couplings proceed at elevated temperatures, the use of highly active catalysts can sometimes allow for reactions at room temperature.
Protocol for Deprotection of the N-(4-methoxybenzyl) Group

To unmask the secondary sulfonamide, the PMB group can be cleaved under acidic conditions.

Protocol:

  • Dissolve the PMB-protected compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-50% v/v) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the deprotected sulfonamide.

Causality: The electron-donating methoxy group on the benzyl ring makes the PMB group particularly labile to acid-catalyzed cleavage. The carbocation intermediate formed upon cleavage is stabilized by the methoxy group, facilitating its removal.

Conclusion: A Strategic Tool for Advancing Drug Discovery

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its well-defined structure, incorporating a key pharmacophore and a strategically placed protecting group, allows for its efficient incorporation into complex molecular targets via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, ultimately contributing to the advancement of therapeutic innovation.

References

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche medizinische Wochenschrift, 61(7), 250-253.
  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707.
  • Kovala-Demertzi, D., et al. (2007). Palladium nanoparticles stabilized by thiosemicarbazones in Suzuki-Miyaura cross-coupling reactions of chloroarenes in N,N-dimethylformamide. Tetrahedron Letters, 48(46), 8213-8217.
  • Bai, D. L., et al. (2012). Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta pharmacologica Sinica, 33(9), 1176–1186.
  • Aggarwal, V. K., et al. (2014). Lithiation–borylation: a user's guide. Accounts of Chemical Research, 47(10), 3174-3185.
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  • Jendralla, H., et al. (1995). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Zhang, X., et al. (2014). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
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  • Lead Sciences. (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • de la Cruz, P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
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Method

Application Note &amp; Protocols: A Guide to the Chan-Lam Cross-Coupling Reaction with Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Tool for C-N and C-O Bond Formation The construction of carbon-heteroatom bonds, particularly aryl amines and aryl ethers, is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for C-N and C-O Bond Formation

The construction of carbon-heteroatom bonds, particularly aryl amines and aryl ethers, is a cornerstone of modern synthetic and medicinal chemistry. These structural motifs are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] For decades, chemists relied on classical methods like the Ullmann condensation, which often required harsh reaction conditions, limiting their functional group tolerance and overall utility.[2][3]

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the field. While the palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool, the Chan-Lam cross-coupling reaction offers a powerful and often complementary approach.[4] This copper-catalyzed method facilitates the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound.[5] Its significance lies in its operational simplicity, typically proceeding under mild conditions, often at room temperature and open to the atmosphere, using an inexpensive and abundant copper catalyst.[3][4]

This guide serves as a detailed application note for researchers employing the Chan-Lam reaction, with a specific focus on the use of functionalized phenylboronic acids. We will delve into the mechanistic principles that govern the reaction, provide robust and validated protocols, offer a guide to troubleshooting and optimization, and illustrate its practical impact in drug discovery.

Scientific Principles & Mechanistic Insights

Unlike palladium-catalyzed reactions that couple a nucleophile with an electrophile, the Chan-Lam coupling is unique in that it effectively couples two nucleophilic partners: an organoboron species and a heteroatom nucleophile (amine, alcohol, etc.).[2][3] The reaction's success hinges on a copper-mediated catalytic cycle that, while still a subject of detailed investigation, is generally understood to proceed through the key steps outlined below.[4][6] Understanding this mechanism is critical for rational optimization and troubleshooting.

The Catalytic Cycle

The reaction is believed to proceed through a cycle involving Cu(I), Cu(II), and potentially Cu(III) intermediates. The most commonly accepted pathway involves the following key transformations:

chan_lam_cycle Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling CuII L₂Cu(II)X₂ CuII_Aryl L₂Cu(II)(Ar)X CuII->CuII_Aryl Transmetalation + ArB(OH)₂ CuIII_Complex L₂Cu(III)(Ar)(Nu)X CuII_Aryl->CuIII_Complex Coordination & Oxidation + Nu-H CuI L₂Cu(I)X CuIII_Complex->CuI Reductive Elimination Product Product Ar-Nu CuIII_Complex->Product CuI->CuII Oxidation (e.g., O₂ from air)

Caption: Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling.

  • Transmetalation: The cycle typically begins with a Cu(II) salt, such as copper(II) acetate (Cu(OAc)₂). This species reacts with the arylboronic acid in a transmetalation step, where the aryl group is transferred from boron to the copper center, forming an arylated copper(II) intermediate.[2]

  • Coordination and Oxidation: The heteroatom nucleophile (Nu-H, such as an amine or alcohol) coordinates to the aryl-copper(II) complex. This is followed by a key oxidation step, which is proposed to generate a transient but highly reactive Cu(III) intermediate.[2][7] The exact mechanism of this oxidation is complex and may involve disproportionation or direct oxidation.

  • Reductive Elimination: This is the crucial bond-forming step. The Cu(III) complex undergoes reductive elimination, forming the desired C-N or C-O bond and releasing the final product. This process reduces the copper center from Cu(III) to Cu(I).[7]

  • Catalyst Regeneration: For the cycle to continue, the resulting Cu(I) species must be re-oxidized back to the active Cu(II) state. This is a key reason why the reaction is often run open to air, as atmospheric oxygen serves as the terminal oxidant to regenerate the catalyst.[5]

Causality of Experimental Choices
  • Copper Source: Cu(OAc)₂ is the most common and cost-effective choice. Its acetate ligands can also function as a base. Other sources like Cu(OTf)₂ or CuCl₂ can be used and may offer different reactivity profiles depending on the substrate.[2]

  • Boronic Acid Functionality: The reaction is generally tolerant of a wide range of functional groups on the phenylboronic acid, including nitriles, esters, and halides.[1][8] Electron-withdrawing groups can sometimes slow the rate of transmetalation, while highly electron-donating groups may promote side reactions. An excess of the boronic acid is often used to drive the reaction to completion and counteract side reactions like homocoupling (Ar-Ar) and protodeboronation (Ar-H).[9]

  • Nucleophile Scope: A broad array of N-H and O-H nucleophiles are suitable, including primary and secondary amines, anilines, amides, carbamates, sulfonamides, and phenols.[5] Notably, very electron-rich anilines can sometimes act as catalyst poisons by coordinating too strongly to the copper center, hindering the catalytic cycle.[9]

  • Base: A base is often required, though some systems are base-free.[9] Amine bases like pyridine or triethylamine are common. They can facilitate the deprotonation of the nucleophile and assist in the transmetalation step. The choice of base can be critical for success, especially with less reactive nucleophiles.[2]

  • Solvent: Apolar solvents like dichloromethane (DCM) or polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) are frequently used. The choice of solvent can influence the solubility of the copper catalyst and substrates, thereby affecting reaction rates.[2]

Experimental Protocols & Workflows

The following protocols provide a validated starting point for performing the Chan-Lam coupling. Optimization may be necessary for challenging substrates.

General Protocol: N-Arylation of Imidazole with a Functionalized Phenylboronic Acid

This protocol describes the coupling of imidazole with 4-cyanophenylboronic acid, a common transformation in the synthesis of pharmaceutical building blocks.

Materials & Reagents:

  • Copper (II) Acetate (Cu(OAc)₂, 98%)

  • 4-Cyanophenylboronic Acid (≥97%)

  • Imidazole (≥99%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)₂ (18.2 mg, 0.10 mmol, 0.1 equiv).

    • Scientist's Note: While the reaction is tolerant to air, using dry equipment minimizes a key side reaction: the coupling of the boronic acid with residual water to form a phenol.[6]

  • Add 4-cyanophenylboronic acid (294 mg, 2.0 mmol, 2.0 equiv) and imidazole (68 mg, 1.0 mmol, 1.0 equiv).

    • Scientist's Note: A 1.5 to 2.0-fold excess of the boronic acid is a standard starting point to mitigate homocoupling and protodeboronation and drive the reaction towards completion.[9]

  • Add anhydrous DCM (10 mL) to the flask, followed by anhydrous pyridine (161 µL, 2.0 mmol, 2.0 equiv).

    • Scientist's Note: Pyridine serves as both a mild base and a ligand that can stabilize the copper intermediates, often improving reaction efficiency.

  • Execution: Leave the flask open to the air (or pierce the septum with a needle connected to a balloon of air) and stir the resulting blue-green suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (imidazole) is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl.

    • Scientist's Note: The ammonium chloride solution helps to complex with the copper salts, facilitating their removal from the organic phase.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-cyanophenyl)-1H-imidazole.

Experimental Workflow Visualization

workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (Cu(OAc)₂, Boronic Acid, Nucleophile) solvent 2. Add Solvent & Base reagents->solvent stir 3. Stir Open to Air at Room Temperature solvent->stir monitor 4. Monitor by TLC/LC-MS stir->monitor quench 5. Quench Reaction (e.g., aq. NH₄Cl) extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify analysis 9. Characterize Product (NMR, MS) purify->analysis monitor->quench Reaction Complete

Caption: Figure 2: General Experimental Workflow for Chan-Lam Coupling.

Optimization and Troubleshooting

While the general protocol is robust, new combinations of functionalized phenylboronic acids and nucleophiles may require optimization.

Key Parameters for Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Copper Source Cu(OAc)₂ (5-10 mol%)If yield is low, try Cu(OTf)₂ or CuCl. The counter-ion can affect catalyst solubility and activity.
Base Pyridine (2.0 equiv)For weakly acidic nucleophiles, a stronger base like K₂CO₃ or Et₃N may be beneficial. For some substrates, the reaction may proceed better without any base.[2][8]
Solvent DCM or THFIf solubility is an issue, try more polar solvents like MeCN or DMF. For C-O couplings, toluene is sometimes preferred.
Temperature Room TemperatureIf the reaction is sluggish, gently heating to 40-70 °C can significantly increase the rate. However, this may also increase by-product formation.[2]
Additives/Ligands None (Pyridine acts as a ligand)For challenging couplings, adding a dedicated ligand like a phenanthroline derivative can dramatically improve yields by stabilizing the copper catalyst.[8]
Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poorly reactive substrates. 3. Catalyst poisoning by substrate.[9]1. Use a fresh, high-purity copper salt. 2. Increase temperature to 50-70 °C. 3. Screen different solvents or add a ligand (e.g., 1,10-phenanthroline).
Significant Protodeboronation Presence of acidic protons or moisture in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Employ a less acidic base or run the reaction base-free if possible.
Formation of Phenol By-product Reaction of the boronic acid with water.[6]1. Use anhydrous conditions and consider adding molecular sieves to the reaction flask.
Significant Homocoupling of Boronic Acid Base may be promoting this side reaction; reaction kinetics favor homocoupling.1. Reduce the amount of base or switch to a different base. 2. Ensure a sufficient amount of the heteroatom nucleophile is present.

Conclusion

The Chan-Lam cross-coupling reaction is a remarkably versatile and practical method for the synthesis of aryl amines and ethers. Its operational simplicity, mild conditions, and use of an inexpensive copper catalyst make it an attractive alternative to other cross-coupling methodologies, particularly in the context of drug discovery and process chemistry.[6][10] By understanding the underlying mechanistic principles and systematically approaching protocol optimization, researchers can effectively leverage this powerful reaction to accelerate the synthesis of complex molecules and novel chemical entities.

References

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Grimes, T. L., & Gupte, A. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. MDPI. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(22), 12491–12523. Retrieved from [Link]

  • Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6595–6605. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022). Chan-Lam Coupling. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10.... Retrieved from [Link]

  • Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • La-Venia, A., et al. (2018). Optimisation of the Chan-Lam reaction in continuous flow. ResearchGate. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid in VHL-Recruiting PROTAC Development

Introduction: The Evolving Landscape of Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules act as molecular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[2][3] Among the handful of E3 ligases successfully harnessed for PROTAC development, the von Hippel-Lindau (VHL) E3 ligase is a cornerstone of the field, owing to its widespread expression and the availability of high-affinity, cell-permeable small molecule ligands.[4]

The development of potent VHL-based PROTACs hinges on the rational design and synthesis of the VHL-binding moiety. These ligands are typically derivatives of a hydroxyproline (Hyp) core, which mimics the endogenous interaction between VHL and the hydroxylated proline residue of its primary substrate, hypoxia-inducible factor 1α (HIF-1α).[5][6] The modular synthesis of these complex ligands often requires sophisticated chemical building blocks that allow for precise structural modifications to optimize binding affinity, cell permeability, and metabolic stability.

This document provides a detailed guide on the application of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid , a specialized chemical intermediate, in the synthesis of novel VHL ligands for PROTAC development. We will explore the strategic rationale for its use, provide detailed synthetic protocols, and outline the necessary validation workflows, offering researchers a comprehensive resource for advancing their targeted protein degradation programs.

PART 1: Scientific Rationale and Strategic Application

The Significance of the Aryl Sulfonamide Moiety

The core of VHL ligand design involves optimizing interactions within the VHL binding pocket. While the hydroxyproline mimic anchors the ligand, the "right-hand side" (RHS) moiety, which extends into a hydrophobic pocket, is critical for achieving high binding affinity. The introduction of an aryl sulfonamide group via a precursor like (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid serves several key purposes:

  • Modulation of Physicochemical Properties: Sulfonamides can improve solubility and alter the electronic properties of the ligand, which can be fine-tuned to enhance cell permeability and bioavailability.

  • Hydrogen Bonding Capabilities: The sulfonamide group can act as a hydrogen bond acceptor, potentially forming new, stabilizing interactions within the VHL binding pocket.

  • Metabolic Stability: The sulfonamide linkage is generally robust and less susceptible to metabolic cleavage compared to other functional groups like esters, potentially increasing the half-life of the resulting PROTAC.[7]

The Suzuki-Miyaura Cross-Coupling: A Cornerstone of PROTAC Synthesis

The boronic acid functional group makes this intermediate an ideal substrate for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile tools in modern medicinal chemistry for forming carbon-carbon bonds.

Causality Behind this Choice:

  • Functional Group Tolerance: The reaction conditions are famously mild and tolerant of a wide array of functional groups present in complex molecules, such as the amides, hydroxyl groups, and heterocycles found in VHL ligands and POI binders. This obviates the need for extensive protecting group manipulations.

  • High Yields and Reliability: Suzuki couplings are known for their high efficiency and predictability, making them suitable for the reliable synthesis of valuable, late-stage intermediates in a drug discovery campaign.

  • Commercial Availability of Catalysts: A vast portfolio of palladium catalysts and ligands is commercially available, allowing for extensive optimization of reaction conditions to suit specific substrates.

A Self-Validating Protecting Group Strategy

The sulfonamide nitrogen in the intermediate is protected by two distinct groups: an ethyl group and a 4-methoxybenzyl (PMB) group. This is a deliberate and strategic choice.

  • N-Ethyl Group: This is likely a permanent feature of the final VHAL ligand, designed to occupy a specific space within the VHL binding pocket or to fine-tune the ligand's electronic profile.

  • N-(4-methoxybenzyl) (PMB) Group: The PMB group is a well-established protecting group for amines and sulfonamides. Its purpose is to temporarily block the reactivity of the sulfonamide N-H proton, which could otherwise interfere with subsequent chemical transformations. The key feature of the PMB group is its lability under specific acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect other parts of the PROTAC molecule, ensuring selective deprotection.

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis of VHL Ligand cluster_1 PROTAC Assembly cluster_2 Biological Validation A (4-(...sulfamoyl)phenyl)boronic acid (Intermediate) C Coupled Precursor (PMB-Protected) A->C Suzuki Coupling (Pd Catalyst) B Halogenated VHL Core (e.g., Bromo-derivative) B->C D Final VHL Ligand (PMB Removed) C->D Deprotection (e.g., TFA) F Complete PROTAC Molecule D->F Conjugation (e.g., Amide Coupling) E POI Ligand-Linker E->F G Target Protein Degradation F->G Cellular Assay (Western Blot)

Caption: Synthetic and validation workflow for PROTAC development.

PART 2: Experimental Protocols

These protocols are designed as a template and may require optimization based on the specific VHL core and POI ligand used. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol: Synthesis of VHL Ligand Precursor via Suzuki Coupling

This protocol describes the coupling of the boronic acid intermediate with a hypothetical halogenated VHL core, (2S,4R)-1-((R)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-bromobenzyl)pyrrolidine-2-carboxamide.

Table 1: Reagents and Conditions for Suzuki Coupling

Component Supplier Example Quantity Molar Equiv. Notes
Halogenated VHL CoreCustom Synthesis100 mg1.0The limiting reagent. Must be anhydrous.
Boronic Acid IntermediateCustom Synthesis1.2 - 1.5 eq1.2 - 1.5Excess to drive reaction to completion.
Pd(dppf)Cl₂·CH₂Cl₂Sigma-Aldrich0.05 - 0.1 eq0.05 - 0.1Palladium catalyst. Other catalysts may be used.
Sodium Carbonate (Na₂CO₃)Fisher Scientific3.0 eq3.0Base. Must be dissolved in water.
Solvent SystemVarious5 mL-1,4-Dioxane : Water (4:1 v/v). Degas thoroughly.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Halogenated VHL Core (1.0 eq) and the (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid intermediate (1.2 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.05 eq). Immediately re-seal and purge with inert gas for another 5 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) via syringe. The mixture should be a suspension.

  • Base Addition: Add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq, in 1 mL water) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken, diluted with ethyl acetate, and analyzed. The disappearance of the starting material (Halogenated VHL Core) indicates reaction completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure, PMB-protected VHL ligand precursor.

Protocol: PMB Deprotection to Yield Final VHL Ligand
  • Setup: Dissolve the purified PMB-protected precursor (1.0 eq) in dichloromethane (DCM, 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Causality: The high concentration of strong acid is required to cleave the PMB ether linkage.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual acid.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by reverse-phase HPLC to yield the final VHL ligand with a free sulfonamide N-H.

Protocol: PROTAC Assembly via Amide Coupling

This protocol assumes the POI ligand has been pre-functionalized with a linker containing a terminal carboxylic acid.

  • Activation: Dissolve the POI Ligand-Linker-COOH (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DI PEA (3.0 eq). Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the synthesized VHL ligand (which contains a free amine for coupling, assumed here to be on the LHS of the core structure) (1.2 eq) in DMF to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative reverse-phase HPLC.

PART 3: PROTAC Validation and Characterization

A successfully synthesized PROTAC requires rigorous validation to ensure its structure, purity, and biological activity. This workflow constitutes a self-validating system.

Physicochemical Characterization

Table 2: Standard Analytical Validation for PROTAC Molecules

Technique Purpose Expected Outcome
LC-MS Purity & IdentityA single major peak in the chromatogram; observed mass matches the calculated exact mass of the PROTAC.[8]
¹H and ¹³C NMR Structural ConfirmationAll expected proton and carbon signals are present with correct integration and multiplicity, confirming the covalent structure.
HRMS Exact Mass ConfirmationHigh-Resolution Mass Spectrometry provides an exact mass measurement, confirming the elemental composition to within 5 ppm.
In Vitro Biological Evaluation

The ultimate test of a PROTAC is its ability to induce the degradation of its intended target in a cellular context.

G cluster_0 Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin PROTAC->Ub Ubiquitination VHL VHL E3 Ligase VHL->PROTAC Proteasome Proteasome Ub->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: VHL-recruiting PROTAC mechanism of action.

Protocol: Western Blot for Target Protein Degradation

  • Cell Culture: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.

  • Dosing: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of each protein lysate on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate on a chemiluminescence imager.

  • Analysis: Quantify the band intensity for the POI relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[9]

Trustworthiness through Controls:

  • Negative Control PROTAC: Synthesize a diastereomer of the PROTAC using the inactive cis-hydroxyproline VHL ligand. This molecule should bind the POI but not VHL, and thus should not induce degradation.[2]

  • Competitive Inhibition: Co-treat cells with the active PROTAC and an excess of a free VHL ligand (e.g., VH298). This should rescue the POI from degradation, confirming a VHL-dependent mechanism.[2]

References

  • Mar-Bernal, C., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available at: [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Testa, A., et al. (2020). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Available at: [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PubMed Central. Available at: [Link]

  • Boettcher, M., et al. (2023). Development of VHL-recruiting STING PROTACs that suppress innate immunity. Nature. Available at: [Link]

  • G-C., Wu, et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. Available at: [Link]

  • Kim, J., & Lee, J. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry–Methods. Available at: [Link]

  • Maple, H. J., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Cold Spring Harbor Protocols. Available at: [Link]

  • St-Gallay, S. A., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available at: [Link]

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Method

The Chan-Lam Coupling: A Comprehensive Guide to the N-Arylation of Imidazoles with Boronic Acids

Abstract The synthesis of N-arylated imidazoles is a cornerstone in medicinal chemistry and materials science, as this motif is a key structural component in numerous pharmaceuticals and functional materials.[1][2] The C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-arylated imidazoles is a cornerstone in medicinal chemistry and materials science, as this motif is a key structural component in numerous pharmaceuticals and functional materials.[1][2] The Chan-Lam coupling, a copper-catalyzed cross-coupling of N-H bonds with boronic acids, has emerged as a powerful and versatile tool for constructing these C-N bonds.[3][4] This reaction is prized for its operational simplicity, often proceeding under mild conditions, open to the air, and utilizing inexpensive and abundant copper catalysts, presenting a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig coupling.[5][6][7] This application note provides an in-depth examination of the reaction mechanism, a detailed and robust experimental protocol, strategies for optimization, and a guide for troubleshooting common issues, designed for researchers in organic synthesis and drug development.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Chan-Lam coupling is crucial for rational optimization and troubleshooting. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. The process is initiated by the coordination of the imidazole and the aryl boronic acid to a copper(II) salt, typically Cu(OAc)₂.

The key steps are as follows:

  • Ligand Exchange/Transmetalation: The boronic acid undergoes transmetalation with the copper(II) catalyst to form a copper-aryl intermediate. The presence of a base is often crucial to facilitate the deprotonation of the imidazole, making it a more potent nucleophile.

  • Coordination: The deprotonated imidazole coordinates to the copper-aryl intermediate.

  • Oxidative Coupling & Reductive Elimination: The reaction is believed to proceed through a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species.[5]

  • Catalyst Reoxidation: The resulting Cu(I) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, allowing the reaction to be run in an open flask.[7]

This reliance on ambient oxygen for catalyst turnover is a hallmark of the Chan-Lam coupling's user-friendly nature.[5][7]

Chan_Lam_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Cu(II)L2 Cu(II)L2 Ar-Cu(II)-L Ar-Cu(II)-L Cu(II)L2->Ar-Cu(II)-L + ArB(OH)2 (Transmetalation) Ar-Cu(III)(Im)-L Ar-Cu(III)(Im)-L (Proposed Intermediate) Ar-Cu(II)-L->Ar-Cu(III)(Im)-L + Imidazole (Im) + Base (Coordination) Cu(I)L Cu(I)L Ar-Cu(III)(Im)-L->Cu(I)L Reductive Elimination Ar-Im N-Arylated Imidazole Ar-Cu(III)(Im)-L->Ar-Im Forms Product Cu(I)L->Cu(II)L2 O2 (Air) (Reoxidation)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation of imidazoles.

General Experimental Protocol

This protocol provides a reliable starting point for the N-arylation of a wide range of imidazoles and aryl boronic acids.

2.1. Materials and Reagents

Reagent/MaterialPurposeTypical GradeNotes
ImidazoleN-H Substrate>98%Can be substituted or unsubstituted.
Aryl Boronic AcidArylating Agent>95%Electron-donating or -withdrawing groups are tolerated.[8]
Copper(II) Acetate (Cu(OAc)₂)Catalyst>98%Other copper sources like CuCl, CuBr, CuI can be used.[1]
Pyridine or Triethylamine (Et₃N)BaseAnhydrousFacilitates imidazole deprotonation and can act as a ligand.
Dichloromethane (DCM) or Methanol (MeOH)SolventAnhydrousSolvent choice can be critical and may require optimization.[1]
4 Å Molecular SievesDrying Agent-Optional, but recommended for moisture-sensitive reactions.
Round-bottom flask, condenser, magnetic stirrerGlassware-Standard organic synthesis setup.

2.2. Step-by-Step Procedure

Caption: Experimental workflow for Chan-Lam N-arylation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazole (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Solvent and Base Addition: Add the solvent (e.g., DCM or Methanol, 5-10 mL).[1] Then, add the base (e.g., pyridine, 2.0 mmol, 2.0 equiv). The reaction is typically run open to the atmosphere to allow for catalyst reoxidation by air.[5]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Reaction times can vary significantly, from a few hours to several days, depending on the substrates.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate or DCM. Filter the mixture through a pad of Celite to remove the copper catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylated imidazole.[1]

Reaction Optimization and Scope

The versatility of the Chan-Lam coupling allows for a broad range of substrates. However, yields can be highly dependent on the specific coupling partners and reaction conditions.

3.1. Critical Parameters

  • Catalyst: While Cu(OAc)₂ is common, other copper sources like Cu(OTf)₂ may be more effective in certain cases, especially when ligands are employed.[1]

  • Base: The choice of base is critical. Organic bases like pyridine and triethylamine are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar solvents like DMSO.[1][9]

  • Solvent: Dichloromethane, methanol, and acetonitrile are frequently used.[1][6] The optimal solvent often needs to be determined empirically. For instance, some protocols report methanol to be a preferred solvent for achieving good yields.[1]

  • Temperature: Most Chan-Lam couplings proceed efficiently at room temperature.[5] However, for less reactive substrates, gentle heating (e.g., 40-70 °C) may be required.[6]

  • Ligands: While many Chan-Lam reactions are ligand-free, the addition of ligands like phenanthroline derivatives can sometimes accelerate the reaction and improve yields, especially for challenging substrates.[1][10]

3.2. Substrate Scope

The following table provides representative examples of the N-arylation of imidazoles.

Imidazole SubstrateAryl Boronic AcidConditionsYield (%)
ImidazolePhenylboronic acidCu(OAc)₂, Pyridine, DCM, RT, 24h~85-95%
2-MethylimidazolePhenylboronic acidCu(OAc)₂, Pyridine, DCM, RT, 48h~70-80%
Imidazole4-Methoxyphenylboronic acidCu(OAc)₂, Et₃N, MeOH, RT, 24h>90%[8]
Imidazole4-Nitrophenylboronic acidCu(OAc)₂, Pyridine, DCM, RT, 36h~75-85%[8]
BenzimidazolePhenylboronic acidCu(OAc)₂, Et₃N, MeOH, RT, 24h~85%[1]
2-NitroimidazolePhenylboronic acidCu(OTf)₂, K₂CO₃, Ligand, MeOH, RT, 24hOptimized yields reported.[1]

Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.

Generally, electron-donating groups on the aryl boronic acid lead to higher reactivity and better yields, while electron-withdrawing groups can result in slightly lower yields.[8] Steric hindrance on either the imidazole or the boronic acid can also decrease the reaction rate and yield.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (old Cu(I) source).2. Insufficiently basic conditions.3. Poor solubility of reagents.4. Unsuitable solvent.1. Use fresh, high-purity copper salt.[11]2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃).3. Try a different solvent (e.g., MeOH, DMSO, THF).4. Consider adding a ligand (e.g., a phenanthroline derivative).[1]
Formation of Byproducts 1. Homocoupling of boronic acid (Ar-Ar).2. Protodeboronation of boronic acid (Ar-H).3. Oxidation of starting materials.1. Use a slight excess of the imidazole.2. Ensure anhydrous conditions if protodeboronation is significant.3. Run the reaction under an inert atmosphere (N₂) if oxidation is an issue, though this can inhibit catalyst turnover.
Difficulty in Purification 1. Residual copper in the product.2. Co-elution of product with starting material or byproducts.1. Ensure thorough filtration through Celite or silica plug after work-up.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution).
Slow Reaction Rate 1. Sterically hindered substrates.2. Deactivated boronic acid (e.g., ortho-substituted).3. Low reaction temperature.1. Increase reaction temperature moderately (e.g., to 40-60 °C).2. Increase catalyst loading (e.g., to 15-20 mol%).3. Allow for longer reaction times (up to 72 hours).[5]

Conclusion

The Chan-Lam N-arylation of imidazoles stands as a highly efficient, practical, and versatile method for the synthesis of valuable molecular building blocks. Its operational simplicity and use of inexpensive materials make it an attractive alternative to other cross-coupling methodologies. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can effectively apply and optimize this powerful transformation for a wide array of applications in drug discovery and materials science.

References

  • Chan–Lam coupling - Wikipedia . Wikipedia. [Link]

  • Chan–Lam coupling by using carbazole based boronic acid - ResearchGate . ResearchGate. [Link]

  • (PDF) Enantioselective Chan-Lam S-Arylation of Sulfenamides - ResearchGate . ResearchGate. [Link]

  • Chan-Lam Coupling: Mechanism & Examples | NROChemistry . NROChemistry. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae . National Institutes of Health. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis . ACS Publications. [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions . Thieme Connect. [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed . PubMed. [Link]

  • The Chan–Evans–Lam N-Arylation of 2-Imidazolines | The Journal of Organic Chemistry . ACS Publications. [Link]

  • Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols | Request PDF - ResearchGate . ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry . ACS Publications. [Link]

  • (PDF) Recent advances in Chan-Lam Coupling Reaction - ResearchGate . ResearchGate. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • N‐Arylation of imidazoles with aryl boronic acids. - ResearchGate . ResearchGate. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit . Reddit. [Link]

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Application

Application Note: Ruthenium-Catalyzed Direct Arylation of C-H Bonds Using (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Introduction: Advancing Molecular Synthesis via Ruthenium-Catalyzed C-H Arylation The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative strategy in organic synthesis, offering a more...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Molecular Synthesis via Ruthenium-Catalyzed C-H Arylation

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[1][2] Among the various transition metals, ruthenium has gained prominence due to its lower cost compared to palladium, excellent functional group tolerance, and unique reactivity.[3][4] Ruthenium(II) catalysts, in particular, have proven highly effective in directing the arylation of sp² C-H bonds, a cornerstone reaction for the synthesis of complex molecules in the pharmaceutical and materials science sectors.[3][5]

This guide details a protocol for the direct C-H arylation of a generic N-heterocyclic substrate using a specialized arylating agent, (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid . This boronic acid is a valuable building block for several reasons:

  • The sulfamoyl group can influence the electronic properties of the aromatic ring and offers a potential handle for further functionalization.

  • The N-(4-methoxybenzyl) (PMB) group is a well-established protecting group, allowing for selective deprotection and subsequent modification at the nitrogen atom, a common requirement in drug development.

  • Boronic acids are generally stable, have low toxicity, and are widely used as building blocks in organic synthesis.[6]

This document provides a comprehensive overview of the mechanistic rationale, a detailed experimental protocol, and key insights for researchers, scientists, and drug development professionals aiming to leverage this powerful catalytic system.

Mechanistic Rationale and Key Reaction Components

The success of ruthenium-catalyzed direct arylation hinges on a carefully orchestrated catalytic cycle, typically involving a directing group (DG) on the arene substrate to ensure high regioselectivity.[7][8] The generally accepted mechanism for this transformation involves a carboxylate-assisted, concerted metalation-deprotonation (CMD) pathway.[9]

The Catalytic Cycle

The reaction is initiated by the formation of an active Ru(II) carboxylate species from the precatalyst, [RuCl₂(p-cymene)]₂, and a carboxylate additive. This species then coordinates to the directing group of the substrate. The key C-H activation step proceeds via a CMD mechanism to form a six-membered ruthenacycle intermediate.[1][10] Subsequent reaction with the boronic acid, likely proceeding through an oxidative addition/reductive elimination or a related pathway, furnishes the arylated product and regenerates the active ruthenium catalyst.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle Ru_Precatalyst [Ru(p-cymene)Cl₂]₂ + Carboxylate Active_Ru Active Ru(II) Carboxylate [Ru(p-cymene)(OOCR)₂] Ru_Precatalyst->Active_Ru Activation Substrate_Complex Substrate Coordination (via Directing Group) Active_Ru->Substrate_Complex Ruthenacycle Ruthenacycle Intermediate (via CMD) Substrate_Complex->Ruthenacycle C-H Activation (CMD) Product_Complex Product Precursor Complex Ruthenacycle->Product_Complex Boronic_Acid (Ar')B(OH)₂ Boronic_Acid->Product_Complex Arylation Step Product_Complex->Active_Ru Reductive Elimination Product Arylated Product (Ar-Ar') Product_Complex->Product Substrate Substrate (Ar-H) Substrate->Substrate_Complex

Caption: Figure 1: Proposed Catalytic Cycle for Ruthenium-Catalyzed Direct Arylation.

Role of Reaction Components

Quantitative data and the specific roles of each component are summarized for clarity. Understanding the function of each reagent is critical for troubleshooting and optimization.

ComponentExampleMolar Equiv.Role & Rationale
Ru Precatalyst [RuCl₂(p-cymene)]₂0.025 - 0.05Source of the active Ru(II) catalytic species. It is a stable, air-tolerant precatalyst.[5]
Arene Substrate N-(pyridin-2-yl)benzamide1.0The molecule undergoing C-H functionalization. Must contain a directing group.
Arylating Agent (4-(...))phenylboronic acid1.2 - 1.5Provides the aryl group to be installed onto the substrate.[11]
Carboxylate Additive K₂CO₃ or PivOK1.0 - 2.0Acts as both a base and a ligand. The carboxylate assists in the C-H activation step (CMD mechanism).[1][12]
Solvent Toluene, Dioxane, or NMP-A high-boiling point, non-protic solvent is typically required to achieve the necessary reaction temperature.
Temperature 100 - 140 °C-Provides the thermal energy required to overcome the activation barriers of C-H cleavage and other steps in the cycle.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the direct arylation reaction. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE).

Reagents and Materials
  • Arene Substrate (with directing group): e.g., N-(pyridin-2-yl)benzamide (1.0 mmol, 1.0 equiv)

  • (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid: (1.2 mmol, 1.2 equiv)

  • Ruthenium Precatalyst: [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%)

  • Base/Additive: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Reaction Vessel: 25 mL Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Inert Gas: Argon or Nitrogen

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure, from setup to final product isolation.

Caption: Figure 2: Step-by-Step Experimental Workflow for Direct Arylation.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 mmol), (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (1.2 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol%), and K₂CO₃ (2.0 mmol).

  • Inerting the System: Seal the tube with a septum or screw cap. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to the reaction mixture via a syringe.

  • Reaction Execution: Place the sealed tube into a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.

Optimization and Troubleshooting

Direct arylation reactions can sometimes present challenges. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Presence of oxygen or moisture.4. Poorly soluble reagents.1. Use a fresh batch of [RuCl₂(p-cymene)]₂.2. Increase temperature in 10 °C increments (up to 140 °C).3. Ensure rigorous inert atmosphere technique and use of anhydrous solvents.4. Switch to a more solubilizing solvent like NMP or dioxane.
Formation of Side Products 1. Homo-coupling of the boronic acid.2. Double arylation of the substrate.3. Decomposition of starting materials.1. Use a smaller excess of the boronic acid (e.g., 1.1 equiv).2. Reduce reaction time or temperature. Use a more sterically hindered base.3. Lower the reaction temperature and extend the reaction time.
Inconsistent Yields 1. Variable quality of reagents or solvents.2. Inconsistent heating or stirring.1. Use high-purity, anhydrous reagents and solvents for every run.2. Ensure uniform heating with an oil bath and vigorous, consistent stirring.

Conclusion

The ruthenium-catalyzed direct arylation using (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid represents a powerful and efficient method for constructing complex biaryl structures. The protocol is robust and tolerant of key functional groups relevant to medicinal chemistry, such as the PMB-protected sulfamoyl moiety. By understanding the mechanistic underpinnings and the role of each component, researchers can effectively apply and troubleshoot this methodology to accelerate the synthesis of novel molecular entities.

References

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]

  • Dixneuf, P. H., & Doucet, H. (Eds.). (2012). Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 112(3), 1715-1750. [Link]

  • Wells, A. S., et al. (2016). Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ACS Catalysis, 6(8), 5344-5351. [Link]

  • Ackermann, L. (2015). Ruthenium(II)-Catalyzed C-H Functionalizations with Allenes: Versatile Allenylations and Allylations. Chemistry – A European Journal, 21(45), 16246-16251. [Link]

  • Transformative ruthenium(II)-catalysed meta-C-H functionalization regime. ResearchGate. [Link]

  • Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Royal Society of Chemistry. [Link]

  • Yuan, Y.-C., et al. (2022). Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups. Chemical Science, 13(46), 13817-13824. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Ackermann, L., et al. (2012). Ruthenium-Catalyzed C–H Bond Arylations of Arenes Bearing Removable Directing Groups via Six-Membered Ruthenacycles. Organic Letters, 14(4), 1150-1153. [Link]

  • Weix, D. J., & Huang, L. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(20), 5432-5435. [Link]

  • Weix Group. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. University of Wisconsin–Madison. [Link]

  • Ackermann, L., et al. (2011). Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes. Organic Letters, 13(12), 3082-3085. [Link]

  • Chatani, N., & Aihara, Y. (2013). Ruthenium-catalyzed direct arylation of C–H bonds in aromatic amides containing a bidentate directing group: significant electronic effects on arylation. Chemical Science, 4(2), 664-670. [Link]

  • Shan, C., et al. (2016). Mechanism of Ruthenium-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides: A Computational Study. Organometallics, 35(10), 1494-1501. [Link]

  • Ruthenium-catalyzed direct arylations with aryl chlorides. RSC Advances. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

  • Lan, Y., et al. (2016). Mechanism of Ruthenium-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides: A Computational Study. Semantic Scholar. [Link]

  • Daugulis, O., et al. (2011). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. Angewandte Chemie International Edition, 50(4), 932-935. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. PMC - PubMed Central. [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation in Suzuki couplings with electron-rich boronic acids.

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation, especially when working with electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is giving low yields, and I'm isolating the protonated arene/heteroarene byproduct. What's happening?

A1: You are likely observing significant protodeboronation. This is a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond from a proton source in your reaction mixture (like water).[1][2] Electron-rich boronic acids are particularly susceptible to this process. The reaction is often catalyzed by the base required for the Suzuki coupling itself.[3][4]

Q2: What are the primary factors that promote protodeboronation in my Suzuki coupling?

A2: Several factors can accelerate this unwanted side reaction:

  • Strong Bases: Strong bases, especially in the presence of water, can increase the rate of protodeboronation.[5][6]

  • Water: Water acts as the proton source for the C-B bond cleavage.[2][5]

  • High Temperatures: Increased temperature can accelerate the rate of protodeboronation relative to the desired coupling.[2][7]

  • Prolonged Reaction Times: Allowing the reaction to stir for extended periods, especially if the catalytic cycle is slow, gives more opportunity for the boronic acid to decompose.[7]

  • Palladium Catalyst System: Surprisingly, the palladium catalyst itself, particularly with bulky phosphine ligands, can catalyze protodeboronation.[3][8][9]

Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of boronic acids to form a biaryl byproduct is often caused by the presence of oxygen in your reaction.[5][10] Ensure that your solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5][11] Using a Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help minimize this side reaction.[11][12]

Q4: Can my choice of ligand influence the extent of protodeboronation?

A4: Yes, absolutely. While bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, JohnPhos) are often used to facilitate challenging cross-couplings, they have also been shown to paradoxically accelerate palladium-catalyzed protodeboronation.[3][8][9] If you are observing significant protodeboronation with such a ligand, consider screening other ligands, including less bulky ones like PCy₃ or CyJohnPhos.[8]

Troubleshooting Guides & Preventative Protocols

To suppress protodeboronation, the goal is to favor the kinetics of the desired cross-coupling reaction over the competing C-B bond cleavage. Here are several strategies, from simple adjustments to more involved protocols.

Strategy 1: Optimization of Reaction Parameters

Before making significant changes to your reagents, simple modifications to the reaction conditions can often yield substantial improvements.

Parameter Adjustment Table
ParameterRecommendation to Reduce ProtodeboronationRationale
Base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄, CsF, KOAc).[5][7][11]Stronger bases (e.g., NaOH, KOH) in aqueous media are known to accelerate base-catalyzed protodeboronation.[3][4][5]
Temperature Lower the reaction temperature.[2][11]Protodeboronation is often more sensitive to temperature increases than the desired coupling. A lower temperature can tip the kinetic balance in favor of the Suzuki reaction.[7]
Solvent Use anhydrous solvents and reagents.[5]Water is the primary proton source for protodeboronation. Removing it can significantly suppress this side reaction.[5]
Catalyst Employ a highly active catalyst system (e.g., Buchwald or Fu precatalysts).[11][13]A more active catalyst will speed up the productive cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1]
Visualizing the Competing Pathways

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the off-cycle protodeboronation pathway that consumes the boronic acid.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Ar'-B(OH)₂) ArPdX->TM + Base ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr BoronicAcid Ar'-B(OH)₂ (Electron-Rich) TM->BoronicAcid Consumes RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product SideProduct Ar'-H BoronicAcid->SideProduct + H⁺ (from H₂O) + Base/Pd Catalyst

Caption: Competing Suzuki coupling and protodeboronation pathways.

Strategy 2: "Slow-Release" of the Boronic Acid with MIDA Esters

For particularly unstable boronic acids, a "slow-release" strategy ensures that the concentration of the free boronic acid in the reaction medium remains low at all times, thereby minimizing its decomposition.[1][11] N-methyliminodiacetic acid (MIDA) boronates are excellent for this purpose as they are stable crystalline solids that slowly hydrolyze under basic Suzuki conditions to release the active boronic acid.[1][4]

Protocol: Synthesis of a MIDA Boronate Ester
  • Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a minimal amount of DMSO with gentle heating (approx. 50 °C).

  • Solvent Addition: Add a larger volume of an appropriate solvent like THF or diethyl ether.

  • Precipitation: A precipitate of the MIDA boronate will form.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with cold solvent and dry under vacuum. This stable MIDA boronate can now be used directly in the Suzuki coupling reaction.

Protocol: Suzuki Coupling with a MIDA Boronate
  • Reagent Setup: To a flame-dried reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by LC-MS. Note that the slow release may require longer reaction times compared to using the free boronic acid.

Strategy 3: Use of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborate salts are another class of organoboron reagents that exhibit greater stability and are less prone to protodeboronation compared to their boronic acid counterparts.[14][15] They are easily prepared from boronic acids and can be used directly in coupling reactions.

Protocol: Synthesis of a Potassium Aryltrifluoroborate Salt
  • Dissolution: Dissolve the boronic acid (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Precipitation: The potassium aryltrifluoroborate salt will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water and then acetone. Dry the salt under vacuum.

The resulting aryltrifluoroborate salt can then be used in a Suzuki coupling, typically with a base like K₂CO₃ or Cs₂CO₃.

Experimental Workflow Summary

The following diagram outlines a logical workflow for troubleshooting and overcoming protodeboronation issues.

Troubleshooting_Workflow Start Problem: Significant Protodeboronation Step1 Step 1: Simple Optimization - Lower Temperature - Weaker Base (e.g., K₂CO₃) - Anhydrous Conditions Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Change Reagent Form - Synthesize & use MIDA Boronate - Synthesize & use KF₃-Borate Salt Check1->Step2 No Success Successful Coupling Check1->Success Yes Check2 Problem Solved? Step2->Check2 Step3 Step 3: Advanced Optimization - Screen Ligands (avoid overly bulky ones) - Screen different Pd precatalysts - Slow addition of boronic acid/ester Check2->Step3 No Check2->Success Yes Step3->Success Failure Consult Specialist

Caption: A step-by-step workflow for addressing protodeboronation.

By systematically addressing the factors that contribute to protodeboronation, researchers can significantly improve the yield and reliability of Suzuki-Miyaura couplings involving sensitive electron-rich boronic acids.

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 22, 2026, from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2023). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. Retrieved January 22, 2026, from [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2023). JACS Au. Retrieved January 22, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). Chemical Communications. Retrieved January 22, 2026, from [Link]

  • The unexpected protodeboronation rather than condensation. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2025). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 22, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 22, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 22, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved January 22, 2026, from [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

  • For the pro's (Suzuki). (2024). Reddit. Retrieved January 22, 2026, from [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025). Reddit. Retrieved January 22, 2026, from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst and Ligand for Difficult Suzuki Coupling Reactions

Welcome to our dedicated guide for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions for overcoming common and challenging hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?

When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Here are the first-line troubleshooting steps:

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider that some precatalysts are air-sensitive. Using a fresh batch or opting for a more robust, air-stable precatalyst, such as a palladacycle, can be beneficial.[1][2]

  • Oxygen Contamination: Oxygen can be detrimental, leading to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: The purity of your aryl halide and boronic acid is paramount. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1]

  • Base and Solvent Selection: The interplay between the base and solvent is critical. The base needs to be sufficiently strong to promote transmetalation without causing the degradation of your starting materials or product.[1] For reactions run under anhydrous conditions, ensure your base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my boronic acid. How can this side reaction be minimized?

Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[1] Here are strategies to mitigate it:

  • Employ a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source for this unwanted reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.

Q3: My reaction involves a sterically hindered aryl halide or boronic acid, and the yield is poor. How can I improve it?

Steric hindrance poses a significant challenge, primarily by slowing down the transmetalation and reductive elimination steps of the catalytic cycle.[2] The following adjustments are often necessary:

  • Catalyst and Ligand Choice: This is the most critical parameter for sterically demanding couplings.[2][3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

    • Bulky, Electron-Rich Ligands: Biaryl phosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, and RuPhos are designed to tackle sterically hindered substrates.[2][3] Their bulk and electron-donating properties facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and also accelerates the reductive elimination step.[3][4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for these challenging reactions due to their strong σ-donating ability and significant steric bulk.[2][3]

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% may be required to achieve a reasonable conversion.[2]

  • Base Selection: Stronger bases are often needed to facilitate the transmetalation of hindered boronic acids.[2] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and in some cases, potassium tert-butoxide (t-BuOK) are effective choices.[3]

Q4: I am working with heteroaryl halides, and the reaction is not proceeding as expected. What are the specific challenges with these substrates?

Heteroaryl Suzuki couplings can be problematic due to several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

  • Protodeboronation: Heteroaryl boronic acids are often electron-deficient and more susceptible to protodeboronation.[5]

  • Site-Selectivity: In polyhalogenated heteroarenes, achieving selectivity for a specific halide can be challenging.[6]

To address these issues, consider the following:

  • Ligand Selection: The use of bulky, electron-rich ligands can help to prevent the heteroaryl substrate from strongly coordinating to the palladium center.

  • Anhydrous Conditions: As with other sensitive boronic acids, running the reaction under anhydrous conditions can minimize protodeboronation.[1]

  • Careful Selection of Reaction Partners: The relative reactivity of different halogens (I > OTf > Br >> Cl) can sometimes be exploited to achieve site-selectivity.[7]

Troubleshooting Guides

Issue 1: Low to No Yield with Sterically Hindered Substrates

Question: My Suzuki coupling between a di-ortho-substituted aryl bromide and a sterically hindered boronic acid is failing. What steps should I take to optimize this reaction?

Answer: Low reactivity in these cases is common due to the steric congestion around the reaction centers, which impedes key steps in the catalytic cycle. A multi-faceted approach to optimization is required.

Catalyst and Ligand Selection for Hindered Couplings

The choice of ligand is paramount for overcoming steric hindrance. Bulky and electron-rich phosphine ligands are generally the most effective.[2][3]

Ligand FamilySpecific ExamplesKey FeaturesWhen to Use
Biaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosBulky and electron-rich, promoting oxidative addition and reductive elimination.[2][3][4]Excellent for a wide range of sterically hindered aryl-aryl and aryl-heteroaryl couplings.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors and sterically demanding, leading to highly active catalysts.[2][7]Particularly effective for tetra-ortho-substituted biaryls and challenging heteroaryl couplings.[3]
Specialized Ligands BI-DIME, AntPhosDesigned for extremely challenging couplings with multiple ortho substituents.[3]When other bulky phosphine ligands fail to provide satisfactory results.
Experimental Protocol: Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a general starting point for optimization.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq.), the sterically hindered boronic acid (1.2-1.5 eq.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0 eq.).[2]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2] Then, add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Catalyst Deactivation and Side Reactions

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing this, and how can I prevent it?

Answer: The formation of palladium black is a sign of catalyst decomposition. Several factors can contribute to this, leading to a stalled reaction.

Common Causes of Catalyst Deactivation:
  • Presence of Oxygen: As previously mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate as palladium black.[1]

  • High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

  • Ligand Degradation: Some phosphine ligands can be unstable under the reaction conditions, leading to the formation of unsupported Pd(0) which then agglomerates.[7]

  • Substrate-Induced Deactivation: Certain functional groups on the substrates can coordinate to the palladium and poison the catalyst.[5]

Troubleshooting Workflow for Catalyst Deactivation

G start Low Yield / Stalled Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert check_reagents Check Reagent Purity (Fresh Catalyst/Ligand, Pure Substrates) check_inert->check_reagents optimize_temp Optimize Reaction Temperature (Lower Temperature if Possible) check_reagents->optimize_temp screen_ligands Screen More Robust Ligands (e.g., Buchwald Ligands, NHCs) optimize_temp->screen_ligands adjust_base Adjust Base/Solvent System screen_ligands->adjust_base result Improved Yield and Stability adjust_base->result

The Suzuki Coupling Catalytic Cycle and the Role of Ligands

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

The ligand (L) plays a crucial role in every step of this cycle:

  • Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[7][8]

  • Transmetalation: The base activates the boronic acid, forming a boronate species that transfers its organic group to the palladium center. The nature of the ligand can influence the rate of this step.

  • Reductive Elimination: Bulky ligands promote the reductive elimination of the product from the diarylpalladium(II) complex, regenerating the active Pd(0) catalyst.[7] This is often the rate-limiting step, especially for sterically hindered substrates.

By carefully selecting a ligand with the appropriate steric and electronic properties, one can significantly influence the efficiency and outcome of a difficult Suzuki coupling reaction.[9][10]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Orgué, S., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Angewandte Chemie International Edition, 47(27), 4884-4887. [Link]

  • Tsvetkov, A. V., et al. (2012). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Kinetics and Catalysis, 53(4), 484-490. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Farina, V., & Krishnan, B. (1991). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron letters, 32(47), 6979-6982. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki–Miyaura cross-coupling of 2-pyridyl halides and boronic acids. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Chemical reviews, 100(8), 3009-3066. [Link]

  • Gallou, F., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 25(65), 14815-14819. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium (II) Complex. Polymers, 10(11), 1234. [Link]

  • Jones, C. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & biomolecular chemistry, 14(2), 437-447. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields with (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS No: 913835-55-9)[1]. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS No: 913835-55-9)[1]. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges and achieve optimal yields in your cross-coupling reactions. As Senior Application Scientists, we have synthesized the information in this guide from established principles of organic chemistry and extensive experience in the field.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

Q1: How should I properly store and handle (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid?

A1: Proper storage and handling are critical to maintain the integrity of your boronic acid. Boronic acids are known to be sensitive to moisture and air.[2]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] A desiccator can provide additional protection against moisture.

  • Handling: When handling the reagent, it is advisable to work under an inert atmosphere as much as possible to minimize exposure to air and moisture. Use dry solvents and glassware.

Q2: What is the stability of this boronic acid under typical Suzuki-Miyaura coupling conditions?

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often a significant contributor to low yields.

  • Oxidation: The C-B bond can be oxidized, leading to the formation of a phenol.

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, this can affect the stoichiometry of your reaction.

The N-Ethyl-N-(4-methoxybenzyl)sulfamoyl group is bulky and may offer some steric protection to the boronic acid moiety, but careful optimization of reaction conditions is still necessary.

Q3: What are the potential steric and electronic effects of the N-Ethyl-N-(4-methoxybenzyl)sulfamoyl substituent?

A3: The N-Ethyl-N-(4-methoxybenzyl)sulfamoyl group is expected to have significant steric and electronic influences:

  • Steric Hindrance: This bulky group can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] This may necessitate the use of specific ligands that can accommodate this bulk.

  • Electronic Effects: The sulfonamide group is electron-withdrawing, which can influence the nucleophilicity of the arylboronic acid.

II. Troubleshooting Low Yields

Low yields in Suzuki-Miyaura coupling reactions are a common issue. The following table outlines potential causes and corresponding solutions when working with (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated.• Use a fresh source of palladium catalyst.• Consider using a pre-catalyst that is activated in situ.• Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst.
Inefficient Transmetalation: The bulky substituent on the boronic acid may be hindering the transfer of the aryl group to the palladium center.• Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes facilitate transmetalation with hindered substrates.[4]• Optimize the base and solvent system.
Poor Solubility: The boronic acid or other reactants may not be fully dissolved in the chosen solvent.• Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF/water).[5]
Significant Byproduct Formation Homocoupling of the Boronic Acid: Two molecules of the boronic acid react with each other.• This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.• Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.• Use anhydrous solvents and reagents.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Decomposition of the Starting Material: The boronic acid or the coupling partner may be unstable under the reaction conditions.• Lower the reaction temperature and extend the reaction time.• Screen different bases, as some may be too harsh.
Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki-Miyaura coupling reaction.

Caption: A flowchart for systematically troubleshooting low yields.

III. Protocol Optimization

This section provides a detailed, step-by-step protocol for a generic Suzuki-Miyaura coupling reaction involving (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. This should be considered a starting point for your optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

1. Reagents and Materials:

  • (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • To a dry reaction vessel, add the aryl halide, (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Components of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 Transmetalation Transmetalation ([R²-B(OH)₃]⁻) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + OH⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. References

  • Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Jamil, T. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]

  • Lead Sciences. (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Yuanli Bio. (2023, December 3). What are the storage conditions for Boric acid - 10B? [Link]

  • Zhang, L., Wu, J., & Zhang, J. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5556-5561. [Link]

Sources

Optimization

Technical Support Center: Enhancing Boronic Acid Stability via Boronic Ester Conversion

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stabilizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stabilization of boronic acids by their conversion into boronic esters. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the integrity and reactivity of your valuable organoboron compounds.

Introduction: The Challenge of Boronic Acid Instability

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by inherent instability. Many boronic acids are susceptible to decomposition pathways that can compromise experimental outcomes. This guide will focus on a robust solution: the conversion of boronic acids into more stable boronic esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my boronic acid might be degrading?

A1: Boronic acids are prone to several decomposition pathways:

  • Protodeboronation: This is a common issue where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, a reaction often promoted by moisture, acidic or basic conditions.[1]

  • Oxidation: The boron center can be oxidized, especially in the presence of air or other oxidizing agents, leading to the formation of phenols from aryl boronic acids.[1]

  • Trimerization (Boroxine Formation): In the solid state or in non-polar solvents, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While often reversible, this can complicate stoichiometry and reduce the concentration of the active monomeric boronic acid in solution.[1]

Q2: How does converting a boronic acid to a boronic ester enhance its stability?

A2: The conversion to a boronic ester protects the reactive B(OH)₂ group. By replacing the hydroxyl groups with an diol, the boron atom becomes less susceptible to the degradation pathways mentioned above. Pinacol esters, for example, are notably stable and can often be purified via column chromatography.[1] N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable esters that are highly crystalline and tolerate a wide range of reaction conditions.[2][3]

Q3: What are the most common types of boronic esters I should consider?

A3: The two most widely used classes of boronic esters are:

  • Pinacol Esters: Formed by the reaction of a boronic acid with pinacol. They are generally stable to chromatography and are sufficiently reactive for direct use in many cross-coupling reactions.[1]

  • MIDA Esters (N-methyliminodiacetic acid boronates): These offer exceptional stability due to the trivalent N-methyliminodiacetic acid ligand coordinating to the boron center, rehybridizing it from sp² to sp³. This makes them particularly useful for multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions.[3][4][5]

Q4: Can I use a boroxine directly in my Suzuki-Miyaura coupling reaction?

A4: In many instances, yes. The formation of boroxines is a reversible equilibrium. Under the basic aqueous conditions of many Suzuki-Miyaura reactions, the boroxine can hydrolyze back to the active monomeric boronic acid. However, the presence of a significant amount of boroxine in your starting material means the effective concentration of the active reagent is lower than what you weighed out. This can lead to lower yields and reproducibility issues. It is best practice to ensure your boronic acid is primarily in its monomeric form before use.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and use of boronic esters.

Issue 1: Incomplete conversion of my boronic acid to its pinacol ester.
Potential Cause Troubleshooting Solution
Presence of water The esterification reaction is an equilibrium process, and water is a byproduct. Ensure you are using anhydrous solvents and reagents. The addition of a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can help drive the equilibrium towards the ester product.[6]
Insufficient reaction time or temperature Some sterically hindered or electron-deficient boronic acids may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or ¹H NMR to determine the optimal conditions.
Reversibility of the reaction If the reaction stalls, consider removing the water azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.
Issue 2: My MIDA boronate is difficult to deprotect for a subsequent reaction.
Potential Cause Troubleshooting Solution
Inefficient hydrolysis While MIDA boronates are stable, their deprotection requires specific conditions. A common method is hydrolysis with a mild aqueous base like NaHCO₃ or 1M NaOH at room temperature.[5] If this is not effective, gentle heating may be required.
"Slow-release" conditions are too slow For applications like Suzuki-Miyaura couplings where a "slow-release" of the boronic acid is desired, aqueous K₃PO₄ is often used.[4][7][8] The rate of release can be tuned by adjusting the temperature.[7][8] If the subsequent reaction is sluggish, consider increasing the temperature to accelerate the MIDA ester hydrolysis.
Issue 3: Low yield in a Suzuki-Miyaura coupling when using a boronic ester.
Potential Cause Troubleshooting Solution
Inefficient transmetalation The boronic ester may not be hydrolyzing to the active boronic acid under the reaction conditions. Ensure your reaction contains a sufficient amount of water and base to facilitate this. For MIDA esters, ensure the conditions are suitable for "slow-release" if that is the intended strategy.[4][7][8]
Homocoupling of the boronic ester Homocoupling can be a significant side reaction. This may be due to the reaction temperature being too high or the palladium catalyst being unsuitable. Consider screening different palladium catalysts and ligands, as well as optimizing the reaction temperature.
Protodeboronation of the in-situ generated boronic acid Even with a boronic ester, the transiently formed boronic acid can undergo protodeboronation. Using MIDA esters for a "slow-release" strategy can minimize the concentration of the unstable boronic acid at any given time, thus reducing the likelihood of this side reaction.[4][7][8]
Issue 4: Difficulty in purifying my boronic ester.
Potential Cause Troubleshooting Solution
Hydrolysis on silica gel Standard silica gel can be acidic enough to cause hydrolysis of sensitive boronic esters during column chromatography.[9] You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using neutral alumina for chromatography can be effective.[10] Some literature also suggests impregnating the silica gel with boric acid to reduce over-adsorption.[11]
Co-elution with starting boronic acid or diol If the conversion was incomplete, separating the non-polar boronic ester from the more polar boronic acid and diol can be challenging. An aqueous workup can sometimes help remove the more polar impurities before chromatography. Recrystallization is also a powerful purification technique for crystalline boronic esters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pinacol Boronic Ester

This protocol provides a general method for the conversion of a boronic acid to its corresponding pinacol ester.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., THF, Dichloromethane, or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (optional, as a dehydrating agent)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid and pinacol.

  • Add the anhydrous solvent.

  • If desired, add the anhydrous MgSO₄ or Na₂SO₄.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by ¹H NMR spectroscopy by observing the disappearance of the boronic acid B(OH)₂ protons and the appearance of the pinacol methyl protons in the ester.

  • Once the reaction is complete, filter off any drying agent.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate can then be purified by column chromatography on silica gel (potentially pre-treated with triethylamine) or by recrystallization.

Protocol 2: Monitoring Boronic Ester Formation by ¹H NMR Spectroscopy

Sample Preparation:

  • Take a small aliquot from the reaction mixture.

  • Dilute with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter if necessary to remove any solids.

Analysis:

  • Boronic Acid: The B(OH)₂ protons of the starting boronic acid typically appear as a broad singlet in the ¹H NMR spectrum. Its chemical shift can be variable and concentration-dependent.

  • Pinacol Ester: The formation of the pinacol ester will result in the appearance of a sharp singlet corresponding to the 12 equivalent methyl protons of the pinacol group, typically around 1.3 ppm.

  • Conversion Calculation: The percentage conversion can be estimated by comparing the integration of the product pinacol peak to a characteristic peak of the starting boronic acid.

Visualizing the Workflow

Diagram 1: Boronic Acid Degradation Pathways

G BA Boronic Acid (R-B(OH)₂) Prot Protodeboronation (R-H) BA->Prot H₂O / H⁺ or OH⁻ Ox Oxidation (R-OH) BA->Ox [O] Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine - H₂O (Anhydrous) Boroxine->BA + H₂O

Caption: Major degradation pathways of boronic acids.

Diagram 2: Workflow for Boronic Acid Stabilization and Use

G cluster_0 Stabilization cluster_1 Application BA Unstable Boronic Acid Ester Stable Boronic Ester BA->Ester + Diol (e.g., Pinacol, MIDA) Reaction Suzuki-Miyaura Coupling Ester->Reaction In-situ Deprotection Product Coupled Product Reaction->Product

Caption: General workflow for stabilizing and using boronic acids.

References

  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Tanwar, O. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved January 22, 2026, from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • St. John, A. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., et al. (2012). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved January 22, 2026, from [Link]

  • Knapp, D. M., et al. (2012). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Shields, J. D., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
  • Cox, P. A., et al. (2016). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Letters. [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with model β-amino diol 3. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Heard, D. M., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
  • Demchuk, O. M., et al. (2017). 17O NMR studies of boronic acids and their derivatives. RSC Advances. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Pinto, M., et al. (2021).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Bentley, P. A., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Siva, A. S., et al. (2013). Analytical Methods. The Royal Society of Chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Qiu, F., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). The effect of water on the esterification reaction. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Boroxine and boronate ester linkages for COFs. Retrieved January 22, 2026, from [Link]

  • Aggarwal, V. K., et al. (2011). Asymmetric Homologation of Boronic Esters with Lithiated Carbamates. Organic Syntheses. [Link]

  • Li, G., et al. (2018). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • Yamaguchi, K., & Tada, M. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan.
  • Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]

  • Yao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry.

Sources

Troubleshooting

Strategies for dealing with boronic acid homocoupling side reactions.

As a Senior Application Scientist, I've designed this technical support center to provide you with not just solutions, but a foundational understanding of boronic acid homocoupling. This guide is structured to empower yo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with not just solutions, but a foundational understanding of boronic acid homocoupling. This guide is structured to empower you, the researcher, to diagnose issues rooted in first principles and implement robust, scientifically-grounded strategies to suppress this pervasive side reaction.

Technical Support Center: Strategies for Boronic Acid Homocoupling

Introduction: The Challenge of Unwanted Symmetrical Biaryls

Homocoupling of boronic acids is a frequent and troublesome side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of symmetrical biaryls. This unwanted reaction consumes your valuable boronic acid starting material, reduces the yield of the desired unsymmetrical biaryl, and introduces a significant purification challenge due to the often-similar physical properties of the product and the homocoupled byproduct. This guide will walk you through the mechanisms of homocoupling, provide a detailed troubleshooting framework, and offer validated protocols to ensure the success of your cross-coupling reactions.

Part 1: Understanding the Root Cause - Mechanisms of Homocoupling

Effective troubleshooting begins with a clear understanding of the underlying chemical pathways. Boronic acid homocoupling primarily proceeds through two distinct, palladium-mediated mechanisms.

Mechanism A: Oxygen-Mediated Homocoupling

This is the most common pathway and is initiated by the presence of dissolved oxygen in your reaction mixture.[1][2][3][4] The active Pd(0) catalyst is oxidized to a Pd(II) species, which can then enter a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.[4] Rigorous exclusion of oxygen is the most effective way to shut down this pathway.[5]

Caption: Illustrative catalytic cycle for oxygen-mediated boronic acid homocoupling.

Mechanism B: Pd(II) Precatalyst-Mediated Homocoupling

This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor. Before the primary Suzuki-Miyaura catalytic cycle is established, the Pd(II) precatalyst can react directly with two molecules of the boronic acid.[2] This reaction serves as a reduction pathway to generate the active Pd(0) species, but at the cost of producing the homocoupled byproduct.[2]

Caption: Pathway for homocoupling via direct reaction with a Pd(II) precatalyst.

Part 2: Troubleshooting Guide & FAQs

This section is designed as a practical, question-and-answer guide to help you diagnose and solve homocoupling issues in your experiments.

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction atmosphere strictly inert? Start->Q1 Sol1 Implement Rigorous Degassing: - N₂/Ar Sparging - Freeze-Pump-Thaw Cycles Q1->Sol1 No Q2 What is the Palladium source? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to Pd(0) Source: - Pd₂(dba)₃, Pd(PPh₃)₄ Or Use Modern Precatalysts: - Buchwald G3/G4 Q2->Sol2 Pd(II) Q3 Are the ligands optimized? Q2->Q3 Pd(0) / Precat. A2_PdII Pd(II) (e.g., Pd(OAc)₂) A2_Pd0 Pd(0) or Precatalyst Sol2->Q3 Sol3 Use Bulky, Electron-Rich Ligands: - Buchwald Ligands (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Q3->Sol3 No Q4 Are reaction conditions optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 - Try weaker inorganic bases (K₂CO₃, K₃PO₄) - Lower reaction temperature - Use aprotic solvents (Dioxane, Toluene) - Add boronic acid slowly Q4->Sol4 No End Homocoupling Minimized Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A logical workflow for diagnosing and resolving boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS shows a major byproduct with a mass corresponding to a dimer of my boronic acid. What is the most likely cause?

A: The most immediate suspect is the presence of oxygen in your reaction.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then catalyzes the homocoupling of your boronic acid.[4]

  • Immediate Action: Ensure all solvents are rigorously degassed before use. The most effective laboratory method is the "freeze-pump-thaw" technique.[6][7] Sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) is also effective.[1][3][8] Always maintain a positive pressure of inert gas throughout your reaction setup.

Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂ and still see significant homocoupling, even with degassing. Why?

A: Pd(II) sources can directly react with your boronic acid to form the homocoupled product as a way to generate the active Pd(0) catalyst in situ.[2] This is especially problematic at the beginning of the reaction before the desired cross-coupling cycle gets underway.

  • Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, which can enter the catalytic cycle directly without a preliminary reduction step.[2] Alternatively, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active Pd(0) species, which can significantly minimize homocoupling.[2]

Q3: How does my choice of ligand impact homocoupling?

A: Ligands are critical. They modulate the stability and reactivity of the palladium center. To suppress homocoupling, you should use bulky, electron-rich phosphine ligands.

  • Mechanism of Action: The steric bulk of ligands like SPhos, XPhos, and other Buchwald-type ligands physically hinders the formation of the palladium intermediates required for the homocoupling pathway.[9][10] Their strong electron-donating ability accelerates the reductive elimination step of the desired Suzuki-Miyaura cycle, increasing the turnover rate of your main reaction and outcompeting the homocoupling side reaction.[11]

  • Alternative Ligands: N-Heterocyclic Carbenes (NHCs) are another excellent choice. They are strong σ-donors and form very stable palladium complexes, which can reduce the likelihood of off-cycle reactions like homocoupling.[12][13]

Q4: Can the base I use affect the amount of homocoupling?

A: Yes, the choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, excessively strong bases or certain types of bases can sometimes promote side reactions.

  • General Guideline: Weaker inorganic bases are often preferred for delicate substrates where homocoupling is a concern. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective.[2][13] It is often a matter of empirical optimization for your specific substrate pair.

BaseTypical Observation in Suzuki Coupling
K₃PO₄ Often effective for hindered substrates, considered a mild base.[14]
K₂CO₃ A versatile and commonly used base, good starting point.[13][15]
Cs₂CO₃ Stronger carbonate base, can be very effective but may promote side reactions.
NaOH, KOH Strong bases, can lead to degradation of sensitive substrates.
Organic Bases (e.g., Et₃N) Generally less effective and can sometimes act as a hydride source, leading to other side reactions.

Q5: Are there any procedural tricks I can use to minimize homocoupling?

A: Absolutely. Simple modifications to your experimental procedure can have a significant impact.

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, adding it slowly over the course of the reaction via a syringe pump can keep its instantaneous concentration low.[8] This disfavors the bimolecular homocoupling reaction. This "slow-release" strategy is particularly effective for unstable boronic acids.[16][17][18]

  • Adjust Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, pushing the equilibrium towards the desired cross-coupling pathway.[2]

  • Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help. Side reactions like homocoupling often have a higher activation energy and are therefore more sensitive to temperature increases than the desired cross-coupling.[2]

Part 3: Validated Experimental Protocols

Here are detailed, step-by-step protocols incorporating best practices to minimize homocoupling.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a robust starting point for a wide range of substrates.

  • Reagent and Flask Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-formed precatalyst).

  • Degassing and Solvent Addition:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M concentration relative to the limiting reagent). The solvent should be degassed separately by either sparging with an inert gas for 30-60 minutes or via 3-4 freeze-pump-thaw cycles.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous phase with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing Technique

This is the most rigorous method for removing dissolved gases from a solvent.[6][7][19]

  • Freeze: Place the solvent in a robust Schlenk flask (no more than half full) and seal it. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[6][20]

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line. Allow it to pump for 5-10 minutes to evacuate the headspace above the frozen solvent.[6][20]

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid into the vacuum headspace.[6][7]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). After the final thaw, backfill the flask with your inert gas of choice.

References

  • Chia-Wei's Chem Lab. Freeze Pump Thaw. Google Sites.
  • The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Available at: [Link]

  • University of Wisconsin-Madison. Freeze-Pump-Thaw Degassing of Liquids. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • SCIENTIA. PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers «SCIENTIA». Published online November 14, 2024.
  • Chamberland Research Group. Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. Published online September 5, 2012.
  • Glover, N. R., & Arduengo, A. J. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic chemistry, 51(14), 7539–7551.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Scribd. Freeze-Pump-Thaw Liquid Degassing Guide. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
  • American Chemical Society. (2020). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Figshare.
  • Royal Society of Chemistry. (2021). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. PubMed Central.
  • Thomas, A. A., & Denmark, S. E. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Saikia, P., & Sarma, D. (2015).
  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 16(4), 3249-3283.
  • Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2016). Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles.
  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1683-1690.
  • Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available at: [Link]

  • Singh, S. K., et al. (2011). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Request PDF.
  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of organic chemistry, 77(19), 8678–8688.
  • Li, G., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124-S126.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Cheng, G., & Luo, M. (2011). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. European Journal of Organic Chemistry, 2011(13), 2519-2523.
  • Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27405-27413.
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Published March 22, 2025.

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Optimization

Technical Support Center: Purification of Crude Products from Boronic Acid Reactions

Welcome to the technical support center for navigating the complexities of purifying crude products from boronic acid reactions. This guide is designed for researchers, medicinal chemists, and process development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of purifying crude products from boronic acid reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize powerful synthetic tools like the Suzuki-Miyaura coupling and seek robust, scalable, and efficient purification strategies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your workflow.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the most common initial questions researchers face when confronting a crude reaction mixture containing boronic acid-derived products and byproducts.

Q1: What are the most common impurities I should expect from my Suzuki-Miyaura coupling reaction?

A1: The impurity profile of a Suzuki-Miyaura reaction can be complex and is highly dependent on the specific substrates and reaction conditions used.[1] However, several classes of byproducts are frequently encountered. Understanding these is the first step to designing a purification strategy.

  • Homocoupling Products: Dimerization of the boronic acid (R²-R²) or the organohalide (R¹-R¹) can occur, especially if the catalytic cycle is inefficient.[2][3]

  • Protodeboronation Products: This is the cleavage of the C-B bond, replacing it with a C-H bond (R²-H).[1] This side reaction is often catalyzed by acidic or basic conditions and is a known decomposition pathway for many boronic acids, particularly unstable heteroaromatic ones.[1][4]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6] While this is not technically an impurity in the starting material, the presence of multiple boron species can complicate analysis and purification.

  • Residual Palladium Catalyst: The palladium catalyst can persist in various forms, including Pd(0) and Pd(II) species, sometimes as palladium black.[2][7] Its removal is critical, especially in pharmaceutical applications where metal limits are stringent.[8][9]

  • Unreacted Starting Materials: Incomplete conversion will leave residual boronic acid and organohalide.

  • Products of Ligand Degradation: Phosphorus-based ligands can sometimes participate in side reactions, leading to impurities like triphenylphosphine oxide or even incorporating fragments into byproducts.[10]

Table 1: Common Suzuki Coupling Impurities and Their Origin

Impurity ClassExample StructureCommon Cause
Homocoupling (Boronic Acid)R²-R²Oxidative conditions, inefficient transmetalation.[3]
Homocoupling (Halide)R¹-R¹Slow oxidative addition, competing reductive elimination.[2]
ProtodeboronationR²-HHydrolysis of the C-B bond, often pH-dependent.[1]
Residual PalladiumPd(0), Pd(II) speciesIncomplete catalyst cycle, precipitation.[8]
Boroxine(R²BO)₃Dehydration of the boronic acid; a natural equilibrium state.[6]
Q2: My crude product is a complex mixture. What analytical techniques are best for initial assessment?

A2: A multi-pronged analytical approach is recommended before attempting purification.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common first step. However, boronic acids can streak on standard silica gel.[11] Staining with a potassium permanganate or cerium ammonium molybdate (CAM) solution can help visualize boron-containing compounds.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the masses of your desired product and key byproducts, confirming the impurity profile you suspect. Several high-throughput LC-MS methods have been developed specifically for boronic acids.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will give you a good idea of the ratio of product to starting materials and major impurities. ¹¹B NMR is a powerful, though less common, technique to directly distinguish between different boron species like boronic acids (~30 ppm) and boroxines (~33 ppm).[14]

Troubleshooting Guide: Purification Techniques

This section provides solutions to specific problems you may encounter during purification, organized by technique.

Issue 1: Liquid-Liquid Extraction Challenges

Q: I have a large amount of unreacted boronic acid in my crude mixture. How can I remove it with a simple workup?

A: This is a classic purification challenge that can often be solved with a well-designed acid-base extraction. Boronic acids are weakly acidic (pKa ~8-10) and can be deprotonated by a moderately basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt. If your desired product is neutral and resides in an organic solvent, the boronate salt will be selectively extracted into the aqueous layer.[15][16]

Workflow: Acid-Base Extraction for Boronic Acid Removal

G cluster_0 Separatory Funnel cluster_1 Resulting Layers Crude Crude Mixture (Product + Boronic Acid) in Organic Solvent (e.g., EtOAc) Base Add 1-2 M NaOH(aq) Crude->Base Shake Shake & Vent Base->Shake Separate Allow Layers to Separate Shake->Separate Organic Organic Layer: Purified Neutral Product Separate->Organic Drains To Aqueous Aqueous Layer: Water-Soluble Boronate Salt (R-B(OH)₃⁻ Na⁺) Separate->Aqueous Drains To

Caption: Acid-base extraction workflow for boronic acid removal.

Q: My desired product also has an acidic functional group. What happens if I use a basic wash?

A: You are correct to be cautious. If your product is also acidic (e.g., contains a phenol or carboxylic acid), it will also be deprotonated and extracted into the basic aqueous layer along with the boronic acid impurity.[16] In this scenario, you must consider alternative methods:

  • Chromatography: This will likely be your primary method. See the chromatography section below for specific guidance.

  • Recrystallization: If your product is solid, this can be a highly effective method to isolate it from more soluble impurities.[17][18]

  • Derivatization: Convert the boronic acid impurity into a more easily separable derivative. A common and effective method is to react the crude mixture with diethanolamine.[5][18] This often forms a stable, crystalline adduct with the boronic acid that precipitates and can be removed by filtration.

Issue 2: Column Chromatography Problems

Q: My boronic acid product is streaking badly on my silica gel column, leading to poor separation and recovery. What's happening and how do I fix it?

A: This is a very common issue. The Lewis acidic boron atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[11] This strong interaction leads to tailing (streaking) and sometimes irreversible adsorption of the compound to the stationary phase.

Solutions:

  • Use Neutral Alumina: For moderately polar compounds, switching to neutral alumina as the stationary phase can mitigate the acidic interaction issues.[17]

  • Modify the Silica Gel: You can "pacify" the silica gel by impregnating it with boric acid.[19] This pre-saturates the strong binding sites, allowing your boronic acid product to elute more cleanly. A similar effect can sometimes be achieved by adding a small amount of a modifier like acetic acid to your eluent, but this is highly compound-dependent.[17]

  • Switch to Reversed-Phase: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an excellent option, as it operates on a different separation principle.[18]

Q: I'm trying to purify a boronate ester (e.g., a pinacol ester), but I suspect it's decomposing on my silica column. How can I prevent this?

A: Boronate esters, particularly pinacol esters, can be sensitive to the acidic nature of silica gel, which can catalyze their hydrolysis back to the corresponding boronic acid.[11][12] This leads to a new impurity being generated during purification.

Solutions:

  • Use Boric Acid-Treated Silica: As mentioned above, this method is highly effective for the chromatographic purification of pinacol boronic esters by suppressing over-adsorption and decomposition.[19]

  • Use a Non-polar Eluent System: If possible, use less polar, non-protic solvent systems (e.g., gradients of hexanes/ethyl acetate or hexanes/ether) and run the column quickly (flash chromatography) to minimize the compound's residence time on the silica.[12]

  • Deactivate the Silica: Pre-treating the silica gel with a base, such as triethylamine, by flushing the packed column with a solvent system containing ~1-2% triethylamine before loading your sample can neutralize the acidic sites. Ensure your product is stable to basic conditions.

Issue 3: Removal of Residual Palladium Catalyst

Q: My product is pure by NMR, but it has a dark/black color. How do I remove residual palladium?

A: The dark color is almost certainly due to precipitated palladium black or other colloidal palladium species.[2] Removing it is often a multi-step process.

Step 1: Initial Filtration The first and simplest step is to dilute your crude reaction mixture with a suitable solvent and filter it through a pad of Celite® (diatomaceous earth).[7][20] This will remove the bulk of the insoluble palladium species.

Step 2: Scavenging If filtration is insufficient, more active methods are required.

  • Activated Carbon: Stirring the solution of your crude product with activated carbon for a few hours can effectively adsorb residual palladium.

  • Thiol-Based Scavengers: These are highly effective due to the strong affinity of palladium for sulfur. This can be done by:

    • Using a Scavenger Resin: Stirring your product solution with a silica or polymer-based scavenger resin functionalized with thiol groups (e.g., SiliaBond Thiol) is a clean and effective method. The palladium-bound resin is then simply filtered off.[8]

    • Aqueous Thiol Wash: Washing the organic solution with an aqueous solution of a thiol-containing compound like sodium thioglycolate or N-acetylcysteine can also be effective.

Table 2: Comparison of Palladium Removal Techniques

MethodPrincipleProsCons
Filtration (Celite®) Physical separationFast, inexpensive, good for bulk removal.[20]Only removes insoluble Pd; may not remove finely dispersed colloids.
Activated Carbon AdsorptionInexpensive, widely available.Can sometimes adsorb the product, leading to yield loss.
Scavenger Resins Chemisorption (covalent binding)High efficiency and selectivity, simple filtration removal.[8]Higher cost than bulk methods.
Aqueous Thiol Wash Complexation & ExtractionCan be effective for soluble Pd species.May require multiple washes; introduces another reagent to be removed.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

This protocol is effective for removing an acidic boronic acid impurity from a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[21]

  • Separation: Allow the layers to fully separate. The deprotonated boronic acid salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).

  • Drain & Repeat: Drain the aqueous layer. Repeat the wash with the basic solution one more time to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with water and then with brine to remove residual base. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Filtration through Celite® for Palladium Removal

This protocol is a standard first step after quenching a palladium-catalyzed reaction.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) in which your product is soluble.[20]

  • Prepare Pad: Prepare a short plug of Celite® (approx. 1-2 cm thick) in a sintered glass funnel over a clean filter flask.

  • Filtration: Gently pour the diluted reaction mixture through the Celite® pad.

  • Washing: Wash the Celite® pad thoroughly with additional fresh solvent to ensure complete recovery of the product.[20]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of insoluble palladium.

References
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Hitosugi, S., et al. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Google Patents. (2016).
  • Mesbah, M. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Blog. [Link]

  • Google Patents. (n.d.).
  • Reddit User Community. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Reddit User Community. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Munday, R. H., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. [Link]

  • McCarthy, S., et al. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • OC CHEM LECTURES. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Reddit User Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Boini, S. K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Larabi, C., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances. [Link]

  • Liu, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Pandiyan, A., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Reddit User Community. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Various Authors. (n.d.). 33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • SUTO. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Liu, X. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Plantefol, A., et al. (2011). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling with Substituted Phenylboronic Acids

Welcome to the technical support center for navigating one of the more persistent challenges in modern synthetic chemistry: steric hindrance in Suzuki-Miyaura cross-coupling reactions. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating one of the more persistent challenges in modern synthetic chemistry: steric hindrance in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished yields or complete reaction failure when working with sterically demanding substrates, particularly ortho-substituted phenylboronic acids.

Here, we move beyond simple protocols to explain the mechanistic rationale behind troubleshooting decisions, empowering you to make informed choices in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when a sterically hindered Suzuki-Miyaura coupling fails to proceed as expected.

Q1: My reaction with a di-ortho-substituted phenylboronic acid is giving very low yield, while a similar reaction with phenylboronic acid worked perfectly. What's the primary reason?

A: The primary reason is steric hindrance impeding key steps of the catalytic cycle.[1] With bulky substituents near the boron atom, two steps are particularly affected:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically hindered. The bulky groups prevent the necessary proximity and geometry between the palladium complex and the boronate.[1]

  • Reductive Elimination: This final, product-forming step can also be slowed.[2] The two bulky aryl groups on the palladium center must orient themselves correctly to form the new C-C bond, a process that is energetically less favorable due to steric repulsion.[2]

Q2: What is the first and simplest parameter I should modify if I suspect steric hindrance is the problem?

A: Before undertaking a complete redesign of your catalyst system, the most straightforward initial modification is to increase the reaction temperature . Many sterically hindered couplings require higher thermal energy to overcome the activation barriers of the transmetalation and reductive elimination steps.[3] Running the reaction in a higher-boiling solvent (e.g., switching from toluene to xylenes or dioxane to DMF) is a practical way to achieve this.

Q3: Are there specific classes of palladium ligands known to be effective for sterically hindered couplings?

A: Absolutely. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective.[3] For these challenging couplings, you should turn to specialized, bulky, and electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[4][5]

  • Buchwald Biarylphosphine Ligands: This class is the gold standard. Ligands like SPhos, XPhos, and RuPhos are designed with bulky, electron-rich frameworks.[4][6] Their size promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step, while their electron-donating ability facilitates the difficult reductive elimination step.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often impart exceptional stability and activity to the palladium catalyst.[5][7][8] Ligands like IPr and IMes are known to be highly effective, even enabling some hindered couplings to proceed at room temperature.[9][10]

Q4: How critical are the choice of base and solvent for these reactions?

A: They are critically important.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9][11] For sterically hindered substrates, stronger, non-nucleophilic bases are often preferred. While potassium carbonate (K₂CO₃) is a common choice, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results.[3][4] In some cases, very strong bases like potassium tert-butoxide (KOtBu) may be necessary, especially when using less reactive aryl chlorides.[4]

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[12] Some protocols also include a small amount of water, which can facilitate the dissolution of the base and influence the catalytic cycle.[12]

Q5: I am observing significant amounts of a side product where the boronic acid has been replaced by a hydrogen atom. What is this, and how can I prevent it?

A: This side reaction is called protodeboronation .[13][14] It is a common degradation pathway for boronic acids, especially in the presence of water and base, which are standard components of a Suzuki-Miyaura reaction.[13][14] Sterically hindered boronic acids can be more susceptible if the desired cross-coupling is slow, giving more time for this side reaction to occur. To minimize protodeboronation:

  • Use a more stable boron reagent: Boronate esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[12]

  • Minimize water content: While some water can be beneficial, excess water can accelerate protodeboronation. Using anhydrous solvents and carefully dried reagents can help.

  • Increase the rate of cross-coupling: By optimizing the catalyst, ligand, and temperature to accelerate the productive catalytic cycle, you give the competing protodeboronation pathway less opportunity to occur.

Troubleshooting Guide: A Systematic Approach

When faced with a failed reaction, a systematic approach to troubleshooting is more effective than random changes. This guide provides a logical workflow to diagnose and solve common issues.

Problem: Low or No Conversion of Starting Materials

Your reaction has stalled, leaving significant amounts of your aryl halide and/or boronic acid unreacted.

Workflow for Diagnosing Low Conversion

G start Low / No Conversion check_catalyst Step 1: Verify Catalyst Activity (Run a known, simple coupling) start->check_catalyst reassess_conditions Step 2: Reassess Reaction Conditions check_catalyst->reassess_conditions If catalyst is active change_ligand Step 3: Change Ligand Class reassess_conditions->change_ligand If still no improvement success Successful Coupling reassess_conditions->success change_boron Step 4: Modify Boron Reagent change_ligand->change_boron If still no improvement change_ligand->success change_boron->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Step 1: Verify Catalyst System Activity

  • Action: Before assuming the issue is steric hindrance, confirm your palladium source and ligand are active. Run a simple, well-established "control" reaction, such as the coupling of 4-bromotoluene with phenylboronic acid.

  • Rationale: This step rules out fundamental problems like a degraded palladium precursor, impure ligand, or improperly degassed solvent. If this simple reaction fails, the issue lies with your reagents or general technique, not the specific sterically hindered substrate.

Step 2: Reassess and Optimize Reaction Conditions

  • Action A (Temperature/Solvent): Increase the temperature. If you are running at 80 °C in dioxane, switch to xylenes and increase to 110-140 °C.[3]

  • Rationale: Steric repulsion creates a higher energy barrier for the key catalytic steps. More thermal energy is required to overcome this barrier.

  • Action B (Base): Switch to a stronger or more soluble base. If using K₂CO₃, try K₃PO₄ or Cs₂CO₃.[4] Ensure the base is a fine, anhydrous powder.

  • Rationale: The formation of the boronate "ate" complex is crucial for transmetalation.[9] A stronger base can increase the equilibrium concentration of this active species, promoting the forward reaction.

Step 3: Change the Ligand Class

  • Action: If condition optimization fails, the ligand is likely the limiting factor. Switch from a general-purpose ligand to one specifically designed for hindered substrates.

  • Rationale: The ligand dictates the geometry and electronic properties of the palladium center. Bulky, electron-rich ligands are essential to promote both the oxidative addition and reductive elimination steps required for challenging substrates.[1][4]

Ligand ClassExamplesKey Strengths for Hindered CouplingsTypical Conditions
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich. Promotes reductive elimination.[4][6]80-120 °C, K₃PO₄ or Cs₂CO₃, Toluene/Dioxane
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-IPrStrong σ-donors, form very stable and active catalysts.[5][7]Can work at RT for some substrates, otherwise 50-100 °C.[10]
Specialized Phosphines AntPhos, BI-DIMEDesigned for extremely hindered systems, like tetra-ortho-substituted biaryls.[3][15][16]High temperatures (≥110 °C), K₃PO₄, Xylenes.[3]

Step 4: Modify the Boron Reagent

  • Action: If you are using a boronic acid, switch to its corresponding pinacol boronate ester (Bpin).

  • Rationale: Boronic acids can form cyclic trimers (boroxines) which can be less reactive.[12] Boronate esters exist as stable monomers and are less prone to competitive protodeboronation, ensuring the active reagent is available for the catalytic cycle.[12]

Problem: Significant Formation of Side Products

You observe the desired product, but also significant quantities of homocoupled boronic acid (Ar-Ar) or protodeboronated starting material (Ar-H).

The Suzuki-Miyaura Catalytic Cycle and Competing Pathways

G cluster_steric Steps Affected by Steric Hindrance Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII L₂(Ar¹)Pd(II)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar²-B(OH)₃]⁻ PdII_Ar2 L₂(Ar¹)Pd(II)(Ar²) Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 + Ar¹-Ar² Protodeboronation Protodeboronation Ar2H Ar²-H Protodeboronation->Ar2H Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Protodeboronation + H₂O, Base

Caption: Key steps in the Suzuki-Miyaura cycle affected by steric hindrance.

  • To Minimize Protodeboronation: As discussed in the FAQs, the key is to accelerate the productive cross-coupling relative to the degradation pathway. Using a more stable boronate ester and a highly active catalyst system (e.g., Pd/SPhos) that speeds up the transmetalation step is the most effective strategy.[4][12]

  • To Minimize Homocoupling: Homocoupling of the boronic acid can sometimes be promoted by the palladium catalyst or by exposure to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). If the problem persists, slightly lowering the catalyst loading may help, as this side reaction can be more prevalent at higher catalyst concentrations.

Advanced Protocols for Hindered Couplings

For particularly challenging substrates, such as the formation of tri- or tetra-ortho-substituted biaryls, a standard set of conditions may not suffice. The following protocols utilize state-of-the-art catalyst systems known for their high performance in these applications.

Protocol A: Buchwald Ligand System for Di-ortho-Substituted Couplings

This protocol is a robust starting point for coupling an aryl halide with a di-ortho-substituted phenylboronic acid.

  • Reagents & Setup:

    • Aryl Halide (1.0 equiv)

    • ortho,ortho'-Disubstituted Phenylboronic Acid (1.5 equiv)

    • Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

    • SPhos (2.5 mol%)

    • K₃PO₄ (powdered, dried, 3.0 equiv)

    • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl halide)

    • Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar.

  • Procedure:

    • To the reaction vessel, add the aryl halide, boronic acid, Pd precursor, SPhos, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with argon three times.

    • Add the anhydrous dioxane via syringe under an argon atmosphere.

    • Place the vessel in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours.

    • Monitor reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated for purification.

  • Causality: The use of a bulky, electron-rich ligand like SPhos is critical.[4] It facilitates the formation of a coordinatively unsaturated Pd(0) species that is highly reactive in oxidative addition and promotes the sterically demanding reductive elimination step. K₃PO₄ is an effective base for generating the active boronate species without introducing strongly nucleophilic anions that could interfere with the catalyst.[4]

Protocol B: NHC-Based Catalyst System

N-Heterocyclic Carbene (NHC) ligands offer an alternative, highly active catalyst system, sometimes allowing for lower reaction temperatures.[10]

  • Reagents & Setup:

    • Aryl Chloride (1.0 equiv)

    • ortho-Substituted Phenylboronic Acid (1.3 equiv)

    • PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (2 mol%)

    • NaOtBu (2.5 equiv)

    • Anhydrous THF or Toluene (0.1 M)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the PEPPSI-IPr catalyst, NaOtBu, aryl chloride, and boronic acid to the reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and bring it out of the glovebox.

    • Stir at the desired temperature (start with 50 °C, can be increased if necessary) for 4-18 hours.

    • Monitor the reaction. Workup is similar to Protocol A.

  • Causality: PEPPSI-type precatalysts are air- and moisture-stable, making them convenient to handle.[12] In situ, the strong base (NaOtBu) helps generate the active Pd(0)-NHC species.[17] The strong σ-donating character of the IPr ligand creates a highly electron-rich palladium center, which is exceptionally active and can overcome the high activation barriers associated with hindered substrates, particularly unreactive aryl chlorides.[5][8]

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids: application to the synthesis of tetra-ortho-substituted biaryls. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Altenhoff, G., et al. (2003). An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(35), 10256-10260. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Organ, M. G., et al. (2006). PEPPSI: A highly effective catalyst for the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 12(18), 4749-4755. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of protodeboronation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(29), 7378-7380. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Boronic Acids

Welcome to the Technical Support Center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize air-sensitive boronic acids in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize air-sensitive boronic acids in their work. Boronic acids are invaluable synthetic intermediates, particularly in cross-coupling reactions like the Suzuki coupling.[1] However, their efficacy is highly dependent on their purity, which can be compromised by improper handling and storage. This resource provides in-depth, field-proven insights into preventing the degradation of these sensitive yet powerful reagents.

I. Understanding Boronic Acid Instability: The "Why" Behind the Protocol

Before delving into specific protocols, it is crucial to understand the chemical principles governing boronic acid degradation. Their instability is not a monolithic issue; rather, it's a combination of several chemical processes that can be triggered by exposure to the atmosphere.

Key Degradation Pathways
  • Oxidation: The boron atom in a boronic acid possesses a vacant p-orbital, making it susceptible to attack by nucleophilic species, including reactive oxygen species (ROS) present in the air.[2][3] This oxidative deboronation is often irreversible and converts the boronic acid into a non-reactive alcohol and boric acid, representing a complete loss of the desired starting material.[2][3] The rate of oxidation can be comparable to that of thiols, highlighting the significant reactivity of some boronic acids.[2][4]

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is particularly prevalent in aqueous or protic media, and its rate is significantly influenced by pH and the electronic nature of the organic group attached to the boron.[5][6]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo a reversible dehydration reaction to form a stable, six-membered ring structure called a boroxine.[5][7] While this is often a reversible process, the formation of boroxines can complicate reaction stoichiometry and the characterization of the starting material.[5][7]

  • Hygroscopicity and Caking: Many boronic acids and their anhydrous derivatives are hygroscopic, meaning they readily absorb moisture from the air.[8][9] This can lead to clumping or caking, which not only makes handling and accurate weighing difficult but can also accelerate other degradation pathways.[8][9]

Inherently Unstable Boronic Acids

Certain classes of boronic acids are notoriously unstable and require extra vigilance. These include:

  • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl)

  • Vinyl boronic acids

  • Cyclopropyl boronic acids

These compounds are prone to rapid decomposition on the benchtop through the pathways mentioned above, with degradation often accelerated by heat, base, or the presence of palladium catalysts.[5][10]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in Suzuki coupling. Degradation of boronic acid starting material.1. Verify Purity: Before starting, verify the purity of your boronic acid using ¹H NMR. If boroxine has formed, you will see a distinct set of signals.[7] 2. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid. 3. Inert Atmosphere: Ensure your reaction is set up and maintained under a strictly inert atmosphere (Nitrogen or Argon).[11]
Inconsistent reaction outcomes. Inconsistent purity of the boronic acid due to boroxine formation.1. Pre-treat the Boronic Acid: To ensure you are starting with the monomeric form, dissolve the boronic acid in a solvent like 1,4-dioxane with 5-10% water and stir for 30-60 minutes to hydrolyze any boroxine present.[7] Dry the solution over MgSO₄, filter, and remove the solvent in vacuo immediately before use.[7] 2. Adjust Stoichiometry: If you can quantify the monomer-to-boroxine ratio by NMR, adjust the amount of boronic acid used in your reaction accordingly.[7]
Boronic acid is an oil or difficult to handle. The boronic acid may be hygroscopic and has absorbed moisture.1. Dry Under Vacuum: Dry the material under high vacuum for several hours. Gentle heating may be applied if the compound is thermally stable. 2. Convert to a More Stable Derivative: For particularly problematic boronic acids, consider converting them to a more stable boronate ester (e.g., a pinacol ester) for storage and handling.[5][12] These can often be purified by column chromatography.[5]
Difficulty purifying the boronic acid product. Boronic acids can be challenging to purify via standard silica gel chromatography.1. Alternative Chromatography: Consider using C18 reverse-phase chromatography or chromatography on alumina pre-treated with a base.[13] 2. Crystallization with Diethanolamine: For some boronic acids, forming a diethanolamine adduct can facilitate crystallization and purification. The free boronic acid can then be recovered.[13] 3. Acid/Base Extraction: If applicable, an acid/base extraction can be an effective purification method.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store my air-sensitive boronic acids?

A1: The best practice is to store them in a tightly sealed container inside a desiccator or a glove box under an inert atmosphere (Nitrogen or Argon).[11][14] The storage area should be cool, dry, and away from direct sunlight and heat sources.[8][15] For long-term storage, refrigeration or freezing is recommended, but ensure the container is well-sealed to prevent moisture condensation upon warming.

Q2: My boronic acid has turned into a hard cake. Is it still usable?

A2: Caking is usually a result of moisture absorption.[9] While the material may still be chemically viable, its purity is questionable, and it will be difficult to handle accurately. If the caking is not severe, you can try breaking it up in a glove box and drying it under high vacuum. However, for critical applications, it is best to use a fresh, free-flowing powder.

Q3: How can I tell if my boronic acid has degraded?

A3: The most reliable method is to take a ¹H NMR spectrum of the material. Degradation products will show up as new signals. For boroxine formation, you will see a new set of peaks corresponding to the trimer.[7] A simple colorimetric test using curcumin can also qualitatively detect the presence of boronic acids and their derivatives.[16]

Q4: I don't have a glove box. What are the best practices for handling air-sensitive boronic acids on the benchtop?

A4: While a glove box is ideal, you can still handle air-sensitive boronic acids with care using Schlenk line techniques.[11][17] This involves using specialized glassware that can be evacuated and backfilled with an inert gas.[11] When weighing out the boronic acid, do so quickly and in a dry, draft-free area. It is also advisable to flush the weighing vessel and balance chamber with an inert gas if possible.

Q5: Are there more stable alternatives to boronic acids?

A5: Yes. To combat the inherent instability of some boronic acids, they can be converted into more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborates.[5] N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable solids that can be used as surrogates for unstable boronic acids in cross-coupling reactions.[10]

IV. Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing Air-Sensitive Boronic Acids

This protocol assumes the use of a glove box or Schlenk line.

  • Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 140°C) and cooled under a stream of inert gas or in a desiccator.[18][19]

  • Inert Atmosphere: If using a Schlenk line, assemble your reaction apparatus and purge with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. If using a glove box, ensure the atmosphere is dry and oxygen-free.

  • Equilibration: Bring the sealed container of the boronic acid to room temperature before opening to prevent moisture condensation.

  • Dispensing: Inside the glove box or under a positive pressure of inert gas, quickly weigh the desired amount of boronic acid into a pre-tared, dry flask.

  • Sealing: Immediately and tightly seal the boronic acid container. Purge the headspace with inert gas before sealing if possible.

  • Reaction Setup: Add solvent and other reagents to the flask containing the boronic acid under an inert atmosphere.

Protocol 2: Analytical ¹H NMR Test for Boroxine Presence

This quick test can help you diagnose the presence of boroxine trimers in your boronic acid sample.[7]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of your boronic acid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum. Note the presence of any additional peaks that may correspond to the boroxine.

  • D₂O Addition: Add a single drop of D₂O to the NMR tube.

  • Re-analyze: Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.

  • Interpretation: If a boroxine was present, the equilibrium will shift back towards the monomeric boronic acid, causing the boroxine-related peaks to disappear or significantly diminish.[7] The broad B(OH)₂ signal will also exchange with deuterium and disappear.

V. Visualizing Degradation and Handling

Degradation Pathways of Boronic Acids

cluster_products Degradation Products BA Boronic Acid (R-B(OH)₂) Ox Oxidation (deboronation) BA->Ox O₂/ROS Proto Protodeboronation BA->Proto H₂O/H⁺ Dehyd Dehydration BA->Dehyd -H₂O (reversible) Alcohol Alcohol (R-OH) + Boric Acid Ox->Alcohol Arene Arene (R-H) Proto->Arene Boroxine Boroxine (Trimer) Dehyd->Boroxine

Caption: Major degradation pathways for boronic acids.

Decision Workflow for Handling Boronic Acids

start Obtain Boronic Acid check_stability Is it an inherently unstable type? start->check_stability check_appearance Is it a free-flowing powder? check_stability->check_appearance No convert Consider converting to a more stable derivative (e.g., pinacol ester) check_stability->convert Yes nmr_check Perform ¹H NMR check for boroxine check_appearance->nmr_check Yes dry_vacuum Dry under high vacuum check_appearance->dry_vacuum No hydrolyze Hydrolyze boroxine (Protocol 2) nmr_check->hydrolyze Boroxine Detected use_directly Use directly with inert atmosphere techniques nmr_check->use_directly No Boroxine hydrolyze->use_directly dry_vacuum->check_appearance

Caption: Decision tree for handling a new batch of boronic acid.

VI. References

  • How to Store Boric Acid | Lab Alley. Lab Alley. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. Available at: [Link]

  • What are the storage conditions for Boric acid - 10B? - Blog - Yuanli Bio. Yuanli Bio. Available at: [Link]

  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. Yuanli Bio. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Boronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Borate handling and storage. U.S. Borax. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]

  • Boron testing methods. U.S. Borax. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Corrosive Storage Guidelines. University of California, Riverside. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • Boronic acids : everything you need to know! Interchim – Blog. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Organoboron Reagents: Boronic Acids vs. Potassium Trifluoroborates in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its power in forging carbon-carbon bonds.[1] At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the workhorse, but their inherent limitations have paved the way for alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally robust and versatile partners.[2][3]

This guide provides an in-depth comparative analysis of these two classes of reagents. Moving beyond a simple list of pros and cons, we will explore the causal relationships behind experimental choices, present validating data, and offer a field-proven perspective on when to choose one over the other to optimize your cross-coupling outcomes.

The Incumbent: Understanding Boronic Acids

Boronic acids, characterized by a C-B(OH)₂ functional group, have been the default choice in Suzuki-Miyaura coupling for good reason. Their reactivity is well-understood, and a vast library of commercially available structures exists.

Inherent Properties and Strengths:

  • Reactivity: The Lewis acidic nature of the sp²-hybridized boron atom is key to their function.[4] In the presence of a base, they form a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium catalyst—a critical step in the catalytic cycle.[5]

  • Broad Availability: A diverse array of aryl, heteroaryl, and alkenyl boronic acids are commercially available, facilitating rapid screening and optimization in drug discovery programs.

Field-Proven Limitations: However, anyone with significant bench experience has encountered the challenges associated with boronic acids:

  • Instability: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.[6] This complicates accurate massing and stoichiometry determination, as samples are often a mixture of the acid and its anhydride.[6][7]

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of a C-H bond and destroying the reagent. This is particularly problematic for electron-rich, heteroaromatic, and especially alkylboronic acids.[2][8]

  • Purification Difficulties: Their polar nature can make them challenging to purify via standard silica gel chromatography, often requiring specialized techniques or derivatization.[6][7]

  • Sensitivity: Many boronic acids are sensitive to air and moisture, requiring storage under inert conditions to maintain their integrity over time.[7]

cluster_0 Boronic Acid cluster_1 Potassium Trifluoroborate BA R-B(OH)₂ KBF3 [R-BF₃]⁻ K⁺

Caption: General structures of Boronic Acid and Potassium Trifluoroborate.

The Challenger: The Rise of Potassium Trifluoroborates

Potassium organotrifluoroborates ([R-BF₃]K) are tetracoordinate organoboron species that serve as protected, bench-stable precursors to boronic acids.[2] Their adoption has solved many of the practical issues associated with their tricoordinate counterparts.

Key Advantages and Properties:

  • Exceptional Stability: Potassium trifluoroborates are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture.[2][3] This stability is a transformative advantage; it eliminates the ambiguity of stoichiometry and allows for long-term storage without degradation.[3][7]

  • Resistance to Protodeboronation: The tetracoordinate nature of the boron atom "masks" the inherent reactivity of the C-B bond, making trifluoroborates highly resistant to premature protodeboronation.[2] This is especially valuable when working with sensitive substrates or performing multi-step syntheses where the boron moiety must survive various reaction conditions.[2]

  • Ease of Handling and Purification: Their salt-like nature makes them easy to handle, weigh accurately, and purify by recrystallization.[6]

  • Orthogonality: Their stability allows them to be carried through synthetic sequences that would be incompatible with boronic acids, such as strong oxidation reactions.[7]

The "Slow-Release" Mechanism: A key question is how these stable compounds participate in the catalytic cycle. Trifluoroborates are not directly active in the transmetalation step. Instead, under the basic, often aqueous, conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[8][9][10] This slow, controlled release of the active reagent minimizes its concentration at any given time, thereby suppressing common side reactions like protodeboronation and oxidative homocoupling that plague reactions using bulk boronic acids.[8]

start Start: Need to perform a Suzuki-Miyaura Coupling stability_check Is the organoboron reagent required to survive prior reaction steps or prolonged storage? start->stability_check reagent_choice_kbf3 Choose Potassium Trifluoroborate (KBF₃) stability_check->reagent_choice_kbf3 Yes reagent_choice_ba Boronic Acid (BA) is a viable option stability_check->reagent_choice_ba No final_choice_kbf3 KBF₃ is the superior choice for robustness and reliability. reagent_choice_kbf3->final_choice_kbf3 purification_check Is ease of purification and exact stoichiometry critical? reagent_choice_ba->purification_check purification_check->final_choice_kbf3 Yes final_choice_ba BA can be used, but be aware of potential instability and purification challenges. purification_check->final_choice_ba No

Caption: Decision workflow for selecting an organoboron reagent.

Head-to-Head Comparison: A Summary for the Bench Chemist

FeatureBoronic AcidsPotassium TrifluoroboratesThe Scientist's Takeaway
Physical State Often amorphous solidsCrystalline, free-flowing solids[3]Trifluoroborates are significantly easier to handle and weigh accurately.
Air & Moisture Stability Variable; many are sensitive and degrade over time.[7]Excellent; most are indefinitely stable on the benchtop.[2][3]Trifluoroborates reduce the need for gloveboxes or inert atmosphere handling for storage.
Stoichiometry Often uncertain due to formation of boroxine anhydrides.[6]Well-defined, monomeric salts.[6]Ensures reproducible and accurate reaction inputs, which is critical for process development.
Purification Can be difficult; often requires derivatization or reverse-phase HPLC.[6][7]Readily purified by recrystallization.Simplifies synthesis and improves the purity of starting materials.
Key Side Reactions Protodeboronation, especially with alkyl and electron-rich substrates.[2]Highly resistant to protodeboronation due to tetracoordinate structure.[2]The "slow-release" mechanism of trifluoroborates minimizes side reactions by keeping the active boronic acid concentration low.[8]
Reactivity Generally more reactive; can be used under milder conditions in some cases.[11]Requires hydrolysis for activation; may need slightly more forcing conditions (e.g., heat, aqueous base).[6]The initial stability of trifluoroborates is a trade-off for needing activation, but this is easily achieved under standard Suzuki conditions.
Synthetic Compatibility Limited; may not survive oxidative or other harsh reaction conditions.Excellent; can be carried through multiple synthetic steps.[7]Ideal for complex, multi-step syntheses where the boron handle is installed early.

Experimental Evidence & Protocols

The true test of a reagent lies in its performance. Let's examine a representative protocol that highlights the practical differences in setting up a Suzuki-Miyaura reaction with each reagent.

Catalytic Cycle Overview

The fundamental palladium-catalyzed cycle is the same for both reagents, with the key difference being the ex-situ (boronic acid) vs. in-situ (trifluoroborate) nature of the active organoboron species.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)₂ / Base) Ar-Pd(II)-R->Pd(0) Reductive Elimination product Ar-R Ar-Pd(II)-R->product

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Representative Protocol: Coupling of 4-Bromotoluene with Phenylboron Reagents

This protocol provides a direct comparison for a standard biaryl synthesis.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene using either phenylboronic acid or potassium phenyltrifluoroborate.

Reagents & Equipment:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 4-Bromotoluene

  • Phenylboronic Acid OR Potassium Phenyltrifluoroborate

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure A: Using Phenylboronic Acid

  • Catalyst Pre-formation (Optional but Recommended): In a dry, inerted flask, dissolve Pd(OAc)₂ (1 mol%) and PPh₃ (3 mol%) in a portion of the dioxane. Stir for 10-15 minutes.

  • Reagent Addition: To the catalyst mixture, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the remaining dioxane and water. The system should be biphasic.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere for 2-4 hours, monitoring by TLC or GC/MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Procedure B: Using Potassium Phenyltrifluoroborate

  • Setup: In a flask (inert atmosphere is good practice but less critical for the reagents themselves), combine Pd(OAc)₂ (1.5 mol%), PPh₃ (4 mol%), 4-bromotoluene (1.0 eq), potassium phenyltrifluoroborate (1.5 eq), and Cs₂CO₃ (3.0 eq). Note: A stronger base and slightly higher reagent/catalyst loading are often used to facilitate the hydrolysis of the trifluoroborate.[2]

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-8 hours. The reaction may require a longer time due to the in-situ generation of the active boronic acid.

  • Workup: The workup procedure is identical to that of Procedure A.

Comparative Performance Data

The following table synthesizes representative outcomes from studies comparing alkylboron reagents, where the differences are often most pronounced.

Reagent TypeElectrophileCatalyst SystemBaseYield (%)Key Observation
n-Butylboronic AcidAryl ChloridePdCl₂(dppf)Cs₂CO₃Low to ModerateSignificant protodeboronation often observed, requiring large excess of the boronic acid.[2]
Potassium n-ButyltrifluoroborateAryl ChloridePdCl₂(dppf)Cs₂CO₃HighSuperior yields due to enhanced stability and suppression of protodeboronation.[2]
Cyclopropylboronic AcidAryl HalidePd(OAc)₂ / LigandK₃PO₄VariableProne to degradation upon storage, leading to inconsistent results.[2]
Potassium CyclopropyltrifluoroborateAryl HalidePd(OAc)₂ / LigandK₃PO₄Good to ExcellentServes as a more suitable and reliable alternative due to higher stability.[2]

Conclusion and Strategic Recommendations

Both boronic acids and potassium trifluoroborates are powerful tools for cross-coupling. The choice is not about which is "better," but which is strategically advantageous for a given synthetic challenge.

  • Choose Boronic Acids for:

    • Rapid, routine couplings where the specific boronic acid is known to be stable.

    • Initial high-throughput screening where cost and availability are the primary drivers.

    • Reactions where very mild conditions are required and the boronic acid is sufficiently reactive without heating.

  • Choose Potassium Trifluoroborates for:

    • Complex, multi-step syntheses: Their robustness is unparalleled when the boron moiety must survive other transformations.[2][7]

    • Coupling of sensitive or unstable fragments: Especially with alkyl, electron-rich, or heteroaryl groups prone to protodeboronation.[2]

    • Process chemistry and scale-up: Their stability, crystallinity, and well-defined stoichiometry ensure reproducibility and reliability.[6]

    • Archival and library synthesis: Their long-term benchtop stability makes them ideal for creating compound libraries for future use.[3]

The emergence of potassium trifluoroborates has not made boronic acids obsolete. Rather, it has provided chemists with a more robust and often more reliable alternative that overcomes many of the practical hurdles that have frustrated synthetic chemists for years. By understanding the fundamental properties of each reagent class, researchers can make informed, strategic decisions that enhance the efficiency, reliability, and success of their synthetic endeavors.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Sigma-Aldrich.
  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3965–3970.
  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Various Authors.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Science.
  • Wikipedia.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Thesis on reaction rate differences between organotrifluoroborates and boronic acids. UH Institutional Repository.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wang, C., et al. (2021).
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Tetrahedron.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

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Comparative

The Practitioner's Guide to Palladium Catalysts in Suzuki-Miyaura Coupling: A Comparative Analysis

<_> For the modern medicinal or process chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly the biaryl moieties prevalent in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For the modern medicinal or process chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly the biaryl moieties prevalent in pharmaceuticals.[1][2][3] First reported by Akira Suzuki in 1979, this Nobel Prize-winning reaction offers remarkable functional group tolerance and utilizes generally stable and less toxic organoboron reagents.[2][4] At the heart of this powerful transformation lies the palladium catalyst. The choice of this catalyst system—specifically the ligands coordinating to the palladium center—is paramount, dictating the reaction's efficiency, substrate scope, and applicability to challenging synthetic targets.[1][3]

This guide provides an in-depth comparison of common palladium catalyst systems, moving from classical catalysts to the modern, highly active precatalysts that have revolutionized the field. We will delve into the causality behind their performance differences, present comparative data, and offer practical, field-proven protocols to aid in catalyst selection and reaction optimization.

The Engine Room: Understanding the Suzuki-Miyaura Catalytic Cycle

To appreciate the differences in catalyst performance, one must first understand the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile. This is often the rate-determining step of the cycle, and its efficiency is heavily influenced by the electron-donating properties of the ligands on the palladium center.[2][4]

  • Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][8] Bulky ligands on the catalyst can accelerate this final step.

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [fontname="Arial", fontsize=12, label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, width=7.5, ratio=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#FBBC05"]; pd2_ox [label="R¹-Pd(II)L_n-X\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_trans [label="R¹-Pd(II)L_n-R²\n(Transmetalation Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents [label="R¹-X\n(Aryl Halide)", shape=none, style="", fontcolor="#202124"]; boronic [label="R²-B(OR)₂\n(Boronic Acid/Ester) + Base", shape=none, style="", fontcolor="#202124"];

reagents -> pd2_ox [label=" Oxidative\n Addition "]; pd0 -> pd2_ox; pd2_ox -> pd2_trans [label=" Transmetalation "]; boronic -> pd2_trans; pd2_trans -> product [label=" Reductive\n Elimination "]; product -> pd0 [style=invis]; pd2_trans -> pd0 [label=" ", style="dashed"];

{rank=same; pd0; reagents;} {rank=same; pd2_ox; boronic;} {rank=same; pd2_trans; product;} } dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts has been driven by the need to couple increasingly challenging substrates, such as electron-rich or sterically hindered aryl chlorides, at lower catalyst loadings and milder conditions.

Classical Phosphine Ligand Systems: The Workhorse
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Description: This air-sensitive, crystalline Pd(0) complex was one of the first and most widely used catalysts for Suzuki couplings. It is effective for reactive substrates like aryl iodides and bromides.

  • Performance Insights: While historically significant, Pd(PPh₃)₄ often requires higher temperatures, longer reaction times, and catalyst loadings of 3-5 mol%.[1] Its limitations become apparent with less reactive aryl chlorides or sterically demanding substrates, where oxidative addition is sluggish.

The Dawn of High-Performance Catalysts: Palladacycles and Electron-Rich Phosphines

The limitations of simple phosphine ligands spurred the development of more sophisticated systems designed to enhance catalytic activity.

  • Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems that offer greater thermal stability and activity compared to traditional catalysts. They have proven advantageous for large-scale syntheses due to their robustness.[1]

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Fu and Buchwald Ligands): This class of ligands revolutionized Suzuki coupling.

    • Fu Ligands (e.g., P(t-Bu)₃): Tri-tert-butylphosphine is a highly electron-donating and sterically bulky ligand. Catalyst systems using P(t-Bu)₃, often generated in situ from Pd₂(dba)₃ or Pd(OAc)₂, are exceptionally active for coupling unreactive aryl chlorides, even at room temperature.[6]

    • Buchwald Ligands (e.g., XPhos, SPhos): These biarylphosphine ligands possess both steric bulk and electron-rich character.[3] This combination facilitates both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[1] These ligands are often supplied as stable, well-defined "precatalysts" (e.g., XPhos Pd G2/G3), which are air-stable and provide a reliable 1:1 palladium-to-ligand ratio, ensuring reproducible results.[3]

N-Heterocyclic Carbene (NHC) Ligands: A New Paradigm of Stability and Activity
  • Catalyst: PEPPSI™-type precatalysts (e.g., PEPPSI-IPr)

  • Description: N-Heterocyclic carbenes (NHCs) are powerful σ-donating ligands that form very strong bonds with the palladium center.[9] This strong bond leads to highly stable and active catalysts.[1][9]

  • Performance Insights: The strong M-L bond in Pd-NHC complexes often results in superior thermal stability and longevity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for heteroaryl couplings and can operate at very low catalyst loadings (often < 1 mol%).[1] Their high activity often translates to shorter reaction times and milder conditions.[1][10]

Head-to-Head: A Data-Driven Performance Comparison

To illustrate the practical differences in reactivity, let's consider a challenging Suzuki-Miyaura coupling between a sterically hindered aryl chloride and an arylboronic acid. The data below is a representative compilation from various studies to highlight typical performance trends.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O100244515
Pd(OAc)₂ / P(t-Bu)₃1K₃PO₄Dioxane8069292
XPhos Pd G30.5K₃PO₄t-AmylOH1002>98196
PEPPSI-IPr0.5Cs₂CO₃Dioxane1001.5>98196

Note: This data is illustrative. TON is calculated as (moles of product / moles of catalyst). Actual results will vary based on specific substrates and precise conditions.

Analysis of Results:

  • The classical Pd(PPh₃)₄ catalyst struggles significantly with the unreactive aryl chloride, providing a low yield even after an extended reaction time.

  • The Fu ligand system shows a dramatic improvement, achieving a high yield under milder conditions.

  • The modern Buchwald (XPhos) and NHC (PEPPSI-IPr) precatalysts demonstrate the pinnacle of performance. They achieve near-quantitative yields in a fraction of the time and at significantly lower catalyst loadings, resulting in much higher turnover numbers (TONs). This efficiency is critical in process chemistry, where minimizing catalyst loading reduces costs and simplifies purification by lowering residual palladium levels in the final product.

Experimental Protocols: A Practical Guide

Reproducibility is key in research and development. Below is a generalized, step-by-step protocol for performing a Suzuki-Miyaura coupling using a modern, air-stable precatalyst.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification a 1. Add Solids (Aryl halide, Boronic acid, Base, Catalyst) to oven-dried flask. b 2. Seal Flask Add stir bar and seal with a septum. a->b c 3. Purge with Inert Gas Evacuate and backfill with N₂ or Ar (3x cycles). b->c d 4. Add Solvent Add degassed solvent via syringe. c->d e 5. Heat & Stir Heat to desired temperature with vigorous stirring. d->e f 6. Monitor Progress Check reaction completion via TLC, GC, or LC-MS. e->f g 7. Quench & Extract Cool, dilute with organic solvent, wash with water/brine. f->g h 8. Dry & Concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. g->h i 9. Purify Purify crude product via column chromatography. h->i

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology (Using XPhos Pd G3 Precatalyst):

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add 5 mL of degassed solvent (e.g., t-Amyl alcohol or 1,4-dioxane) via a syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 2-4 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[1]

Catalyst Selection: A Decision-Making Guide

Choosing the right catalyst system from the outset can save significant time and resources. The following flowchart provides a logic-based guide for catalyst selection based on the nature of your substrates.

dot digraph "Catalyst Selection Guide" { graph [fontname="Arial", fontsize=12, label="Catalyst Selection Guide for Suzuki-Miyaura Coupling", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Define Substrates\n(Aryl Halide & Boronic Acid)", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="What is the Aryl Halide?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cat_iodide [label="Use Classical Catalyst\n e.g., Pd(PPh₃)₄", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_bromide [label="Consider Buchwald/Fu Ligands\n e.g., Pd(OAc)₂/SPhos", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_chloride [label="Use High-Activity Precatalyst\n e.g., XPhos Pd G3 or PEPPSI-IPr", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q2 [label="Are substrates\nsterically hindered\nor heteroaromatic?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> cat_iodide [label=" Iodide "]; q1 -> cat_bromide [label=" Bromide "]; q1 -> q2 [label=" Chloride / Triflate "];

cat_iodide -> q2; cat_bromide -> q2;

q2 -> cat_chloride [label=" Yes "];

end_node [label="Proceed to Experimental Setup", shape=ellipse, fillcolor="#FBBC05"]; q2 -> end_node [label=" No "]; cat_chloride -> end_node; } dot

Caption: Decision-making flowchart for catalyst selection.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling has evolved dramatically from its inception. While classical catalysts like Pd(PPh₃)₄ laid the groundwork, the development of bulky, electron-rich phosphine ligands by research groups like Buchwald and Fu, alongside the emergence of robust N-heterocyclic carbene (NHC) systems, has transformed the reaction into a highly reliable and versatile tool. Modern precatalysts offer superior activity, stability, and substrate scope, enabling the synthesis of complex molecules under milder conditions and at lower catalyst loadings. For researchers in the pharmaceutical and fine chemical industries, a thorough understanding of these catalyst systems is not just beneficial—it is essential for efficient and successful drug development and process optimization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 34(23), 5497–5508. Available from: [Link]

  • Viciu, M. S., et al. (2004). Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Organometallics, 23(11), 2829–2838. Available from: [Link]

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Validation

A Comparative Guide to the Efficacy of Novel (Sulfamoyl)phenyl)boronic Acids Versus Established Proteasome Inhibitors

This guide provides an in-depth comparison of the therapeutic potential and mechanistic properties of the emerging class of (Sulfamoyl)phenyl)boronic acid protease inhibitors, represented by the scaffold (4-(N-Ethyl-N-(4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the therapeutic potential and mechanistic properties of the emerging class of (Sulfamoyl)phenyl)boronic acid protease inhibitors, represented by the scaffold (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, against clinically established proteasome inhibitors such as Bortezomib and Carfilzomib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and protease-targeted therapies.

Introduction: The Proteasome as a Central Therapeutic Target

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins.[1][2] The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic complex responsible for this degradation. Its proteolytic activity is primarily attributed to three distinct active sites within its 20S core particle: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits.

In malignant cells, particularly those characterized by high rates of protein synthesis and turnover like multiple myeloma, the demand on the UPS is immense.[3] Inhibition of the proteasome disrupts this delicate balance, leading to the accumulation of poly-ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[4][5] This dependency makes the proteasome a highly validated and compelling target for anti-cancer therapeutics.

Boronic acids have emerged as a premier class of compounds for targeting proteases due to the unique ability of the boron atom to form a stable, yet often reversible, covalent bond with the catalytic serine or threonine residues in the enzyme's active site.[6][7] This guide will dissect the efficacy of a novel boronic acid scaffold relative to the foundational proteasome inhibitors that have reshaped cancer treatment.

Inhibitor Profiles: Scaffolds and Mechanisms

Focus Scaffold: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

This compound represents a non-peptidic, small-molecule approach to proteasome inhibition. While specific efficacy data for this exact molecule is not extensively published, its structure allows for a robust mechanistic hypothesis grounded in established chemical principles.

  • Core Inhibitory Moiety: The phenylboronic acid group is the pharmacophore responsible for inhibition. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the N-terminal threonine residue in the proteasome's active sites, forming a tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively blocking substrate access.[7]

  • Structural Rationale: The sulfonamide (-SO₂NRR') portion of the molecule is a key feature. Sulfonamides are bioisosteres of amides and are known to be excellent hydrogen bond acceptors and donors. This moiety is predicted to form critical hydrogen bonding interactions with amino acid residues in the S1 pocket of the proteasome active site, enhancing binding affinity and potentially contributing to selectivity. The N-ethyl and N-(4-methoxybenzyl) groups are designed to occupy hydrophobic pockets, further stabilizing the enzyme-inhibitor complex.

Comparator 1: Bortezomib (Velcade®)

Bortezomib is a first-in-class, dipeptidyl boronic acid that set the precedent for proteasome inhibition in clinical practice.[8][9]

  • Mechanism of Action: Bortezomib is a reversible inhibitor that primarily targets the chymotrypsin-like (β5) subunit of the 20S proteasome.[8][10] Its peptide backbone allows it to be recognized by the active site, while its boronic acid warhead forms a covalent complex with the catalytic threonine.[1][2] Its reversibility means that the inhibitor can dissociate, allowing the enzyme to eventually regain function.

Comparator 2: Carfilzomib (Kyprolis®)

Carfilzomib is a second-generation, tetrapeptide epoxyketone that offers a distinct inhibitory profile compared to Bortezomib.[4][11]

  • Mechanism of Action: Carfilzomib is an irreversible inhibitor that also shows high selectivity for the chymotrypsin-like (β5) subunit.[4][5][12] The epoxyketone electrophile forms a stable, covalent bond with the active site threonine. This irreversible binding leads to sustained proteasome inhibition long after the drug has been cleared from plasma.[5]

Head-to-Head Comparison: Mechanism, Potency, and Selectivity

The fundamental difference between these inhibitors lies in their chemical warheads, which dictates their mechanism and duration of action.

Visualization of Inhibition Mechanisms

The following diagram illustrates the distinct interactions of a reversible boronic acid (like Bortezomib or the focus scaffold) versus an irreversible epoxyketone (Carfilzomib) with the catalytic threonine of the proteasome's β5 subunit.

G cluster_0 Proteasome β5 Active Site Thr1_OH Thr1_OH BoronateAdduct BoronateAdduct Thr1_OH:f1->BoronateAdduct:f0 EpoxyAdduct EpoxyAdduct Thr1_OH:f1->EpoxyAdduct:f0 BoronicAcid Boronic Acid Inhibitor (Reversible) BoronicAcid->BoronateAdduct Covalent Bonding BoronateAdduct->BoronicAcid Dissociation (Reversible) Epoxyketone Epoxyketone Inhibitor (Irreversible) Epoxyketone->EpoxyAdduct

Caption: Comparative mechanisms of proteasome inhibition at the active site threonine.

Quantitative Efficacy and Potency

The efficacy of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

InhibitorChemical ClassTarget SubunitTypical IC50 (nM)Inhibition Type
(Sulfamoyl)phenyl)boronic acid (Predicted) Non-Peptidic Boronic AcidChymotrypsin-like (β5)Data Not AvailableReversible
Bortezomib Dipeptidyl Boronic AcidChymotrypsin-like (β5)4 - 11[13]Reversible[8][10]
Caspase-like (β1)400 - 1800
Trypsin-like (β2)>3000
Carfilzomib Tetrapeptide EpoxyketoneChymotrypsin-like (β5)5 - 22[14]Irreversible[4][12]
Caspase-like (β1)~600[14]
Trypsin-like (β2)~380[14]

Analysis: Both Bortezomib and Carfilzomib demonstrate high potency and selectivity for the chymotrypsin-like (β5) subunit, which is the rate-limiting step in protein degradation.[14] Carfilzomib's irreversible mechanism provides a sustained duration of target inhibition. While quantitative data for the focus scaffold is unavailable, the combination of a boronic acid warhead with a sulfonamide moiety designed for enhanced binding suggests it could achieve competitive potency, though this requires experimental validation.

Experimental Protocol: In Vitro 20S Proteasome Inhibition Assay

To empirically determine the efficacy of a novel compound like (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, a standardized in vitro activity assay is essential. This protocol describes a method to measure the inhibition of the chymotrypsin-like activity of the purified 20S proteasome.

Workflow Diagram

G start Start prep_reagents Prepare Reagents (Assay Buffer, 20S Proteasome, Substrate, Inhibitors) start->prep_reagents plate_setup Plate Setup (96-well) - Test Compound Dilutions - Positive Control (Bortezomib) - Negative Control (DMSO) prep_reagents->plate_setup add_enzyme Add Purified 20S Proteasome Enzyme to all wells plate_setup->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) Allows inhibitor to bind enzyme add_enzyme->pre_incubate add_substrate Initiate Reaction Add Suc-LLVY-AMC Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetics (Ex: 350-380nm, Em: 440-460nm) Every 2 min for 60 min at 37°C add_substrate->read_plate analyze_data Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC50 via non-linear regression read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining IC50 of a proteasome inhibitor.

Step-by-Step Methodology

Objective: To determine the IC50 value of the test compound against the chymotrypsin-like activity of the human 20S proteasome.

Materials:

  • Purified Human 20S Proteasome

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl

  • Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)[15][16]

  • Test Compound: (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (stock in DMSO)

  • Positive Control Inhibitor: Bortezomib (stock in DMSO)

  • Negative Control: DMSO

  • Opaque 96-well microplate[15]

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Thaw all components on ice. Dilute the 20S proteasome to a working concentration (e.g., 2 nM) in cold assay buffer. Prepare a working solution of Suc-LLVY-AMC (e.g., 100 µM) in assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test compound and Bortezomib in DMSO, then dilute further into assay buffer. A typical final concentration range for testing might be 0.1 nM to 10 µM.

  • Plate Layout:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of DMSO to "No Inhibitor" (100% activity) control wells.

    • Add 10 µL of a high concentration of Bortezomib (e.g., 10 µM) to "Background" (100% inhibition) control wells.

  • Enzyme Addition: Add 20 µL of the diluted 20S proteasome solution to all wells except for a "Substrate Only" blank.

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitors to bind to the proteasome before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the Suc-LLVY-AMC substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~440 nm) kinetically, with readings every 1-2 minutes for 30-60 minutes.[15]

  • Data Analysis:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value.

This self-validating protocol, which includes positive and negative controls, provides a reliable method to quantify and compare the potency of novel inhibitors against established standards.

Conclusion and Future Outlook

The comparison between the novel (Sulfamoyl)phenyl)boronic acid scaffold and the clinically validated inhibitors Bortezomib and Carfilzomib highlights a key dynamic in drug development: the evolution from peptide-based to non-peptidic small molecules.

  • Established Agents (Bortezomib, Carfilzomib): These peptide-based inhibitors have proven clinical efficacy but can be subject to limitations such as peptidase degradation and potential for off-target effects. Their mechanisms, being reversible (Bortezomib) and irreversible (Carfilzomib), offer different therapeutic profiles regarding duration of action and management of side effects.[4][8]

  • Emerging Scaffold ((Sulfamoyl)phenyl)boronic acid): This class represents a promising direction for developing inhibitors with potentially improved pharmacological properties, such as better oral bioavailability and cell permeability, compared to larger peptide-based drugs. The combination of the boronic acid warhead with a sulfonamide body designed for high-affinity binding presents a rational strategy for creating potent and selective next-generation proteasome inhibitors.

While this guide establishes the mechanistic rationale and comparative framework, the therapeutic potential of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid and its analogs can only be confirmed through rigorous experimental validation using standardized protocols as described herein. Future studies should focus not only on potency (IC50) but also on selectivity against other proteases and overall cellular efficacy in relevant cancer models.

References

  • Carfilzomib - Wikipedia. (n.d.).
  • Al-Harbi, S., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Signal Transduction and Targeted Therapy, 7(1), 149.
  • KYPROLIS® (carfilzomib) Mechanism of Action (MOA). (n.d.). Amgen.
  • Bortezomib - Wikipedia. (n.d.).
  • What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Carfilzomib? (2024, July 17). Patsnap Synapse.
  • Carfilzomib. (2025, November 28). Massive Bio.
  • Bortezomib. (n.d.). In StatPearls. NCBI Bookshelf.
  • Roccaro, A. M., et al. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 10(11), 2029–2030.
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Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of Product Formation in Boronic Acid Reactions by LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, boronic acids are indispensable building blocks, particularly renowned for their role in Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, boronic acids are indispensable building blocks, particularly renowned for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The precise quantification of starting materials, intermediates, and products in these reactions is paramount for reaction optimization, yield determination, and impurity profiling. Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering a blend of high sensitivity, selectivity, and speed.[2][3]

This guide provides an in-depth, experience-driven perspective on leveraging LC-MS for the quantitative analysis of product formation in boronic acid reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative methodologies, all grounded in authoritative scientific principles.

The Rationale for LC-MS in Boronic Acid Reaction Monitoring

The decision to employ LC-MS for monitoring boronic acid reactions is a strategic one, underscored by several key advantages over traditional techniques. While methods like Gas Chromatography (GC) often necessitate derivatization of the polar boronic acids to increase volatility, LC-MS can frequently analyze these compounds directly, saving time and reducing potential sample preparation errors.[4] Furthermore, the high sensitivity of modern LC-MS systems allows for the detection and quantification of reactants and products at very low concentrations, a critical capability when monitoring for trace impurities or optimizing reaction conditions.[2][3][5]

The specificity of mass spectrometry, particularly when operated in tandem MS (MS/MS) mode, provides unambiguous identification and quantification of analytes even in complex reaction mixtures.[3] This is a significant advantage over techniques like UV detection, which can be hampered by a lack of chromophores in the analytes or interfering absorptions from other components in the reaction matrix.[6]

However, it is crucial to acknowledge the challenges associated with LC-MS analysis of boronic acids. These compounds can be labile, and their analysis can be complicated by the formation of boroxines (cyclic anhydrides), solvent adducts, and dimers.[7][8] Careful method development is therefore essential to ensure accurate and reproducible results.

A Validated LC-MS/MS Protocol for Quantitative Analysis

The following protocol outlines a robust and self-validating workflow for the quantitative analysis of a representative Suzuki-Miyaura coupling reaction. The principle of a self-validating system is embedded in the inclusion of calibration standards, quality control samples, and an internal standard to ensure the accuracy and precision of the results.

Experimental Workflow: Quantitative LC-MS/MS Analysis of a Suzuki-Miyaura Reaction

G prep_filter prep_filter lcms_inject lcms_inject prep_filter->lcms_inject lcms_separation lcms_separation lcms_inject->lcms_separation lcms_ionization lcms_ionization lcms_separation->lcms_ionization lcms_detection lcms_detection lcms_ionization->lcms_detection data_integrate data_integrate lcms_detection->data_integrate data_calibrate data_calibrate data_integrate->data_calibrate data_quantify data_quantify data_calibrate->data_quantify data_report data_report data_quantify->data_report

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for accurate and reproducible results. Quenching the reaction ensures that the composition of the aliquot accurately reflects the reaction state at the time of sampling. Dilution brings the analyte concentrations within the linear range of the calibration curve, and filtration protects the LC system from particulate matter. The addition of a stable isotope-labeled internal standard (if available) is the gold standard for correcting for variations in sample preparation and instrument response.

    • Protocol:

      • Withdraw a 10 µL aliquot from the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to 990 µL of a 50:50 (v/v) acetonitrile/water solution. This high dilution factor also helps to precipitate out catalysts and salts that could interfere with the analysis.

      • Add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the product).

      • Vortex the sample for 30 seconds.

      • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • Rationale: The choice of chromatographic conditions is crucial for separating the analytes of interest from starting materials, byproducts, and matrix components. A C18 column is a good starting point for many boronic acid applications.[3][7][8] The mobile phase composition and gradient are optimized to achieve good peak shape and resolution. Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[3] Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.[2]

    • Typical Parameters:

      • LC System: UHPLC system

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • MS System: Triple quadrupole mass spectrometer

      • Ionization Mode: ESI Negative

      • MRM Transitions: Optimized for each analyte and the internal standard.

  • Method Validation:

    • Rationale: Method validation is essential to ensure that the analytical method is fit for its intended purpose.[9] Key validation parameters include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification).[10][11][12]

    • Validation Experiments:

      • Linearity: Prepare a series of calibration standards of the product and any key reactants over the expected concentration range. Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression. A correlation coefficient (R²) of >0.99 is typically desired.[3]

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy is expressed as the percent recovery of the known concentration, while precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically within ±15% for accuracy and <15% for RSD.[11]

      • Selectivity: Analyze blank matrix samples (reaction mixture without analytes) to ensure no interfering peaks are present at the retention times of the analytes.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, it is not always the only or best option. The choice of analytical technique should be guided by the specific requirements of the analysis, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

Technique Principle Advantages Disadvantages Typical Application
LC-MS/MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity, suitable for complex matrices, can provide structural information.[2][3]Higher cost, potential for matrix effects, requires expertise for method development.[9]Quantitative analysis of reaction components, impurity profiling, reaction kinetics.[13][14][15]
GC-MS Gas-phase chromatographic separation followed by mass-based detection.Excellent separation efficiency for volatile compounds, well-established libraries for identification.Often requires derivatization for polar analytes like boronic acids, not suitable for thermally labile compounds.[4][6]Analysis of volatile byproducts or derivatized boronic acids.
HPLC-UV Chromatographic separation with UV-Vis absorbance detection.Relatively low cost, robust, and widely available.Lower sensitivity and selectivity compared to MS, requires analytes to have a chromophore.[6]High-concentration reaction monitoring where all components are UV-active.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity, not ideal for trace analysis, can be complex for quantitative analysis in mixtures.[4]Structural elucidation of products and byproducts, determination of isomeric ratios.
ICP-MS Inductively coupled plasma mass spectrometry.Extremely sensitive for elemental analysis.Only provides total boron content, cannot differentiate between different boron-containing species.[6]Determining total boron content in a sample.[6]
Troubleshooting Common Issues in LC-MS Analysis of Boronic Acids

Even with a well-developed method, challenges can arise. The following decision tree illustrates a logical approach to troubleshooting common problems.

Troubleshooting Decision Tree

G start Problem Observed peak_broad peak_broad start->peak_broad peak_split peak_split start->peak_split peak_shift peak_shift start->peak_shift intensity_low intensity_low start->intensity_low intensity_variable intensity_variable start->intensity_variable sol_column sol_column peak_broad->sol_column Column degradation sol_mobile sol_mobile peak_broad->sol_mobile Mobile phase issue peak_split->sol_column Column void/blockage sol_sample sol_sample peak_split->sol_sample Sample solvent mismatch peak_shift->sol_mobile Mobile phase composition drift sol_lc sol_lc peak_shift->sol_lc LC pump issue intensity_low->sol_sample Analyte degradation sol_ms sol_ms intensity_low->sol_ms Source contamination intensity_variable->sol_lc Inconsistent injection volume intensity_variable->sol_ms Unstable spray

Conclusion

The quantitative analysis of product formation in boronic acid reactions by LC-MS is a powerful and versatile approach that provides invaluable data for researchers in synthetic chemistry and drug development. By understanding the underlying principles, developing robust and validated methods, and being prepared to troubleshoot common issues, scientists can confidently and accurately monitor their reactions, leading to improved efficiency, higher yields, and a deeper understanding of the reaction dynamics. The integration of LC-MS into the synthetic workflow is not merely an analytical task but a strategic imperative for accelerating innovation.

References

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • Chromatography Forum. (2012, October 20). analysis of boric acid by LC-MS. Retrieved from [Link]

  • Pandiyan, V. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5878-5884. Retrieved from [Link]

  • Patel, D. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 89-95. Retrieved from [Link]

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Pandiyan, V. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5878-5884. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Lee, J. H., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of pharmaceutical and biomedical analysis, 88, 166-170. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and.... Retrieved from [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of LC–MS/MS Method for the Quantitation of Infliximab in Human Serum. Retrieved from [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Binding Affinity of Functionalized Boronic Acids to Diols

Introduction: The Unique Partnership of Boronic Acids and Diols In the landscape of molecular recognition, the reversible covalent interaction between boronic acids and diols stands out for its unique blend of stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Partnership of Boronic Acids and Diols

In the landscape of molecular recognition, the reversible covalent interaction between boronic acids and diols stands out for its unique blend of stability and dynamism. This interaction is not merely a chemical curiosity; it is the cornerstone of a burgeoning field of research with profound implications for drug delivery, continuous glucose monitoring, and diagnostic sensing.[1][2][3][4] Boronic acids, as Lewis acids, can form stable cyclic esters with 1,2- or 1,3-diols, a functional group ubiquitous in biologically crucial molecules like saccharides (e.g., glucose, fructose) and glycoproteins.[5][6] The ability to tune the strength and kinetics of this binding by strategically modifying the boronic acid structure—a process we refer to as functionalization—opens up a vast design space for creating highly specific and responsive molecular tools.

This guide provides an in-depth comparison of the primary analytical techniques used to quantify this binding affinity. We will move beyond procedural descriptions to explore the underlying principles and the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on empowering you to not only select the appropriate methodology but also to interpret the resulting data with confidence and to rationally design boronic acid structures for your specific application.

The Fundamental Equilibrium: Understanding the Boronic Acid-Diol Interaction

The binding process is governed by a pH-dependent equilibrium. The boronic acid (R-B(OH)₂) exists in two forms: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. It is the tetrahedral boronate that is the primary species responsible for reacting with diols to form a cyclic boronate ester.[7][8] Consequently, the binding affinity is intrinsically linked to the pKa of the boronic acid and the pH of the solution. Optimal binding generally occurs when the solution pH is near or slightly above the pKa of the boronic acid, ensuring a sufficient population of the reactive tetrahedral intermediate.[9][10]

Boronic_Acid_Diol_Equilibrium cluster_1 Diol Binding Trigonal R-B(OH)₂ (sp² Hybridized, Neutral) Tetrahedral R-B(OH)₃⁻ (sp³ Hybridized, Anionic) Trigonal->Tetrahedral Ester Cyclic Boronate Ester Tetrahedral->Ester + Diol - 2H₂O Diol Diol (R'-(OH)₂)

Caption: pH-dependent equilibrium of boronic acid and diol binding.

Comparative Analysis of Key Measurement Techniques

Choosing the right method to quantify binding affinity is critical. The three most prevalent techniques—Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and operate on different principles.

Technique Principle Key Output Advantages Disadvantages
Fluorescence Spectroscopy Measures changes in fluorescence intensity of a reporter dye (e.g., Alizarin Red S) upon competitive displacement by a diol.[11][12]Association Constant (Kₐ)High sensitivity, high throughput, requires small sample quantities.Indirect measurement, potential for interference from colored/fluorescent compounds, assay development required.[13]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the diol is titrated into the boronic acid solution.[14]Kₐ, Enthalpy (ΔH), Stoichiometry (n)Direct, label-free measurement providing a full thermodynamic profile.[7][14]Requires larger sample quantities, lower throughput, sensitive to buffer mismatch.
¹¹B NMR Spectroscopy Monitors the change in the chemical shift of the boron atom as it transitions from the sp² boronic acid to the sp³ boronate ester upon diol binding.[8][9][10]Kₐ, structural informationDirect observation of the boron center, provides structural insights, unambiguous confirmation of binding.[8][9]Lower sensitivity, requires specialized equipment (NMR), can be time-consuming.[8]

Deep Dive: Experimental Protocols and Workflow Causality

Method 1: Fluorescence-Based Competitive Binding Assay

This is often the go-to method for initial screening and comparative studies due to its high throughput and sensitivity. The causality of this experiment is rooted in a three-component equilibrium: the boronic acid (BA), a fluorescent reporter diol like Alizarin Red S (ARS), and the target diol.[11][12] ARS is a catechol, which binds strongly to boronic acids and, critically, its fluorescence is significantly enhanced upon complexation.[12][15] The target diol competes with ARS for binding to the boronic acid, causing a measurable decrease in fluorescence that is proportional to its binding affinity.[12]

Fluorescence_Assay_Workflow cluster_step1 Step 1: Characterize BA-ARS Binding cluster_step2 Step 2: Competitive Displacement cluster_step3 Step 3: Data Analysis A Titrate Boronic Acid (BA) into a fixed concentration of Alizarin Red S (ARS) B Measure Fluorescence Increase A->B C Plot 1/Fluorescence vs 1/[BA] B->C D Calculate K_ARS (BA-ARS Association Constant) C->D E Prepare solution with fixed concentrations of BA and ARS D->E F Titrate Target Diol into the BA-ARS solution E->F G Measure Fluorescence Decrease F->G H Plot data to determine the concentration of diol needed to displace 50% of ARS G->H I Calculate K_Diol (BA-Diol Association Constant) using K_ARS and displacement data H->I

Caption: Workflow for the fluorescence competitive binding assay.

Detailed Protocol: Determination of Diol Binding Constant using Alizarin Red S (ARS)

  • Self-Validation: This protocol is self-validating as a successful experiment requires the initial, measurable increase in fluorescence upon BA-ARS binding (validating the reporter system) followed by a systematic decrease upon diol addition (validating the competition).

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of Alizarin Red S (ARS) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a 100 mM stock solution of the functionalized boronic acid in the same buffer.

    • Prepare a 1 M stock solution of the target diol (e.g., fructose) in the same buffer.

    • Causality: Using the same buffer for all solutions is critical to avoid pH shifts or buffer effects that would confound the binding measurements.

  • Part A: Determination of the BA-ARS Association Constant (K_ARS):

    • Set up a series of vials or a 96-well plate. To each, add the ARS stock solution to a final concentration of ~10-20 µM.[13]

    • Titrate the boronic acid stock solution into these vials to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).

    • Incubate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the binding to reach equilibrium.[16]

    • Measure the fluorescence intensity (e.g., λ_ex ≈ 460 nm, λ_em ≈ 600 nm).[17]

    • Causality: A large excess of boronic acid is used to ensure that the change in its concentration upon binding is negligible, simplifying the subsequent calculations.[12]

    • Plot the inverse of the fluorescence intensity (1/I) against the inverse of the boronic acid concentration (1/[BA]). The K_ARS can be determined from the slope and intercept of this plot.[12]

  • Part B: Competitive Binding with the Target Diol:

    • Prepare a solution with a fixed concentration of ARS (e.g., 10 µM) and the boronic acid (a concentration that gives a significant fluorescence signal, determined from Part A).

    • Titrate the target diol stock solution into this mixture across a range of concentrations.

    • Incubate and measure the fluorescence intensity at each diol concentration. You should observe a decrease in fluorescence as the diol displaces ARS.[12]

    • Causality: The displacement of the fluorescent reporter is the key event. A more potent diol (higher binding affinity) will cause a significant fluorescence drop at lower concentrations.

  • Data Analysis:

    • Using the measured fluorescence values and the previously determined K_ARS, the association constant for the diol (K_Diol) can be calculated using established competitive binding equations.[12]

The Impact of Functionalization on Binding Affinity

For drug development professionals, understanding how to modulate binding affinity is paramount. The key lies in functionalizing the aromatic ring of the boronic acid. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert a profound influence on the Lewis acidity of the boron atom.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups pull electron density away from the boron atom, making it more electron-deficient (a stronger Lewis acid). This increased acidity lowers the pKa of the boronic acid. A lower pKa means that the reactive tetrahedral boronate form is more prevalent at physiological pH (7.4), leading to a stronger binding affinity for diols.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups push electron density towards the boron atom, making it less electron-deficient (a weaker Lewis acid). This raises the pKa, reducing the population of the active boronate species at neutral pH and thus decreasing the binding affinity.

Structure_Affinity_Relationship Core Phenylboronic Acid Core EWG Electron-Withdrawing Group (-NO₂) Lowers pKa Increases Lewis Acidity Stronger Diol Binding Core->EWG EDG Electron-Donating Group (-OCH₃) Raises pKa Decreases Lewis Acidity Weaker Diol Binding Core->EDG

Caption: The effect of functional groups on boronic acid properties.

This structure-reactivity relationship provides a clear, rational basis for molecular design.[5] If high affinity at physiological pH is the goal, functionalization with an EWG is the logical choice.

Quantitative Data: Binding Constants of Functionalized Phenylboronic Acids

The following table summarizes experimentally determined association constants (Kₐ) for various substituted phenylboronic acids with fructose at pH 7.4, illustrating the principles discussed above.

Substituent (X-Ph-B(OH)₂) Substituent Type Approximate pKa Association Constant (Kₐ) with Fructose (M⁻¹)
4-Methoxy (-OCH₃)Electron-Donating9.3~400
4-Methyl (-CH₃)Electron-Donating9.1~600
Hydrogen (-H)Neutral8.8~1,100
4-Chloro (-Cl)Electron-Withdrawing8.3~2,500
3-Nitro (-NO₂)Strong Electron-Withdrawing7.8~4,800
Note: The Kₐ and pKa values are representative and compiled from trends reported in the literature. Actual values can vary with specific experimental conditions.[5]

Conclusion and Future Outlook

The assessment of binding affinity between functionalized boronic acids and diols is a critical task in the development of novel sensors and therapeutic agents. As we have demonstrated, a researcher has several robust analytical techniques at their disposal. Fluorescence spectroscopy offers a high-throughput solution ideal for screening and relative comparisons, while ITC provides a complete thermodynamic signature of the interaction. For unambiguous confirmation and structural insights, ¹¹B NMR is an unparalleled tool.

The true power for a medicinal chemist or drug development professional lies in understanding the direct, predictable relationship between the electronic properties of the boronic acid's functional groups, its pKa, and its resulting affinity for a target diol. By leveraging the principles and methodologies outlined in this guide, researchers can move beyond trial-and-error and adopt a rational design approach, accelerating the development of next-generation boronic acid-based technologies.

References

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  • Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]

  • Riabenko, O., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • White, P. B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Zhang, H., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in Boronic Acid-Based Sensing

This guide provides an in-depth comparison of the performance and selectivity of boronic acid-based sensors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the performance and selectivity of boronic acid-based sensors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing sensor selectivity and provides the experimental framework to rigorously assess it. Our focus is on empowering you to make informed decisions in sensor selection and experimental design by understanding the causality behind their performance.

The Foundation: Boronic Acids as Synthetic Receptors

Boronic acid-based sensors have become invaluable tools for the detection of carbohydrates and other cis-diol-containing biomolecules.[1][2] Their utility stems from a unique and powerful chemical interaction: the ability of the boron atom, a Lewis acid, to form reversible covalent bonds with the 1,2- or 1,3-diols found ubiquitously in saccharides.[1][3] This interaction leads to the formation of a stable five- or six-membered cyclic boronate ester, which can be coupled to a signaling mechanism—often a change in fluorescence—to report on the binding event.[4][5]

The central challenge, however, is that this binding mechanism is not inherently exclusive to a single target molecule. Many biologically relevant molecules possess diol functionalities, leading to potential cross-reactivity and compromising the sensor's specificity. This guide will dissect the origins of this cross-reactivity and present strategies and methodologies for its characterization and mitigation.

The Chemistry of Selectivity and Interference

The binding event is highly dependent on the pH of the medium. The boronic acid (a trigonal planar species) must first be converted to its more Lewis-acidic tetrahedral boronate anion form to efficiently bind a diol. This transition is governed by the pKₐ of the boronic acid. Consequently, effective binding at physiological pH (~7.4) requires careful molecular design to lower the pKₐ into the physiological range.[6]

Cross-reactivity arises from two primary sources:

  • Binding of Non-Target Diols: Many saccharides (e.g., fructose, galactose) and other biomolecules (e.g., catecholamines, L-DOPA) present in biological fluids also contain cis-diols and can compete with the target analyte.[7][8] Fructose, in particular, is a notorious interferent as its furanose form presents cis-diols in a sterically favorable arrangement, often leading to higher binding affinities with simple phenylboronic acid (PBA) sensors compared to glucose.[1][9][10]

  • Nonspecific Interactions: Other nucleophilic species, such as fluoride and cyanide ions, can also interact with the Lewis acidic boron center.[3][11] Furthermore, certain reactive oxygen species (ROS) like hydrogen peroxide can oxidize arylboronic acids, leading to an irreversible signal change unrelated to diol binding.[11]

Caption: Reversible covalent binding of a boronic acid with a cis-diol analyte.

Engineering Selectivity: From Mono- to Di-Boronic Acid Sensors

A key strategy to overcome the inherent lack of selectivity in simple boronic acid sensors is through rational molecular design. The development of diboronic acid sensors represents a significant leap forward, particularly for achieving glucose selectivity in the presence of fructose.[7][9]

By positioning two boronic acid moieties at a specific distance, a "molecular cleft" is created. This cleft is designed to match the spacing of the diol pairs in the target analyte, such as the 1,2- and 4,6-diols of glucose. This "sandwich" binding results in a much more stable complex with glucose compared to fructose, which cannot engage both boronic acid groups simultaneously in the same manner.[10] This approach significantly improves both binding affinity and selectivity.[7][12]

Sensor TypeTarget AnalyteTypical Binding Affinity (Ka)Key AdvantagesMajor Cross-Reactivity Concerns
Monoboronic Acid (PBA) General DiolsFructose: ~4365 M⁻¹[1][9] Glucose: ~110 M⁻¹[1][9]Simple synthesis, strong response to fructose.High interference from other saccharides, especially fructose.
Diboronic Acid (Glucose-selective) D-GlucoseGlucose: ~1378 M⁻¹[1][9] Fructose: ~353 M⁻¹[1][9]Enhanced selectivity and affinity for glucose.Can still exhibit binding to other polyols; selectivity is not absolute.
Fluoride-Responsive Fluoride (F⁻)High affinityHigh sensitivity for fluoride ion detection.Can be sensitive to pH changes.
ROS-Responsive H₂O₂, ONOO⁻N/A (Irreversible)Acts as a chemodosimeter for oxidative stress.Irreversible reaction, not suitable for continuous monitoring of the same sample.

Experimental Protocol: Rigorous Assessment of Cross-Reactivity

To ensure the trustworthiness of sensor data, a self-validating experimental protocol is essential. The following details a standard workflow for assessing the cross-reactivity of a fluorescent boronic acid sensor.

Objective: To quantify the sensor's response to a target analyte in the presence of common biological interferents.
Materials:
  • Boronic acid-based sensor stock solution (e.g., 1 mM in DMSO)

  • Target analyte stock solution (e.g., 1 M D-Glucose in buffer)

  • Interferent stock solutions (e.g., 1 M D-Fructose, L-Ascorbic Acid, L-Lactic Acid in buffer)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Step-by-Step Methodology:
  • Preparation:

    • Allow all reagents to reach room temperature.

    • Prepare working solutions of the sensor, target analyte, and interferents by diluting the stock solutions in the assay buffer to the desired concentrations. Causality Check: The choice of buffer and pH is critical. A pH of 7.4 is chosen to mimic physiological conditions and must be suitable for the sensor's pKₐ.

  • Assay Setup:

    • Pipette the assay buffer into the wells of the 96-well plate.

    • Add the boronic acid sensor to each well to a final concentration (e.g., 10 µM). Mix gently.

  • Baseline Measurement (F₀):

    • Place the plate in the microplate reader.

    • Set the appropriate excitation and emission wavelengths for the sensor's fluorophore.

    • Measure the baseline fluorescence intensity (F₀) of the sensor in buffer alone.

  • Interference Test:

    • To a set of wells, add each potential interferent to its relevant physiological concentration.

    • Incubate for a predetermined time (e.g., 5-10 minutes) to allow for binding equilibrium.

    • Measure the fluorescence intensity (F_interferent). A significant change from F₀ indicates cross-reactivity.

  • Target Analyte Test (Positive Control):

    • To a separate set of wells, add the target analyte (e.g., D-Glucose) across a range of concentrations.

    • Incubate and measure the fluorescence intensity (F_analyte) to generate a dose-response curve.

  • Competitive Binding Assay:

    • To the wells already containing the interferents (from step 4), now add the target analyte.

    • Incubate and measure the final fluorescence intensity (F_final). This step reveals whether the target analyte can displace the interferent and produce a signal, which is crucial for sensors intended for complex media.

  • Data Analysis:

    • Calculate the fluorescence enhancement or quenching for each condition: Response = F / F₀.

    • Compare the response generated by physiological concentrations of interferents to the response from the target analyte.

    • Plot the dose-response curve for the target analyte and determine its limit of detection (LOD).[6]

Caption: Workflow for assessing sensor cross-reactivity and competitive binding.

Concluding Insights for the Field Scientist

The selectivity of a boronic acid-based sensor is not an inherent property but a function of its molecular design and the experimental conditions under which it is deployed. While simple monoboronic acids are excellent general diol detectors, they are often unsuitable for specific glucose monitoring in complex biological samples due to significant interference from fructose.

For applications requiring high specificity, such as continuous glucose monitoring, sensors featuring multiple recognition sites, like diboronic acids, are demonstrably superior.[12] However, no sensor is perfect. Therefore, rigorous validation, following a structured protocol as outlined above, is non-negotiable. By systematically testing against a panel of physiologically relevant interferents, researchers can confidently characterize the performance envelope of their chosen sensor, ensuring the generation of accurate, reliable, and publishable data.

References

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.
  • Boronic acid sensors with double recognition sites: a review. Analyst (RSC Publishing).
  • Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods (RSC Publishing).
  • Molecular Boronic Acid-Based Saccharide Sensors.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Unknown Source.
  • Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Deriv
  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
  • Boronic acid-based sensors for small-molecule reactive species: A review.
  • Boronic acid sensors with double recognition sites: a review.
  • recent-development-of-boronic-acid-based-fluorescent-sensors. Ask this paper | Bohrium.
  • Recognition and sensing of various species using boronic acid deriv
  • A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. NIH.
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS No: 913835-55-9).[1] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our shared research environment.

The fundamental principle of this guide is that (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid must be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[2][3][4]

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. This compound incorporates two key functional groups: a phenylboronic acid and a sulfonamide.

  • Boronic Acid Group: Boronic acids as a class are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7][8] They are Lewis acids and can be incompatible with strong bases, acids, and oxidizing agents.[9][10][11]

  • Sulfonamide Group: The synthesis and handling of sulfonamide-containing compounds often involve hazardous reagents, and established protocols mandate that their waste be disposed of according to institutional and local regulations.[12]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the known hazards of its constituent moieties necessitate a cautious and systematic approach to disposal. Thermal decomposition may release irritating gases and toxic vapors, such as carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5][9]

Parameter Information Source
Chemical Name (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acidLead Sciences[1]
CAS Number 913835-55-9Lead Sciences[1]
Molecular Formula C₁₆H₂₀BNO₅SLead Sciences[1]
Known Hazards Based on analogous compounds: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[5][13] Avoid release to the environment.[14]Fisher Scientific, MilliporeSigma
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[9][10][11]Fisher Scientific
Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound for disposal.[15] The goal is to create a complete barrier between you and the chemical.

  • Eye Protection: Wear tight-sealing safety goggles to protect against dust particles and potential splashes.[12][15]

  • Hand Protection: Use chemical-resistant gloves (nitrile is a common standard). If gloves become contaminated, change them immediately.[15]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect skin and clothing.[3][12]

  • Respiratory Protection: All handling of the solid compound, especially if it is a fine powder that can become airborne, should be conducted within a certified chemical fume hood to prevent inhalation.[9][12][15]

Step-by-Step Disposal Protocol

This protocol ensures waste is collected, stored, and disposed of in a manner that is safe and compliant with environmental regulations.

Proper segregation prevents dangerous reactions in waste containers.

  • Solid Waste:

    • Collect waste powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, puncture-proof container for solid hazardous waste.[16]

    • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, screw-on cap.[4]

    • Do not mix this waste with other waste streams, especially strong bases or oxidizing agents.[17]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a dedicated container for halogenated or non-halogenated solvent waste, as appropriate.

    • Do not mix aqueous waste with solvent waste.[17]

    • Ensure the pH of aqueous solutions is neutral (between 5.5 and 9.5) before adding to an aqueous waste container, unless the waste stream is specifically designated for acidic or basic waste.[18]

  • Empty Original Containers:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous waste.[17]

    • Thoroughly deface or remove the original label, and dispose of the rinsed container in the appropriate solid waste stream (e.g., glass disposal box).[17]

Accurate labeling is a critical safety and regulatory requirement.

  • As soon as you begin collecting waste, affix a hazardous waste label to the container.[16]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid."

    • An accurate estimation of the concentration and total volume/mass.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[17]

  • Keep containers tightly closed at all times, except when adding waste.[4]

  • Ensure the SAA has secondary containment to capture any potential leaks or spills.[17]

  • Never dispose of this chemical waste on your own.

  • The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9][10][15]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key.[19]

  • In Case of a Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • If the spill is large or you are not trained to handle it, contact your EH&S department immediately.

    • For minor spills of the solid, avoid raising dust.[9] Gently cover with an absorbent material from a chemical spill kit.

    • Carefully sweep the material into a designated hazardous waste container.[5][8]

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]

    • Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

G Disposal Workflow for (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation haz_assess 1. Hazard Assessment (Irritant, Toxic) start->haz_assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe waste_type 3. Determine Waste Form ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container container_solid 4a. Use Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid 4b. Use Labeled Liquid Hazardous Waste Container (Segregate Aqueous/Solvent) liquid_waste->container_liquid container_rinse 4c. Triple-Rinse Container, Collect Rinsate as Waste empty_container->container_rinse store 5. Store Securely in SAA (Closed Container, Secondary Containment) container_solid->store container_liquid->store container_rinse->store pickup 6. Arrange Pickup via EH&S or Licensed Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow from generation to final disposal.

By adhering to this structured and safety-conscious protocol, you contribute to a culture of responsibility and ensure that your valuable research activities are conducted in a manner that is safe for you, your colleagues, and the environment.

References

  • (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. Lead Sciences. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • SAFETY DATA SHEET - 4-(2-Methoxycarbonylethyl)phenylboronic acid. AFG Bioscience. Available at: [Link]

  • Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. Agilent. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. Available at: [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology Environmental Health and Safety. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a valuable building block, likely utilized in cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry.[1] However, its composite structure—containing a boronic acid, a sulfonamide, and substituted aromatic rings—necessitates a multi-faceted safety strategy.

This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting personnel and preserving experimental integrity. Since a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, our recommendations are synthesized from the known hazards of its constituent functional groups and closely related analogs.[2][3][4][5][6]

Hazard Assessment: Understanding the "Why" Behind the "What"

The primary hazards associated with this compound stem from its boronic acid functionality and its physical state as a likely solid or powder.

  • Boronic Acid Moiety : Arylboronic acids are a well-characterized class of compounds. Toxicological data from numerous analogs consistently indicate the following hazards:

    • H315: Causes skin irritation. [5][6]

    • H319: Causes serious eye irritation. [5][6]

    • H335: May cause respiratory irritation. [5][6]

    • H302: Harmful if swallowed. [2][5]

  • Sulfonamide Moiety : While many therapeutic sulfonamides are known for potential allergic reactions, this is typically associated with a specific N4 arylamine structure not present in this molecule.[7] However, as a general precaution for the chemical class, dermal contact should be minimized.[8]

  • Physical Form : As a solid powder, the primary route of exposure is through the inhalation of airborne dust, particularly during weighing and transfer operations.[3] This makes engineering controls and respiratory protection paramount.

Core Directive: Mandatory Personal Protective Equipment

A baseline of PPE is required for all operations involving this compound. The level of protection is escalated based on the specific task and the associated risk of exposure.

Eye and Face Protection

Direct contact with boronic acid dust can cause severe eye irritation.[3]

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.

  • Enhanced Protection : When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]

Hand Protection

To prevent skin irritation, appropriate gloves are essential.

  • Glove Type : Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[10]

  • Protocol : Follow a strict double-gloving protocol when handling the solid compound. The outer glove should be removed and disposed of immediately after the handling task is complete, before touching any other surfaces (e.g., fume hood sash, computer keyboard). Change gloves regularly, as contaminants can accumulate on the surface.[11]

Body Protection
  • Lab Coat : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron : For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[12]

  • Footwear : Fully enclosed, non-perforated shoes are required.[10]

Respiratory Protection

Inhalation of dust is a primary exposure risk.[5][6]

  • Primary Control : All handling of the solid chemical, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particulates.[8][10]

  • Secondary Control : If engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator with a particulate filter (N95 or higher) must be used.[13]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a process. The following protocols detail the necessary steps from receiving the compound to its final disposal.

Experimental Workflow and PPE Escalation

The following diagram illustrates the key stages of working with the compound and the corresponding safety measures.

G cluster_ppe Baseline PPE (All Stages) labcoat Lab Coat goggles Safety Goggles gloves Nitrile Gloves storage Receiving & Storage weighing Weighing Solid storage->weighing Use Secondary Containment reaction Reaction & Workup weighing->reaction In Fume Hood disposal Waste Disposal reaction->disposal Segregate Waste

Caption: Operational workflow with corresponding PPE requirements.

Protocol 1: Weighing and Solution Preparation

This procedure carries the highest risk of generating airborne dust.

  • Preparation : Don all baseline PPE (lab coat, goggles, double gloves).

  • Location : Perform all work inside a certified chemical fume hood or a powder containment hood.

  • Tare : Place a clean weigh boat on the analytical balance and tare it.

  • Transfer : Using a spatula, carefully transfer the desired amount of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid to the weigh boat. Avoid any actions that could create dust clouds.

  • Dissolution : Carefully add the solid to your reaction flask or beaker, which already contains the solvent. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Cleanup : Wipe down the spatula and the balance area with a damp cloth. Dispose of the outer gloves and the damp cloth in the designated solid hazardous waste container.

Protocol 2: Spill Response

Accidents happen. A prepared response is critical.[14]

  • Alert : Immediately alert personnel in the vicinity.

  • Assess : Evaluate the spill size. For small spills (<5g), trained lab personnel can proceed. For large spills, evacuate the area and contact the institutional safety office.

  • PPE : Don additional PPE, including a chemical apron and, if necessary, a respirator.

  • Containment : Cover the spill with an absorbent material from a chemical spill kit. Do not dry sweep, as this will generate dust.

  • Neutralization (Optional but Recommended) : Gently add a mild base (e.g., sodium bicarbonate solution) to the contained spill. Boronic acids can form water-soluble boronate salts under basic conditions, which can aid in cleanup and reduce dust.[15]

  • Collection : Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Plan

All waste containing (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a dedicated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

  • Aqueous Waste : Boronic acids can be converted to less volatile boronate salts by making the aqueous solution basic (pH > 8).[15][16] This is a common procedure during reaction workups and can be applied to aqueous waste streams before collection. Consult your institution's waste disposal guidelines.

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing & Solids Handling Safety GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood (Required)
Reaction & Solution Handling Safety GogglesSingle Pair Nitrile GlovesLab CoatChemical Fume Hood (Required)
Small Spill Cleanup Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronUse Fume Hood / Respirator if needed
Large Spill Cleanup Evacuate / Professional ResponseEvacuate / Professional ResponseEvacuate / Professional ResponseEvacuate / Professional Response

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • do Carmo, F. L., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]

  • Shah, F. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(6), 5127–5141. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • American Chemical Society Publications. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Droppe. (2024). Choosing the Right Apron for Chemical Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
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(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
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